Product packaging for 4,4-Dimethyl-1,3-cyclohexanedione(Cat. No.:CAS No. 562-46-9)

4,4-Dimethyl-1,3-cyclohexanedione

Cat. No.: B1345627
CAS No.: 562-46-9
M. Wt: 140.18 g/mol
InChI Key: PLGPBTCNKJQJHQ-UHFFFAOYSA-N
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Description

Standard molar enthalpy of formation of 4,4-dimethyl-1,3-cyclohexanedione in the gaseous state at 298.15K has been determined.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O2 B1345627 4,4-Dimethyl-1,3-cyclohexanedione CAS No. 562-46-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-dimethylcyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-8(2)4-3-6(9)5-7(8)10/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGPBTCNKJQJHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)CC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10204739
Record name 1,3-Cyclohexanedione, 4,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

562-46-9
Record name 1,3-Cyclohexanedione, 4,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000562469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Cyclohexanedione, 4,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4,4-Dimethyl-1,3-cyclohexanedione: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 562-46-9

This technical guide provides an in-depth overview of 4,4-Dimethyl-1,3-cyclohexanedione, a versatile building block in organic synthesis with significant applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering comprehensive data on its properties, synthesis, and applications, with a focus on its role in the generation of pharmacologically active compounds.

Core Properties

This compound, also known as dimedone, is a cyclic diketone that serves as a key intermediate in various chemical transformations. Its physical and chemical properties are summarized below.

Physicochemical Data
PropertyValueReference(s)
CAS Number 562-46-9[1][2]
Molecular Formula C₈H₁₂O₂[1][2]
Molecular Weight 140.18 g/mol [1][2]
Appearance White crystalline powder or needles[1]
Melting Point 103-105 °C[1][2]
Boiling Point 130 °C at 7 mmHg[1][2]
Density 1.016 g/cm³ (predicted)[1]
Solubility Soluble in acetone (B3395972) and halogenated solvents.[1]
pKa 5.33 ± 0.40 (Predicted)[1]
Spectroscopic Data
TechniqueData
¹H NMR (CDCl₃, 300 MHz) δ 3.28 (s, 2H), 2.64 (t, 2H), 1.87 (t, 2H), 1.22 (s, 6H)
LC-MS 141.0 [M+H]⁺

Synthesis and Experimental Protocols

While various methods for the synthesis of this compound have been reported, a common approach involves the reaction of 3-methyl-2-butanone (B44728) with methyl propenoate in the presence of a base.[1]

Representative Synthesis Protocol

Reaction: 3-Methyl-2-butanone + Methyl propenoate → this compound

Materials:

Procedure:

  • To a solution of sodium methoxide in xylene, add a mixture of 3-methyl-2-butanone and methyl propenoate dropwise at a controlled temperature.

  • After the addition is complete, heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and quench with a dilute solution of hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Application in Drug Development: The Biginelli Reaction

A primary application of this compound in drug development is its use as a key component in the Biginelli reaction. This one-pot, three-component reaction provides an efficient route to a class of compounds known as dihydropyrimidinones, specifically octahydroquinazoline-2,5-diones when using a cyclic diketone. These products have garnered significant interest due to their diverse pharmacological activities.

The Biginelli Reaction Workflow

The general workflow for the Biginelli reaction involving this compound is depicted below.

Biginelli_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A This compound P Octahydroquinazoline-2,5-dione Derivative A->P B Aromatic Aldehyde (e.g., Benzaldehyde) B->P C Urea or Thiourea C->P D Catalyst (e.g., Acid or Lewis Acid) D->P E Solvent (e.g., Ethanol) E->P F Heat F->P

Caption: General workflow of the Biginelli reaction for the synthesis of octahydroquinazoline-2,5-diones.

Representative Experimental Protocol for the Biginelli Reaction

Synthesis of 4-Phenyl-6,6-dimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione

Materials:

Procedure: [3]

  • In a round-bottom flask, combine this compound, benzaldehyde, urea, and dicalcium phosphate dihydrate in ethanol.

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, a solid precipitate will form. Filter the reaction mixture.

  • Recrystallize the collected solid from methanol to afford the pure 4-phenyl-6,6-dimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione.

Biological Activity and Signaling Pathways

Derivatives of octahydroquinazoline-2,5-dione synthesized from this compound have been reported to exhibit a range of biological activities, most notably as calcium channel blockers.[4] This activity is of significant interest in the development of treatments for cardiovascular diseases such as hypertension and angina.

The logical relationship from the starting material to the observed biological effect can be visualized as follows:

Logical_Relationship A This compound B Biginelli Reaction A->B Reactant C Octahydroquinazoline-2,5-dione Derivatives B->C Product D Biological Activity C->D Exhibits E Calcium Channel Blockade D->E Mechanism

Caption: From starting material to biological function.

Mechanism of Action: Calcium Channel Blockade

Calcium channel blockers exert their effects by inhibiting the influx of calcium ions (Ca²⁺) into vascular smooth muscle and cardiac muscle cells. This is achieved by blocking L-type voltage-gated calcium channels. The reduced intracellular calcium concentration leads to vasodilation and a decrease in cardiac contractility.

A simplified representation of a calcium signaling pathway and the point of intervention for these compounds is shown below.

Calcium_Signaling cluster_cell Cell Membrane Ca_channel L-type Calcium Channel Intracellular Intracellular Space [Low Ca²⁺] Extracellular Extracellular Space [High Ca²⁺] Extracellular->Ca_channel Ca²⁺ Influx Contraction Muscle Contraction Intracellular->Contraction Increased Intracellular Ca²⁺ Blocker Octahydroquinazoline-2,5-dione (Calcium Channel Blocker) Blocker->Ca_channel Blocks

Caption: Simplified calcium signaling pathway and the inhibitory action of the synthesized compounds.

References

4,4-Dimethyl-1,3-cyclohexanedione chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4,4-Dimethyl-1,3-cyclohexanedione

Core Compound Identification

IUPAC Name: 4,4-dimethylcyclohexane-1,3-dione.[1]

Chemical Structure:

G C1 C C2 C C1->C2 O1 O C1->O1 C3 C C2->C3 C4 C C3->C4 O3 O C3->O3 C5 C C4->C5 C4_Me1 CH₃ C4->C4_Me1 C4_Me2 CH₃ C4->C4_Me2 C6 C C5->C6 C6->C1 p1 p2 p3 p4

Caption: Chemical structure of this compound.

Physicochemical Properties

The quantitative data for this compound are summarized in the table below, providing a comprehensive overview of its physical and chemical characteristics.

PropertyValueReference
Molecular Formula C₈H₁₂O₂[1][2]
Molecular Weight 140.18 g/mol [1][3]
CAS Number 562-46-9[1][3]
Appearance White needles[4][5]
Melting Point 103-105 °C[2][3][4]
Boiling Point 130 °C at 7 mmHg[3][4]
Density 1.016 g/cm³[2]
pKa 5.33 ± 0.40 (Predicted)[5]
Solubility Soluble in acetone (B3395972) and halogenated solvents.[5]
InChI Key PLGPBTCNKJQJHQ-UHFFFAOYSA-N[1][3]
SMILES CC1(C)CCC(=O)CC1=O[3]

Experimental Protocols

Synthesis of this compound

A common synthetic route involves a Michael addition followed by cyclization. The following protocol is adapted from established literature.[4]

Workflow for the Synthesis of this compound

Caption: Experimental workflow for the synthesis of this compound.

Detailed Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask, add 3-methyl-2-butanone (B44728) (5.0 g, 58.05 mmol), potassium tert-butoxide (13.0 g, 116.1 mmol), and tetrahydrofuran (B95107) (50 mL).[4]

  • Addition of Reagent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add ethyl acrylate (B77674) (5.8 g, 58.05 mmol) dropwise to the cooled mixture.[4]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 20 minutes.[4]

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.[4]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (B1210297) (3 x 20 mL).[4]

  • Drying and Concentration: Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude product.[4]

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel (60-120 mesh) using a 50% ethyl acetate in hexane (B92381) solution as the eluent. This yields this compound as a pure compound.[4]

Analytical Characterization

The identity and purity of this compound are typically confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the molecular structure. The expected signals for this compound in CDCl₃ are: δ 3.28 (s, 2H), 2.64 (t, 2H), 1.87 (t, 2H), 1.22 (s, 6H).[4]

  • Mass Spectrometry (MS): LC-MS can be used to determine the molecular weight, with an expected [M+H]⁺ peak at m/z 141.0.[4]

  • Gas Chromatography (GC): GC is a suitable technique for assessing the purity of the compound and for quantitative analysis, often using a flame ionization detector (FID). While a specific method for this compound is not detailed, methods for related cyclohexanediones are established and can be adapted.

Relevance in Drug Development

Cyclohexane-1,3-dione derivatives are of significant interest in medicinal chemistry and drug development, particularly as scaffolds for kinase inhibitors.

c-Met Kinase Inhibition

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, migration, and survival.[6] Aberrant activation of the HGF/c-Met signaling pathway is implicated in the progression of various cancers, including non-small-cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC).[2][7] Consequently, c-Met is a key therapeutic target.

Derivatives of cyclohexane-1,3-dione have been identified as potential inhibitors of c-Met. These small molecules can bind to the active site of the kinase, blocking its activity and inhibiting downstream signaling cascades that promote tumor growth.[2]

Simplified HGF/c-Met Signaling Pathway

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor PI3K PI3K cMet->PI3K Phosphorylates RAS RAS cMet->RAS Phosphorylates STAT3 STAT3 cMet->STAT3 Phosphorylates HGF HGF (Ligand) HGF->cMet Binds & Activates Inhibitor Cyclohexanedione Derivative (Inhibitor) Inhibitor->cMet Inhibits AKT AKT PI3K->AKT Transcription Gene Transcription AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK ERK->Transcription STAT3->Transcription CellResponse Cell Proliferation, Survival, Migration Transcription->CellResponse

Caption: Inhibition of the c-Met signaling pathway by cyclohexanedione derivatives.

This pathway highlights how blocking c-Met activation can disrupt multiple downstream signaling arms, including the PI3K/AKT and RAS/MAPK pathways, ultimately leading to a reduction in cancer cell proliferation and survival. The development of selective and potent c-Met inhibitors based on the this compound scaffold is an active area of research for targeted cancer therapy.

References

An In-depth Technical Guide to the Synthesis of 4,4-Dimethyl-1,3-cyclohexanedione from Mesityl Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,4-Dimethyl-1,3-cyclohexanedione, commonly known as dimedone, from mesityl oxide. Dimedone is a versatile building block in organic synthesis, notably utilized in the preparation of various pharmaceuticals and other complex organic molecules. This document details the underlying chemical principles, experimental protocols, and quantitative data associated with its synthesis.

Reaction Overview

The synthesis of this compound from mesityl oxide and a malonic ester is a classic example of a tandem reaction sequence that efficiently constructs a cyclic dione. The overall transformation is typically achieved through a one-pot procedure involving four key steps:

  • Michael Addition: The reaction is initiated by the conjugate addition of an enolate, generated from a malonic ester (such as diethyl or dimethyl malonate) in the presence of a base, to the α,β-unsaturated ketone, mesityl oxide.[1][2][3][4]

  • Intramolecular Claisen Condensation (Dieckmann Cyclization): The intermediate formed from the Michael addition undergoes an intramolecular Claisen condensation to form a six-membered ring.[4]

  • Hydrolysis: The resulting ester is then hydrolyzed under basic conditions to a carboxylate.

  • Decarboxylation: Finally, acidification and heating promote the decarboxylation of the β-keto acid intermediate to yield the final product, this compound.[3][5]

This sequence is a modification of the Robinson annulation, where the intramolecular aldol (B89426) condensation is replaced by a Claisen condensation.[1][2]

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the chemical transformations and the general laboratory workflow for the synthesis of dimedone.

Reaction_Mechanism cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Intramolecular Claisen Condensation cluster_step3 Step 3: Hydrolysis cluster_step4 Step 4: Decarboxylation DEM Diethyl Malonate Enolate Malonate Enolate DEM->Enolate + Base Base1 Base (e.g., NaOEt) MichaelAdduct Michael Adduct Enolate->MichaelAdduct + Mesityl Oxide MesitylOxide Mesityl Oxide CyclicIntermediate Cyclic β-keto ester MichaelAdduct->CyclicIntermediate Intramolecular Cyclization MichaelAdduct->CyclicIntermediate HydrolyzedIntermediate Dicarboxylate Intermediate CyclicIntermediate->HydrolyzedIntermediate + Base CyclicIntermediate->HydrolyzedIntermediate Base2 Base Dimedone This compound (Dimedone) HydrolyzedIntermediate->Dimedone + Acid, Heat HydrolyzedIntermediate->Dimedone Base3 Base (e.g., KOH) Acid Acid (e.g., HCl) Experimental_Workflow A 1. Preparation of Sodium Ethoxide B 2. Addition of Diethyl Malonate A->B C 3. Addition of Mesityl Oxide B->C D 4. Reflux C->D E 5. Saponification with KOH D->E F 6. Acidification and Decarboxylation E->F G 7. Isolation and Purification F->G H Final Product: Dimedone G->H

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4,4-Dimethyl-1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4,4-Dimethyl-1,3-cyclohexanedione. This document summarizes key spectral data, details experimental protocols for data acquisition, and presents visualizations to aid in the structural elucidation and understanding of this compound's molecular characteristics.

Spectroscopic Data Summary

The NMR data for this compound is presented below. It is important to note that this compound can exist in tautomeric equilibrium between the diketo and enol forms. The solvent and other experimental conditions can influence the position of this equilibrium. The data presented here reflects the available information for both forms.

¹H NMR Spectral Data

The following table summarizes the proton NMR spectral data for the diketo form of this compound, acquired in deuterated chloroform (B151607) (CDCl₃).

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
3.28Singlet2HH-2
2.64Triplet2HH-6
1.87Triplet2HH-5
1.22Singlet6H2 x CH₃

Table 1: ¹H NMR Data for this compound (Diketo Form) in CDCl₃.

¹³C NMR Spectral Data

The following table summarizes the carbon-13 NMR spectral data for the enol form of this compound, also acquired in deuterated chloroform (CDCl₃)[1].

Chemical Shift (δ) (ppm)Multiplicity (from fully-coupled spectrum)Assignment
201.09SingletC-3
193.0SingletC-1
100.0DoubletC-2
51.59TripletC-6
34.31TripletC-5
33.01SingletC-4
28.18QuartetC(CH₃)₂

Table 2: ¹³C NMR Data for this compound (Enol Form) in CDCl₃.[1]

Structural Representation and NMR Assignments

The following diagram illustrates the chemical structure of this compound with atom numbering corresponding to the NMR assignments in the tables above.

Structure of this compound with atom numbering.

Experimental Protocols

The following sections detail the methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing : Accurately weigh 5-10 mg of this compound for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis.

  • Solvent Selection : Use a deuterated solvent, typically deuterated chloroform (CDCl₃), as it is a good solvent for this compound and its residual peak is well-characterized.

  • Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer : Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

  • Filtration (Optional) : If any particulate matter is present, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube to avoid compromising the magnetic field homogeneity.

  • Capping and Labeling : Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

The following parameters are typical for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300-500 MHz).

¹H NMR Spectroscopy:

  • Spectrometer Frequency : 300 MHz or higher

  • Solvent : CDCl₃

  • Internal Standard : Tetramethylsilane (TMS) at δ 0.00 ppm

  • Pulse Sequence : A standard single-pulse sequence (e.g., 'zg' on Bruker instruments).

  • Acquisition Time : 2-4 seconds

  • Relaxation Delay : 1-2 seconds

  • Number of Scans : 8-16 scans, depending on the sample concentration.

  • Spectral Width : A spectral width of approximately 12-15 ppm is typically sufficient.

¹³C NMR Spectroscopy:

  • Spectrometer Frequency : 75 MHz or higher (corresponding to the proton frequency of the spectrometer).

  • Solvent : CDCl₃

  • Internal Standard : The solvent peak of CDCl₃ (δ ≈ 77.16 ppm) is commonly used as a reference.

  • Pulse Sequence : A standard proton-decoupled single-pulse sequence (e.g., 'zgpg' on Bruker instruments) is used to simplify the spectrum and enhance signal-to-noise.

  • Acquisition Time : 1-2 seconds

  • Relaxation Delay : 2-5 seconds, to ensure proper relaxation of quaternary carbons.

  • Number of Scans : 1024 or more scans are often required to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

  • Spectral Width : A spectral width of approximately 220-250 ppm is standard for observing the full range of carbon chemical shifts.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to spectral interpretation in an NMR experiment.

NMR_Workflow A Sample Preparation (Weighing, Dissolution) B NMR Tube Loading (Transfer, Capping) A->B C Spectrometer Setup (Locking, Shimming, Tuning) B->C D ¹H NMR Acquisition (Pulse Sequence, Scans) C->D E ¹³C NMR Acquisition (Proton Decoupling, Scans) C->E F Data Processing (Fourier Transform, Phasing, Baseline Correction) D->F E->F G Spectral Analysis (Chemical Shift, Multiplicity, Integration) F->G H Structure Elucidation & Verification G->H

A logical workflow for NMR analysis.

This guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of this compound. For more advanced applications, such as 2D NMR experiments (COSY, HSQC, HMBC), further optimization of experimental parameters may be necessary to fully elucidate the complex structural features and connectivity of this and related molecules.

References

Technical Guide: Spectroscopic Analysis of 4,4-Dimethyl-1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 4,4-Dimethyl-1,3-cyclohexanedione using infrared (IR) spectroscopy and mass spectrometry (MS). It includes key spectral data, detailed experimental protocols, and a visual representation of the analytical workflow.

Core Spectroscopic Data

The following sections present the quantitative IR and MS data for this compound, offering insights into its molecular structure and fragmentation patterns.

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound reveals characteristic absorption bands corresponding to its principal functional groups. The data presented in the table below is a summary of typical values obtained from various sources.

Wavenumber (cm⁻¹)Functional Group Assignment
~2960C-H stretch (methyl)
~2870C-H stretch (methylene)
~1725C=O stretch (ketone)
~1705C=O stretch (ketone)
~1465C-H bend (methyl/methylene)
~1365C-H bend (gem-dimethyl)

Note: The presence of two distinct C=O stretching frequencies may be attributed to the tautomeric equilibrium between the diketo and enol forms of the molecule in the solid state.

Mass Spectrometry (MS) Data

Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern that can be used for its identification. The table below summarizes the major mass-to-charge ratios (m/z) and their corresponding proposed fragment ions.[1][2]

m/zProposed Fragment IonRelative Intensity
140[M]⁺ (Molecular Ion)Moderate
125[M - CH₃]⁺Moderate
97[M - C₃H₇]⁺Moderate
84[C₅H₈O]⁺High
83[C₅H₇O]⁺High
56[C₄H₈]⁺High
55[C₄H₇]⁺High

Experimental Protocols

The following are representative experimental protocols for obtaining IR and mass spectra of this compound.

Infrared Spectroscopy (FTIR) Protocol
  • Sample Preparation:

    • KBr Pellet Method: A small amount of finely ground this compound (approximately 1-2 mg) is intimately mixed with dry potassium bromide (KBr) powder (approximately 100-200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Mull Method: A small amount of the sample is ground with a mulling agent (e.g., Nujol) to form a paste, which is then pressed between two salt plates (e.g., NaCl or KBr).[2]

  • Instrumentation and Data Acquisition:

    • A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

    • A background spectrum of the empty sample compartment (or the KBr pellet holder with a blank KBr pellet) is collected.

    • The prepared sample is placed in the spectrometer's sample holder.

    • The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The resulting spectrum is analyzed to identify the characteristic absorption bands.

    • The positions and relative intensities of the peaks are correlated with the functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation:

    • A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Instrumentation and Data Acquisition:

    • Gas Chromatograph (GC):

      • Injector: The sample solution (1 µL) is injected into the GC inlet, which is typically heated to 250°C. A split or splitless injection mode can be used.

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is used for separation.

      • Carrier Gas: Helium is used as the carrier gas at a constant flow rate of approximately 1 mL/min.

      • Oven Temperature Program: A typical temperature program starts at 60°C, holds for 2 minutes, then ramps up to 280°C at a rate of 10°C/min, and holds for 5 minutes.

    • Mass Spectrometer (MS):

      • Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used to fragment the molecules.

      • Ion Source Temperature: The ion source is typically maintained at 230°C.

      • Mass Analyzer: A quadrupole mass analyzer scans a mass range of m/z 40-400.

  • Data Analysis:

    • The total ion chromatogram (TIC) is examined to determine the retention time of this compound.

    • The mass spectrum corresponding to the chromatographic peak is extracted and analyzed.

    • The molecular ion peak is identified, and the fragmentation pattern is interpreted to confirm the structure of the compound.[3][4]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Analytical_Workflow cluster_sample Sample Preparation cluster_ir Infrared Spectroscopy cluster_ms Mass Spectrometry Sample This compound IR_Spec FTIR Spectrometer Sample->IR_Spec KBr pellet or Mull GC_MS GC-MS System Sample->GC_MS Solution in volatile solvent IR_Data IR Spectrum IR_Spec->IR_Data IR_Info Functional Group Information IR_Data->IR_Info MS_Data Mass Spectrum GC_MS->MS_Data MS_Info Molecular Weight & Fragmentation Pattern MS_Data->MS_Info

Caption: Workflow for IR and MS analysis of this compound.

References

Solubility Profile of 4,4-Dimethyl-1,3-cyclohexanedione in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4,4-Dimethyl-1,3-cyclohexanedione, a versatile building block in organic synthesis. Understanding its solubility in various organic solvents is critical for reaction optimization, purification, and formulation development. This document compiles available quantitative and qualitative solubility data, details common experimental protocols for solubility determination, and presents a generalized workflow for such measurements.

Core Concepts in Solubility

Solubility is a fundamental physicochemical property defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For a solid compound like this compound, its solubility is influenced by the polarity of both the solute and the solvent, temperature, and the presence of any impurities. The principle of "like dissolves like" is a useful heuristic; polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.

Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for this compound in water and Dimethyl Sulfoxide (DMSO).

Table 1: Solubility of this compound in Water at Various Temperatures

Temperature (°C)Solubility ( g/100 mL)
190.401[1]
250.416[1][2][3][4]
501.185[1]
803.020[1]
903.837[1]

Table 2: Solubility of this compound in Dimethyl Sulfoxide (DMSO)

SolventTemperature (°C)Solubility
DMSONot Specified200 mg/mL

Qualitative Solubility in Common Organic Solvents

Table 3: Qualitative Solubility of this compound in Various Organic Solvents

Solvent ClassSolvent NameQualitative Solubility
Alcohols MethanolSoluble[1][6][7][8]
EthanolSoluble[1][6][7][8]
Ketones AcetoneReadily Soluble[2]
Ethers Diethyl EtherReadily Soluble[2]
Halogenated Solvents ChloroformSoluble[1][7][8]
Aromatic Hydrocarbons BenzeneSoluble[1][7][8]
Carboxylic Acids Acetic AcidSoluble[1][7][8]

Experimental Protocols for Solubility Determination

Several well-established methods can be employed to quantitatively determine the solubility of a solid compound like this compound in a given solvent. The choice of method often depends on the required accuracy, the properties of the compound, and the available analytical instrumentation.

General Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

G cluster_A cluster_D cluster_G cluster_K A 1. Preparation of Saturated Solution B Add excess this compound to the solvent in a sealed vial. C Equilibrate at a constant temperature with agitation (e.g., shaking, stirring). D 2. Separation of Solid and Liquid Phases A->D E Centrifuge the sample to pellet the undissolved solid. F Alternatively, filter the solution through a syringe filter (e.g., 0.45 µm PTFE). G 3. Quantification of Solute in the Supernatant/Filtrate D->G H Gravimetric Method: Evaporate a known volume of the supernatant/filtrate to dryness and weigh the residue. I Spectroscopic Method (UV-Vis): Measure the absorbance of the supernatant/filtrate at a specific wavelength and determine the concentration using a calibration curve. J Chromatographic Method (HPLC): Analyze the supernatant/filtrate by HPLC and determine the concentration using a calibration curve. K 4. Calculation of Solubility G->K L Express solubility in desired units (e.g., g/100 mL, mol/L).

A generalized workflow for determining the solubility of a solid in a liquid.
Detailed Methodologies

1. Gravimetric Method:

The gravimetric method is a straightforward and classical technique for solubility determination.

  • Protocol:

    • Prepare a saturated solution of this compound in the chosen solvent at a constant temperature by adding an excess of the solid and allowing it to equilibrate with agitation for a sufficient period (e.g., 24 hours).

    • Carefully separate the undissolved solid from the solution by filtration or centrifugation.

    • Accurately transfer a known volume or mass of the clear saturated solution to a pre-weighed, dry container.

    • Evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of the solute).

    • Once the solvent is fully removed, weigh the container with the dried solute.

    • The mass of the dissolved solute is the final weight minus the initial weight of the empty container.

    • Calculate the solubility based on the mass of the solute and the initial volume or mass of the solution.

2. UV-Vis Spectrophotometry:

This method is suitable if the solute has a chromophore that absorbs UV or visible light and the solvent is transparent in that wavelength range.

  • Protocol:

    • Establish the wavelength of maximum absorbance (λmax) for this compound in the specific solvent.

    • Prepare a series of standard solutions of known concentrations of this compound in the solvent.

    • Measure the absorbance of each standard solution at the λmax to construct a calibration curve (absorbance vs. concentration).

    • Prepare a saturated solution and separate the liquid phase as described in the gravimetric method.

    • Dilute a known volume of the clear saturated solution with the solvent to bring its absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

    • Use the calibration curve to determine the concentration of the diluted solution and then calculate the concentration of the original saturated solution, taking the dilution factor into account.

3. High-Performance Liquid Chromatography (HPLC):

HPLC is a highly sensitive and specific method for determining solubility, especially in complex mixtures or for compounds that lack a strong UV chromophore (if a suitable detector like a refractive index or mass spectrometer detector is available).

  • Protocol:

    • Develop an HPLC method (including column, mobile phase, flow rate, and detector settings) that can separate and quantify this compound.

    • Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve (peak area vs. concentration).

    • Prepare a saturated solution and separate the liquid phase.

    • Inject a known volume of the clear saturated solution (or a diluted aliquot) into the HPLC system.

    • Determine the peak area corresponding to this compound.

    • Calculate the concentration of the saturated solution using the calibration curve.

Conclusion

This technical guide provides a summary of the known solubility of this compound in water and common organic solvents. While quantitative data for many organic solvents is sparse, the provided qualitative information and detailed experimental protocols offer a solid foundation for researchers and drug development professionals. The choice of solvent for any application involving this compound should be guided by the specific requirements of the process, and where precise solubility is critical, experimental determination using the methods outlined is recommended.

References

An In-depth Technical Guide to the Acidity and pKa of 4,4-Dimethyl-1,3-cyclohexanedione's Active Methylene Protons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4-Dimethyl-1,3-cyclohexanedione, commonly known as dimedone, is a versatile cyclic β-dicarbonyl compound utilized in a variety of organic syntheses. A key feature of its chemical reactivity is the pronounced acidity of the protons on the methylene (B1212753) group positioned between the two carbonyl functionalities (the α-carbon). This guide provides a detailed examination of the factors governing this acidity, the corresponding pKa value, the associated keto-enol tautomerism, and comprehensive experimental protocols for the determination of its acid dissociation constant. This information is critical for professionals in drug development and chemical research who leverage dimedone as a nucleophilic building block in the synthesis of complex molecular architectures.

Introduction to the Acidity of Dimedone

The protons on the carbon atom situated between two carbonyl groups, often referred to as active methylene protons, exhibit significantly greater acidity than typical methylene protons. In the case of this compound (dimedone), this enhanced acidity is a cornerstone of its utility in organic synthesis, particularly in reactions requiring the formation of a stabilized carbanion or enolate.[1][2]

The acidity of these α-protons is primarily attributed to two synergistic electronic effects:

  • Inductive Effect: The two adjacent carbonyl groups are strongly electron-withdrawing. This polarization of electron density through the sigma bonds (σ-bonds) increases the positive character of the α-carbon and weakens the C-H bonds, facilitating proton abstraction.

  • Resonance Stabilization: Upon deprotonation, the resulting conjugate base, an enolate anion, is extensively stabilized by resonance. The negative charge is delocalized over both oxygen atoms and the α-carbon, effectively distributing the charge and stabilizing the anion.[3] This delocalization significantly lowers the energy of the conjugate base, thereby increasing the acidity of the parent compound.[3][4]

This inherent acidity allows for the easy formation of the enolate anion, which is a potent nucleophile used in various carbon-carbon bond-forming reactions, such as Michael additions and Knoevenagel condensations.[2][3]

Quantitative Acidity: pKa Value

The acid dissociation constant (pKa) is the quantitative measure of the acidity of a compound. For dimedone, the reported pKa values for the active methylene protons are in the range of weak carboxylic acids, highlighting their significant acidity compared to monocarbonyl compounds.

Compound NameCommon NamepKa Value
This compoundDimedone~5.23
Table 1: Reported pKa value of the active methylene protons of this compound.

Keto-Enol Tautomerism and Deprotonation Equilibrium

In solution, dimedone exists in a dynamic equilibrium between its diketo form and its enol tautomer.[1] This tautomerism is a chemical equilibrium between a carbonyl compound and its corresponding enol (an alkene with a hydroxyl group attached to one of the double-bonded carbons).[3] The enol form is stabilized by conjugation of the C=C double bond with the remaining carbonyl group and, in some cases, by intramolecular hydrogen bonding. The acidic methylene proton is directly involved in this equilibrium, which is intrinsically linked to the deprotonation process that forms the resonance-stabilized enolate.

Caption: Keto-enol tautomerism and deprotonation of dimedone.

Experimental Protocols for pKa Determination

The determination of a precise pKa value is essential for understanding and predicting the reactivity of dimedone in various reaction conditions. Several robust analytical methods can be employed for this purpose.

pKa_Workflow cluster_prep 1. Preparation cluster_measurement 2. Measurement cluster_analysis 3. Data Analysis cluster_result 4. Result prep_sample Dissolve Dimedone in Solvent (e.g., Water/Co-solvent) potentiometry Potentiometric Titration: Measure pH vs. Titrant Volume prep_sample->potentiometry spectrophotometry UV-Vis Spectrophotometry: Measure Absorbance vs. pH prep_sample->spectrophotometry nmr NMR Spectroscopy: Measure Chemical Shift vs. pH prep_sample->nmr prep_titrant Prepare Standardized Titrant (e.g., 0.1 M NaOH) prep_titrant->potentiometry prep_buffers Prepare Buffer Series (For Spectrophotometry/NMR) prep_buffers->spectrophotometry prep_buffers->nmr analysis_pot Plot Titration Curve Find Half-Equivalence Point potentiometry->analysis_pot analysis_spec Plot Absorbance vs. pH Apply Henderson-Hasselbalch Eq. spectrophotometry->analysis_spec analysis_nmr Plot Chemical Shift vs. pH Fit to Sigmoidal Curve nmr->analysis_nmr pKa pKa Determination analysis_pot->pKa analysis_spec->pKa analysis_nmr->pKa

Caption: General experimental workflow for pKa determination.

Potentiometric Titration

Potentiometric titration is a highly accurate and common method for pKa determination. It involves monitoring the pH of a solution of the analyte as a standardized titrant is added incrementally.[5][6][7]

Materials:

  • This compound (high purity)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Deionized, CO2-free water

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Class A burette (50 mL)

Protocol:

  • Solution Preparation: Accurately weigh approximately 140 mg (1 mmol) of dimedone and dissolve it in 100 mL of deionized water in a titration vessel. If solubility is low, a co-solvent like ethanol (B145695) or methanol (B129727) may be used, but the pKa value will be for that specific solvent mixture. Add KCl to a final concentration of 0.15 M to maintain constant ionic strength.[8]

  • Instrument Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00) that bracket the expected pKa.[8]

  • Titration Setup: Place the titration vessel on a magnetic stirrer, immerse the pH electrode and the tip of the burette into the solution. Ensure the electrode is clear of the stir bar. Purge the solution with nitrogen to displace dissolved CO2.[8]

  • Titration: Begin stirring the solution gently. Record the initial pH. Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[9]

  • Data Collection: Continue the titration well past the equivalence point (e.g., until the pH reaches 11-12).

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

    • Determine the equivalence point (Veq), which is the point of maximum slope on the curve. This can be found accurately by plotting the first derivative (ΔpH/ΔV vs. V).

    • The pKa is equal to the pH at the half-equivalence point (Veq/2).[9] Read this pH value directly from the titration curve.

    • Perform the titration in triplicate to ensure reproducibility.[8]

UV-Vis Spectrophotometric Method

This method is advantageous for compounds with a chromophore whose absorbance spectrum changes with ionization state. It requires smaller amounts of sample compared to potentiometry.[7][10]

Materials:

  • This compound

  • A series of buffer solutions with accurately known pH values spanning the expected pKa (e.g., from pH 4.0 to 6.5)

  • UV-Vis Spectrophotometer with matched cuvettes

  • Volumetric flasks and pipettes

Protocol:

  • Solution Preparation: Prepare a stock solution of dimedone of known concentration in an appropriate solvent (e.g., water or a water/methanol mixture).

  • Sample Preparation: For each buffer solution, prepare a sample by diluting a precise aliquot of the stock solution into the buffer. The final concentration of dimedone should be identical in all samples. Prepare a fully protonated sample (in 0.1 M HCl) and a fully deprotonated sample (in 0.1 M NaOH).

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each buffered solution, as well as the acidic and basic solutions, over a relevant wavelength range.

  • Data Analysis:

    • Identify a wavelength (λ) where the absorbance difference between the protonated (acidic) and deprotonated (basic) forms is maximal.

    • At this wavelength, plot the absorbance of each buffered solution against its pH. The result should be a sigmoidal curve.

    • The pKa can be determined from the inflection point of this curve.

    • Alternatively, the pKa can be calculated for each buffered solution using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A_B - A) / (A - A_A)] where A is the absorbance of the sample in the buffer, A_A is the absorbance of the fully protonated form, and A_B is the absorbance of the fully deprotonated form.

    • The final pKa is the average of the values calculated from the measurements in the different buffers.[2]

¹H NMR Spectroscopy Method

NMR spectroscopy can determine pKa by monitoring the pH-dependent chemical shifts of nuclei near the ionization site.[4] The exchange between the protonated and deprotonated forms is fast on the NMR timescale, resulting in a single, population-averaged chemical shift.

Materials:

  • This compound

  • Deuterium oxide (D2O)

  • A series of D2O-based buffer solutions with known pD values

  • Small amounts of NaOD and DCl in D2O for pH adjustment

  • NMR spectrometer

  • NMR tubes

Protocol:

  • Sample Preparation: Prepare a stock solution of dimedone in D2O. For each measurement, place an aliquot of the stock solution in an NMR tube and add a D2O buffer to achieve the desired pD.

  • NMR Acquisition: Acquire a ¹H NMR spectrum for each sample at a constant temperature.

  • Data Analysis:

    • Identify a proton signal that shows a significant change in chemical shift (δ) with pD. For dimedone, the protons on the C5 and C6 carbons are suitable candidates.

    • Plot the observed chemical shift (δ_obs) for the chosen proton against the pD of the solution. This will generate a sigmoidal titration curve.

    • The inflection point of this curve corresponds to the pKa. The curve can be fitted to the following equation: δ_obs = (δ_HA * [HA] + δ_A- * [A⁻]) / ([HA] + [A⁻]) where δ_HA and δ_A- are the chemical shifts of the fully protonated and deprotonated forms, respectively.

    • The pKa is the pD at which the concentration of the protonated and deprotonated forms are equal, which is the midpoint of the sigmoidal curve.[4][11] Note that a correction factor may be needed to convert the measured pD in D2O to the pKa in H2O.[12]

References

The Nucleophilic Reactivity of 4,4-Dimethyl-1,3-cyclohexanedione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of 4,4-dimethyl-1,3-cyclohexanedione, a versatile cyclic diketone, as a nucleophile in organic synthesis. Its unique structural features and acidic methylene (B1212753) protons make it a valuable building block for the construction of a wide array of complex molecules, including heterocyclic compounds and precursors for pharmacologically active agents.

Core Physicochemical Properties

This compound, also commonly known as dimedone, possesses key physicochemical properties that govern its nucleophilic character. The presence of two carbonyl groups flanking a methylene group at the C2 position results in significantly acidic protons, facilitating the formation of a resonance-stabilized enolate anion. This enolate is the primary reactive species in its nucleophilic transformations.

A crucial parameter for predicting its reactivity is the acid dissociation constant (pKa) of the active methylene protons. The predicted pKa for the strongest acidic proton of 5,5-dimethyl-1,3-cyclohexanedione is approximately 7.53[1]. This value indicates that a moderately strong base is sufficient to generate the nucleophilic enolate.

PropertyValueSource
IUPAC Name 4,4-dimethylcyclohexane-1,3-dione[2]
CAS Number 562-46-9
Molecular Formula C₈H₁₂O₂[2]
Molecular Weight 140.18 g/mol [2]
Melting Point 103-105 °C
Boiling Point 130 °C at 7 mmHg
Predicted pKa (Strongest Acidic) 7.53[1]

Enolate Formation and Nucleophilic Reactivity

The nucleophilicity of this compound is harnessed through the deprotonation of the C2 methylene protons to form a stable enolate. This process is typically achieved using a base. The choice of base and solvent system can significantly influence the reactivity and selectivity of subsequent reactions.

Enolate_Formation cluster_keto Keto Form cluster_enolate Enolate Anion (Nucleophile) Keto This compound Enolate Resonance-Stabilized Enolate Keto->Enolate + Base Enolate->Keto + H⁺ Product C-Alkylated Product Enolate->Product + Electrophile Base Base (e.g., Et₂NH, NaHCO₃) Proton H⁺ Electrophile Electrophile (E⁺)

Caption: Enolate formation of this compound.

The resulting enolate is a soft nucleophile, readily participating in a variety of carbon-carbon bond-forming reactions. The gem-dimethyl group at the C4 position provides steric hindrance that can influence the stereochemical outcome of these reactions.

Key Nucleophilic Reactions and Quantitative Data

This compound is a prominent substrate in several named reactions where it acts as the nucleophile. The following sections detail its application in Michael additions and Knoevenagel condensations, supported by quantitative yield data from various studies.

Michael Addition

In the Michael addition, the enolate of this compound undergoes a conjugate addition to α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds and for the construction of more complex cyclic systems.

A variety of catalysts can be employed to facilitate the Michael addition, including bases and Lewis acids. The reaction conditions, such as the choice of solvent and catalyst, can have a significant impact on the reaction efficiency.

Michael AcceptorCatalystSolventYield (%)Reference
Chalcone (B49325)KF/Al₂O₃DMFGood[3]
ChalconeCetyltrimethylammonium bromideWaterGood to Excellent[3]
Arylidenemalonatesaq. KOH / TBAB-35-75[4]
NitroalkenesQuinine-thiourea--[4]
Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of this compound with an aldehyde or ketone, typically catalyzed by a weak base, to yield an α,β-unsaturated product. This initial adduct can then act as a Michael acceptor for a second molecule of the dione, leading to the formation of bis-adducts, such as xanthenedione derivatives.

The reaction is often performed under mild conditions and can be promoted by a range of catalysts, including amines and inorganic bases. Solvent-free and aqueous conditions have also been successfully employed, aligning with the principles of green chemistry.

AldehydeCatalyst / ConditionsProduct TypeYield (%)Reference
Aromatic AldehydesDiethylamineBis-dimedone-[5]
Aromatic AldehydesFormic AcidXanthenedioneGood to Excellent[6]
4-ChlorobenzaldehydeSodium Dodecyl Sulfate (SDS)2,2'-Arylmethylene bis-adduct94[7]
4-NitrobenzaldehydeSodium Dodecyl Sulfate (SDS)2,2'-Arylmethylene bis-adduct94[7]
Aromatic AldehydesGallium Chloride (solvent-free)Knoevenagel adductHigh[8]
Aromatic AldehydesSodium BicarbonateTetraketoneGood to Excellent

Experimental Protocols

This section provides detailed methodologies for key experiments involving the nucleophilic reactivity of this compound.

Protocol 1: Synthesis of Xanthenedione Derivatives via Tandem Knoevenagel-Michael Reaction

This protocol describes a one-pot synthesis of xanthenedione derivatives from aromatic aldehydes and this compound.

Materials:

  • Aromatic aldehyde (1 mmol)

  • This compound (2 mmol)

  • Formic acid (as solvent)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1 mmol) and this compound (2 mmol).

  • Add formic acid to the mixture to act as the solvent and catalyst.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the product often precipitates out of the solution.

  • Isolate the solid product by filtration.

  • Wash the product with cold water and dry.

  • If necessary, the crude product can be purified by recrystallization from a suitable solvent like ethanol.

Xanthenedione_Synthesis_Workflow cluster_reactants Reactant Preparation Aldehyde Aromatic Aldehyde (1 mmol) Solvent Add Formic Acid Aldehyde->Solvent Dimedone This compound (2 mmol) Dimedone->Solvent Reaction Stir at Room Temperature Solvent->Reaction TLC Monitor by TLC Reaction->TLC Filtration Filter Precipitate TLC->Filtration Reaction Complete Washing Wash with Cold Water Filtration->Washing Drying Dry the Product Washing->Drying Recrystallization Recrystallize (optional) Drying->Recrystallization Final_Product Pure Xanthenedione Derivative Drying->Final_Product Recrystallization->Final_Product

Caption: Experimental workflow for xanthenedione synthesis.

Protocol 2: Michael Addition of this compound to Chalcone

This protocol details the Michael addition of dimedone to a chalcone using a solid-supported catalyst.

Materials:

  • This compound (1 mmol)

  • Chalcone (1 mmol)

  • Potassium fluoride (B91410) on alumina (B75360) (KF/Al₂O₃) (catalyst)

  • Dimethylformamide (DMF) (solvent)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a solution of this compound (1 mmol) and the chalcone (1 mmol) in DMF, add a catalytic amount of KF/Al₂O₃.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress using TLC.

  • After the reaction is complete, filter off the catalyst.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Signaling Pathways and Reaction Mechanisms

The nucleophilic attack of the enolate of this compound on an electrophile is the fundamental step in its various reactions. The following diagram illustrates the key steps in the tandem Knoevenagel-Michael reaction leading to the formation of a bis-dimedone derivative.

Knoevenagel_Michael_Pathway cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Dehydration (for Xanthenedione) Dimedone1 Dimedone Enolate Knoevenagel_Adduct Knoevenagel Adduct (α,β-Unsaturated Ketone) Dimedone1->Knoevenagel_Adduct Aldehyde Aldehyde (R-CHO) Aldehyde->Knoevenagel_Adduct Michael_Product Bis-Dimedone Adduct Knoevenagel_Adduct->Michael_Product Acts as Michael Acceptor Dimedone2 Second Dimedone Enolate Dimedone2->Michael_Product Acts as Michael Donor Dehydration Dehydration Michael_Product->Dehydration Xanthenedione Xanthenedione Derivative Dehydration->Xanthenedione

Caption: Reaction pathway for bis-dimedone derivative formation.

Conclusion

This compound is a highly valuable and reactive nucleophile in organic synthesis. Its acidic methylene protons allow for the ready formation of a stable enolate, which can participate in a range of carbon-carbon bond-forming reactions. The Michael addition and Knoevenagel condensation are cornerstone reactions that leverage its nucleophilicity to construct complex molecular architectures. The ability to perform these reactions under increasingly green and efficient conditions further enhances the utility of this important synthetic building block for researchers and professionals in drug development and materials science.

References

4,4-Dimethyl-1,3-cyclohexanedione: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4,4-Dimethyl-1,3-cyclohexanedione, commonly known as dimedone, is a highly versatile and valuable C-nucleophile in organic synthesis. Its unique structural features, including the presence of an active methylene (B1212753) group flanked by two carbonyl functionalities, facilitate a wide array of chemical transformations. This technical guide provides a comprehensive overview of dimedone's role as a pivotal building block in the synthesis of diverse molecular architectures, with a particular focus on heterocyclic compounds, natural product analogs, and molecules of pharmaceutical interest. This document details key reaction methodologies, presents quantitative data in a structured format, and provides explicit experimental protocols for seminal transformations.

Introduction

Dimedone (5,5-dimethylcyclohexane-1,3-dione) is an alicyclic β-diketone that has garnered significant attention in the field of organic chemistry.[1] Its utility is primarily derived from the acidity of the C2 methylene protons, which allows for the facile formation of a resonance-stabilized enolate, a potent nucleophile.[2][3] This reactivity profile enables dimedone to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, including Michael additions, Knoevenagel condensations, and multicomponent reactions (MCRs).[2][3][4] The resulting dimedone-derived scaffolds are prevalent in numerous biologically active molecules, exhibiting a broad spectrum of pharmacological activities, including anticancer, antioxidant, and antimicrobial properties.[5][6][7] This guide will explore the fundamental chemistry of dimedone and its applications in contemporary organic synthesis.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of dimedone is essential for its effective utilization in synthesis. Key properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₈H₁₂O₂[8]
Molecular Weight 140.18 g/mol [8]
Appearance White crystalline solid/needles[8][9]
Melting Point 103-105 °C[9]
Boiling Point 130 °C at 7 mmHg[9]
pKa ~5.2[8]
Solubility Soluble in water, ethanol (B145695), methanol, acetone, and halogenated solvents.[8][10]

Synthesis of this compound

The classical synthesis of dimedone involves the Michael addition of diethyl malonate to mesityl oxide, followed by an intramolecular Dieckmann condensation, hydrolysis, and decarboxylation.[11][12][13] This synthetic route provides a practical and efficient method for the laboratory-scale preparation of dimedone.

Logical Workflow for Dimedone Synthesis

G cluster_reactants Starting Materials cluster_reactions Reaction Sequence cluster_product Final Product Diethyl Malonate Diethyl Malonate Michael Addition Michael Addition Diethyl Malonate->Michael Addition Mesityl Oxide Mesityl Oxide Mesityl Oxide->Michael Addition Dieckmann Condensation Dieckmann Condensation Michael Addition->Dieckmann Condensation Hydrolysis & Decarboxylation Hydrolysis & Decarboxylation Dieckmann Condensation->Hydrolysis & Decarboxylation Dieckmann Condensation->Hydrolysis & Decarboxylation Dimedone Dimedone Hydrolysis & Decarboxylation->Dimedone

Caption: Workflow for the synthesis of dimedone.

Experimental Protocol: Synthesis of Dimedone

This protocol is adapted from established literature procedures.[12][14]

Materials:

  • Absolute ethanol

  • Sodium metal

  • Diethyl malonate

  • Mesityl oxide (freshly distilled)

  • Potassium hydroxide (B78521)

  • Hydrochloric acid (concentrated and dilute)

  • Deionized water

  • Decolorizing charcoal (Norite)

Procedure:

  • Sodium Ethoxide Preparation: In a dry three-necked round-bottom flask equipped with a stirrer, dropping funnel, and reflux condenser, place 400 mL of absolute ethanol. Carefully add 23 g of clean sodium metal in small pieces at a rate that maintains the solution at its boiling point.

  • Michael Addition and Dieckmann Condensation: Once all the sodium has dissolved, add 170 g of diethyl malonate. Subsequently, slowly add 100 g of freshly distilled mesityl oxide through the dropping funnel. Reflux the mixture with constant stirring for 2 hours.

  • Hydrolysis: Prepare a solution of 125 g of potassium hydroxide in 575 mL of water and add it to the reaction mixture. Reflux the mixture with stirring for an additional 6 hours.

  • Work-up and Isolation: While still hot, acidify the mixture to a litmus-neutral pH with dilute hydrochloric acid. Distill off the ethanol under reduced pressure. Boil the residue with ~15 g of decolorizing charcoal and filter. Repeat the charcoal treatment.

  • Precipitation: Finally, make the hot, neutral filtrate distinctly acidic to methyl orange with dilute hydrochloric acid, boil for a few minutes, and allow it to cool. The dimedone will crystallize.

  • Purification: Filter the product by suction, wash with ice-cold water, and air dry. The yield is typically in the range of 67-85%.[14] The product can be further purified by recrystallization from acetone.

Key Reactions and Applications in Organic Synthesis

Dimedone's synthetic utility is showcased in a variety of named reactions and multicomponent strategies.

Knoevenagel Condensation

The Knoevenagel condensation of dimedone with aldehydes is a cornerstone reaction that typically proceeds in the presence of a basic catalyst.[15] This reaction can lead to the formation of either the initial condensation product or, more commonly, a bis-dimedone adduct through a subsequent Michael addition.[15][16]

Reaction Pathway: Knoevenagel Condensation and Michael Addition

G Dimedone Dimedone Knoevenagel Condensation Knoevenagel Condensation Dimedone->Knoevenagel Condensation Michael Addition Michael Addition Dimedone->Michael Addition Aldehyde Aldehyde Aldehyde->Knoevenagel Condensation Knoevenagel Adduct Knoevenagel Adduct Knoevenagel Adduct->Michael Addition Bis-dimedone Adduct Bis-dimedone Adduct Knoevenagel Condensation->Knoevenagel Adduct Michael Addition->Bis-dimedone Adduct

Caption: Knoevenagel condensation of dimedone with an aldehyde.

Experimental Protocol: Synthesis of 2,2'-(Arylmethylene)bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one)

This is a general procedure for the synthesis of bis-dimedone derivatives.[17]

Materials:

Procedure:

  • In a flask, mix the aromatic aldehyde (1 mmol) and dimedone (2 mmol) in an aqueous diethylamine medium.

  • Stir the reaction mixture at room temperature. Reaction times are typically short (15-60 minutes).

  • The product precipitates from the reaction mixture and can be collected by filtration.

  • Wash the solid with water and dry to afford the pure bis-dimedone derivative in high yield (typically 87-95%).[17]

Multicomponent Reactions (MCRs)

Dimedone is an excellent substrate for MCRs, which are one-pot reactions involving three or more starting materials.[3][18] These reactions are highly atom-economical and allow for the rapid construction of complex molecular scaffolds.[3] A prominent example is the synthesis of xanthene derivatives.

Experimental Workflow: One-Pot Synthesis of Tetrahydrobenzo[a]xanthen-11-ones

G Mix Mix Reactants: 2-Naphthol (B1666908) (1 mmol) Aromatic Aldehyde (1 mmol) Dimedone (1 mmol) Ammonium (B1175870) Oxalate (B1200264) (15 mol%) Heat Heat at 120 °C (Solvent-free) Mix->Heat Workup Reaction Work-up Heat->Workup Product 12-Aryl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-one Workup->Product

Caption: Workflow for the synthesis of xanthene derivatives.

Experimental Protocol: Synthesis of 12-Aryl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-one Derivatives

This protocol is based on a green, solvent-free methodology.[3]

Materials:

  • 2-Naphthol

  • Aromatic aldehyde

  • Dimedone

  • Ammonium oxalate

Procedure:

  • In a reaction vessel, combine 2-naphthol (1 mmol), an aromatic aldehyde (1 mmol), dimedone (1 mmol), and ammonium oxalate (15 mol%).

  • Heat the mixture at 120 °C for the specified time (typically monitored by TLC).

  • After completion, cool the reaction mixture and proceed with a suitable work-up, often involving recrystallization from ethanol, to obtain the pure product.

Applications in Drug Discovery and Development

The scaffolds derived from dimedone are of significant interest to the pharmaceutical industry.[5][6] Derivatives of dimedone have been reported to exhibit a wide range of biological activities.

Derivative Class Biological Activity Reference(s)
Thiophene and Thiazole DerivativesAnticancer, Pim-1 Kinase Inhibition[6]
2,3-Dihydrofuran DerivativesInhibition of Staphylococcal Thioredoxin Reductase[5]
Acridine DionesVarious Pharmacological Activities[3]
Quinazoline DionesVarious Pharmacological Activities[9]

The facile synthesis of diverse heterocyclic libraries using dimedone as a starting material makes it an attractive building block for lead discovery and optimization in drug development programs.[5][19]

Conclusion

This compound is a remarkably versatile and indispensable tool in the arsenal (B13267) of the synthetic organic chemist. Its predictable reactivity, coupled with its ability to participate in a multitude of classical and modern synthetic transformations, has solidified its status as a privileged building block. The applications of dimedone span from the synthesis of complex heterocyclic systems to the development of novel therapeutic agents. The methodologies and data presented in this guide underscore the continued importance of dimedone in advancing the frontiers of organic synthesis and medicinal chemistry.

References

An In-depth Technical Guide to 4,4-Dimethyl-1,3-cyclohexanedione: Safety, Handling, and MSDS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and disposal of 4,4-Dimethyl-1,3-cyclohexanedione, compiled from various safety data sheets and chemical information sources. It is intended to be a valuable resource for laboratory personnel working with this compound.

Chemical and Physical Properties

This compound is a white, crystalline powder.[1][2] Key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₈H₁₂O₂[1]
Molecular Weight 140.18 g/mol [1]
Appearance White needles or crystalline powder[1][2]
Melting Point 103-105 °C[1][2]
Boiling Point 130 °C at 7 mmHg[1][2]
Storage Temperature Room Temperature[3]
Solubility Soluble in acetone (B3395972) and halogenated solvents.

Safety and Hazard Information

While specific hazard statements are not uniformly available across all sources, general precautions for handling fine chemical solids should be observed. Some sources indicate potential hazards upon ingestion and for causing serious eye damage.

Personal Protective Equipment (PPE):

Protection TypeRecommendationSource(s)
Eye/Face Protection Safety glasses with side-shields or chemical goggles.[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile).[4]
Respiratory Protection Type N95 (US) or equivalent dust mask where dust formation is possible.
Body Protection Laboratory coat.[4]

Handling and Storage

Handling:

  • Handle in a well-ventilated area.[3]

  • Avoid formation of dust and aerosols.[3]

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

  • Avoid contact with skin and eyes.[3]

Storage:

  • Store in a tightly closed container.[3]

  • Keep in a dry and cool place.[3]

  • Store sealed at room temperature.[3]

First Aid Measures

Exposure RouteFirst Aid ProcedureSource(s)
Inhalation Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.
Ingestion Rinse mouth. Call a poison center or doctor if you feel unwell.

Fire Fighting and Accidental Release Measures

Fire Fighting:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

  • Specific Hazards: Combustible solid. Development of hazardous combustion gases or vapors is possible in the event of a fire.

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release:

  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

  • Environmental Precautions: Do not let product enter drains.

  • Containment and Cleaning: Cover drains. Collect, bind, and pump off spills. Take up dry. Dispose of properly. Clean up the affected area. Avoid generation of dusts.

Experimental Protocols

Weighing and Transferring the Solid Compound

This protocol outlines the standard procedure for accurately weighing and transferring solid this compound in a laboratory setting.

Materials:

  • This compound

  • Analytical balance

  • Weighing paper or weighing boat

  • Spatula

  • Receiving vessel (e.g., beaker, flask)

  • Powder funnel (optional, for narrow-mouthed vessels)

Procedure:

  • Ensure the analytical balance is level and calibrated.

  • Place a clean, dry weighing paper or boat on the balance pan and tare the balance to zero.[6][7]

  • Using a clean spatula, carefully transfer the desired amount of this compound from the reagent bottle onto the weighing paper/boat.[6][7]

  • Record the exact mass of the compound.

  • To transfer the solid to a wider-mouthed vessel, carefully pick up the weighing paper/boat and pour the contents into the vessel.

  • For a narrow-mouthed vessel, create a funnel with the weighing paper or use a powder funnel to guide the solid into the opening.[8]

  • Gently tap the weighing paper/boat and spatula to ensure as much of the solid as possible is transferred.[7]

  • If a quantitative transfer is required, rinse the weighing paper/boat with a small amount of the solvent to be used in the next step and add the rinse to the vessel.[8]

  • Clean any spills on or around the balance immediately with a brush.

Weighing_and_Transferring_Workflow start Start prep_balance Prepare Analytical Balance (Level & Tare) start->prep_balance weigh_compound Weigh Compound on Weighing Paper/Boat prep_balance->weigh_compound record_mass Record Mass weigh_compound->record_mass transfer_wide Transfer to Wide-Mouthed Vessel record_mass->transfer_wide Wide Mouth transfer_narrow Transfer to Narrow-Mouthed Vessel (use funnel) record_mass->transfer_narrow Narrow Mouth rinse Quantitative Transfer: Rinse with Solvent transfer_wide->rinse Quantitative no_rinse Non-Quantitative Transfer transfer_wide->no_rinse Non-Quantitative transfer_narrow->rinse end End rinse->end no_rinse->end

Weighing and Transferring Workflow
Preparation of a Stock Solution

This protocol describes the preparation of a stock solution of this compound at a specified molar concentration.

Materials:

  • This compound (solid)

  • Volumetric flask of the desired final volume

  • Appropriate solvent (e.g., DMSO, Ethanol)[9]

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Funnel

  • Pipettes

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume and concentration of the stock solution.

  • Accurately weigh the calculated mass of the compound following the protocol in section 6.1.

  • Carefully transfer the weighed solid into the volumetric flask using a funnel.

  • Add a portion of the solvent to the volumetric flask, approximately half of the final volume.[10]

  • Swirl the flask gently to dissolve the solid. A vortex mixer or sonicator can be used to aid dissolution if necessary.

  • Once the solid is completely dissolved, add more solvent until the solution level is close to the calibration mark on the neck of the flask.

  • Use a pipette to add the final volume of the solvent dropwise until the bottom of the meniscus aligns with the calibration mark.[10]

  • Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.[9]

  • Label the flask with the name of the compound, concentration, solvent, and date of preparation.

  • Store the stock solution under appropriate conditions, typically protected from light.

Stock_Solution_Preparation_Workflow start Start calculate_mass Calculate Required Mass of Compound start->calculate_mass weigh_compound Weigh Compound calculate_mass->weigh_compound transfer_to_flask Transfer to Volumetric Flask weigh_compound->transfer_to_flask add_solvent_half Add ~50% of Final Solvent Volume transfer_to_flask->add_solvent_half dissolve Dissolve Solid (Swirl/Vortex/Sonicate) add_solvent_half->dissolve add_solvent_final Add Solvent to near Calibration Mark dissolve->add_solvent_final adjust_volume Adjust to Final Volume with Pipette add_solvent_final->adjust_volume homogenize Cap and Invert to Homogenize adjust_volume->homogenize label_and_store Label and Store Stock Solution homogenize->label_and_store end End label_and_store->end

Stock Solution Preparation Workflow

Toxicological Information and Biological Signaling Pathways

Based on a comprehensive review of publicly available safety data sheets and toxicological literature, there is currently no specific information available regarding the detailed mechanisms of toxicity or the effects of this compound on biological signaling pathways. General statements in safety data sheets indicate that the toxicological properties have not been fully investigated.[4]

Derivatives of the parent structure, 1,3-cyclohexanedione, have been investigated for a range of biological activities, including as potential therapeutic agents for non-small-cell lung cancer, where they are proposed to act as inhibitors of receptor tyrosine kinases like c-Met.[11][12] However, these findings are for structurally distinct derivatives and cannot be directly extrapolated to this compound.

Due to the lack of specific data for this compound, a diagram of its signaling pathways cannot be provided at this time. Researchers should handle this compound with the caution appropriate for a substance with incompletely characterized toxicological properties.

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. Do not allow the product to enter drains.

Logical_Relationship_Handling compound This compound handling Safe Handling compound->handling storage Proper Storage compound->storage first_aid First Aid Preparedness compound->first_aid spill_response Spill Response Plan compound->spill_response disposal Correct Disposal compound->disposal ppe Use of PPE handling->ppe lab_safety Overall Laboratory Safety handling->lab_safety storage->lab_safety ppe->lab_safety first_aid->lab_safety spill_response->lab_safety disposal->lab_safety

Key Safety Relationships

References

An In-depth Technical Guide on the Thermal Stability of 4,4-Dimethyl-1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Dimethyl-1,3-cyclohexanedione, a cyclic diketone, serves as a versatile building block in organic synthesis. Its utility in the synthesis of various heterocyclic compounds, including those with potential pharmaceutical applications, necessitates a thorough understanding of its physicochemical properties.[1][2] Thermal stability is a critical parameter, influencing storage conditions, reaction parameters, and the overall viability of the compound in drug development and manufacturing processes. This guide summarizes the available data and outlines the standard procedures for evaluating the thermal stability of this compound.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₁₂O₂[2][3]
Molecular Weight 140.18 g/mol [2][3]
Appearance White needles or powder[1][2]
Melting Point 103-105 °C
Boiling Point 130 °C at 7 mmHg
CAS Number 562-46-9[2][3]

Assessment of Thermal Stability

The thermal stability of a compound is typically investigated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide quantitative data on mass changes and heat flow as a function of temperature.

TGA measures the change in mass of a sample as it is heated at a controlled rate.[4][5][6][7] This technique is used to determine the temperatures at which the material decomposes and the extent of mass loss.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8][9][10][11] It is used to detect thermal events such as melting, crystallization, and decomposition, which are associated with endothermic or exothermic processes.

Experimental Protocols (Generalized)

While specific experimental data for this compound is unavailable, the following sections describe the standard procedures for performing TGA and DSC analyses on a solid organic compound.

A general procedure for the TGA of a solid sample is as follows:

  • Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., alumina, platinum).[5]

  • Instrument Setup: The crucible is placed on the TGA balance. The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[5]

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).[5]

  • Data Acquisition: The mass of the sample is continuously monitored as a function of temperature. The resulting data is plotted as a TGA curve (mass vs. temperature) and its first derivative (DTG curve), which shows the rate of mass loss.[6][7]

A general procedure for the DSC of a solid sample is as follows:

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into a DSC pan (e.g., aluminum). The pan is hermetically sealed.[8] An empty, hermetically sealed pan is used as a reference.[8]

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas.

  • Temperature Program: The sample is subjected to a controlled temperature program, which typically includes an initial heating ramp to melt the sample, a cooling ramp to observe crystallization, and a second heating ramp to observe the glass transition and final melting/decomposition. A typical heating rate is 10 °C/min.[12]

  • Data Acquisition: The differential heat flow to the sample and reference is measured as a function of temperature. The data is plotted as a DSC thermogram (heat flow vs. temperature).

Data Presentation (Hypothetical)

In the absence of experimental data, a template for presenting thermal stability data is provided in Table 2. Should data become available, this table can be populated with the relevant values.

Table 2: Thermal Stability Data for this compound (Illustrative)

ParameterMethodValue
Onset of Decomposition (Tonset) TGAData not available
Temperature at 5% Mass Loss (Td5) TGAData not available
Temperature at Maximum Decomposition Rate (Tmax) DTGData not available
Residue at 600 °C TGAData not available
Melting Point (Tm) DSC103-105 °C
Decomposition Enthalpy (ΔHdecomp) DSCData not available

Visualizations

The following diagrams illustrate the logical workflow for assessing thermal stability and a conceptual signaling pathway for thermal decomposition.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_tga_params TGA Parameters cluster_dsc_params DSC Parameters cluster_data Data Acquisition & Analysis Sample This compound Sample Weighing Accurate Weighing (5-10 mg for TGA, 2-5 mg for DSC) Sample->Weighing Encapsulation Encapsulation in TGA crucible or DSC pan Weighing->Encapsulation TGA Thermogravimetric Analysis (TGA) Encapsulation->TGA DSC Differential Scanning Calorimetry (DSC) Encapsulation->DSC TGA_Heating Heating Ramp (e.g., 10 °C/min) TGA->TGA_Heating TGA_Atmosphere Inert Atmosphere (N2) TGA->TGA_Atmosphere DSC_Heating Heating/Cooling Cycles (e.g., 10 °C/min) DSC->DSC_Heating DSC_Atmosphere Inert Atmosphere (N2) DSC->DSC_Atmosphere TGA_Data TGA/DTG Curves (Mass Loss vs. Temperature) TGA_Heating->TGA_Data TGA_Atmosphere->TGA_Data DSC_Data DSC Thermogram (Heat Flow vs. Temperature) DSC_Heating->DSC_Data DSC_Atmosphere->DSC_Data Analysis Determination of Decomposition Temperatures, Enthalpies, and Mass Loss TGA_Data->Analysis DSC_Data->Analysis

Caption: Experimental workflow for thermal stability analysis.

thermal_decomposition_pathway Compound This compound (Solid State) Decomposition Thermal Decomposition Compound->Decomposition Heat Heat (Δ) Heat->Compound Products Decomposition Products (Gaseous and/or Solid Residue) Decomposition->Products

Caption: Conceptual pathway of thermal decomposition.

Safety and Handling

This compound should be handled in accordance with good laboratory practices.[13][14][15] It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat.[13] The compound should be stored in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[2][14] Some sources indicate that the material is heat and light sensitive.[14] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[13][14][15]

Conclusion

While this compound is a valuable compound in synthetic chemistry, a comprehensive, publicly available dataset on its thermal stability is currently lacking. The established melting point provides a preliminary indication of its thermal behavior. However, for critical applications in research and drug development, a detailed thermal analysis using TGA and DSC is highly recommended. The generalized protocols and conceptual frameworks presented in this guide provide a solid foundation for conducting such an investigation. The resulting data would be invaluable for defining safe handling, storage, and processing parameters for this important chemical intermediate.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Octahydroquinazolinediones using 4,4-Dimethyl-1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octahydroquinazolinediones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These activities include potential as antibacterial agents and calcium channel blockers.[1][2][3] The synthesis of these molecules is often achieved through a one-pot, three-component Biginelli-type reaction, which offers an efficient and atom-economical route to this privileged scaffold.[4] This application note provides detailed protocols for the synthesis of 4-aryl-7,7-dimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-diones starting from 4,4-dimethyl-1,3-cyclohexanedione (dimedone), an aromatic aldehyde, and urea (B33335) or thiourea (B124793). Various catalytic systems and reaction conditions are presented to offer flexibility and optimization for different laboratory settings.

Data Presentation

The following table summarizes the quantitative data for the synthesis of octahydroquinazolinediones using various catalysts and conditions, highlighting the reaction time and yield for different substituted aromatic aldehydes.

EntryAldehydeCatalystSolventTemperature (°C)TimeYield (%)Reference
1BenzaldehydeL-prolineAcetonitrile (B52724)Room Temp2 h92[5]
24-ChlorobenzaldehydeL-prolineAcetonitrileRoom Temp2.5 h95[5]
34-MethoxybenzaldehydeL-prolineAcetonitrileRoom Temp3 h90[5]
4BenzaldehydeThiamine HCl (VB1)Solvent-free (MW)-3-4 min89[6]
54-ChlorobenzaldehydeThiamine HCl (VB1)Solvent-free (MW)-3-4 min85[6]
64-NitrobenzaldehydeThiamine HCl (VB1)Solvent-free (MW)-3-4 min88[6]
7BenzaldehydeSilica Sulfuric AcidEthanol (B145695)Reflux3 h93[4]
84-ChlorobenzaldehydeSilica Sulfuric AcidEthanolReflux2.5 h91[4]
94-MethylbenzaldehydeSilica Sulfuric AcidEthanolReflux3.5 h90[4]
10BenzaldehydeNano K3AlF6AcetonitrileReflux1.5 h95
114-ChlorobenzaldehydeNano K3AlF6AcetonitrileReflux2 h92
12BenzaldehydeNone (Grindstone)Solvent-freeRoom Temp40 min85[7]
134-ChlorobenzaldehydeNone (Grindstone)Solvent-freeRoom Temp40 min82[7]

Experimental Protocols

Protocol 1: L-proline Catalyzed Synthesis at Room Temperature

This protocol describes a simple and eco-friendly method for the synthesis of octahydroquinazolinediones using L-proline as a catalyst.

Materials:

  • This compound (dimedone)

  • Substituted aromatic aldehyde

  • Urea or thiourea

  • L-proline

  • Acetonitrile

  • Ethanol (for recrystallization)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine this compound (1 mmol), the desired aromatic aldehyde (1 mmol), and urea (or thiourea) (1.5 mmol).

  • Add L-proline (10 mol%) to the mixture.

  • Add acetonitrile (10 mL) as the solvent.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, filter the solid product.

  • Wash the crude product with cold ethanol.

  • Recrystallize the product from hot ethanol to obtain the pure octahydroquinazolinedione derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., FT-IR, NMR, Mass Spectrometry).

Protocol 2: Solvent-Free Synthesis using Grindstone Chemistry

This protocol offers a green and efficient method for the synthesis of octahydroquinazolinediones without the use of any solvent or catalyst.[7][8]

Materials:

  • This compound (dimedone)

  • Substituted aromatic aldehyde

  • Thiourea

  • Mortar and pestle

  • Ethanol (for recrystallization)

Procedure:

  • Place equimolar quantities of this compound (1 mmol), the aromatic aldehyde (1 mmol), and thiourea (1 mmol) in a mortar.

  • Grind the mixture with a pestle at room temperature for the specified time (e.g., 40 minutes).

  • The reaction progress can be monitored by taking a small sample and checking its melting point or by TLC (dissolving a small amount in a suitable solvent).

  • Once the reaction is complete, the solid crude product is obtained.

  • Recrystallize the crude product from hot ethanol to yield the pure octahydroquinazolinedione.

  • Characterize the purified product by spectroscopic methods.

Visualizations

Biginelli_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Ar-CHO Acyliminium N-Acyliminium Ion [Ar-CH=NH(C=O)NH₂]⁺ Aldehyde->Acyliminium + Urea, H⁺ Urea H₂N(C=O)NH₂ Urea->Acyliminium Dimedone Dimedone Enol Dimedone (Enol form) Dimedone->Enol Tautomerization Adduct Open-chain Adduct Acyliminium->Adduct + Enol Enol->Adduct Product Octahydroquinazolinedione Adduct->Product Cyclization & - H₂O experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_analysis Analysis and Application Reactants Dimedone + Aldehyde + Urea/Thiourea Catalyst Catalyst Addition (e.g., L-proline, VB1, etc.) Reactants->Catalyst Reaction Reaction Conditions (RT, Reflux, or MW) Catalyst->Reaction Filtration Filtration of Crude Product Reaction->Filtration Recrystallization Recrystallization from Ethanol Filtration->Recrystallization Characterization Spectroscopic Characterization (NMR, IR, MS) Recrystallization->Characterization Bioassay Biological Activity Screening (e.g., Antibacterial, Calcium Channel Blocker) Characterization->Bioassay

References

Application Note: One-Pot Synthesis of Dihydropyrimidinone Derivatives via the Biginelli Reaction Using 4,4-Dimethyl-1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Biginelli reaction is a cornerstone of multicomponent reactions (MCRs) in organic chemistry, enabling the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and related heterocyclic compounds.[1][2][3] First reported by Pietro Biginelli in 1891, this acid-catalyzed cyclocondensation typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea.[1][4][5][6] DHPMs are of significant interest to the pharmaceutical industry as they form the structural core of various biologically active molecules, including calcium channel blockers, antiviral agents, and antihypertensive drugs.[1][7][8]

This application note details a modified Biginelli protocol that utilizes 4,4-Dimethyl-1,3-cyclohexanedione (dimedone), a cyclic β-dicarbonyl compound, in place of a traditional acyclic β-ketoester.[2][3][9] This variation leads to the formation of fused heterocyclic systems, such as quinazoline (B50416) derivatives, which are also of high pharmacological importance.[9] The protocol outlines solvent-free and solvent-based conditions, highlighting the reaction's versatility and amenability to green chemistry principles.[10][11]

General Reaction Scheme

The reaction involves the condensation of an aromatic or aliphatic aldehyde, urea (or thiourea), and this compound in the presence of a catalyst.

Reactants:

Product:

  • 7,7-dimethyl-4-aryl-1,2,3,4,7,8-hexahydroquinazoline-2,5(6H)-dione (4)

Reaction Mechanism

The precise mechanism of the Biginelli reaction can vary based on the reactants and conditions, but the most widely accepted pathway proceeds via an N-acyliminium ion intermediate.

  • Iminium Ion Formation: The reaction is initiated by the acid-catalyzed condensation of the aldehyde and urea, which, after dehydration, forms a reactive N-acyliminium ion.

  • Nucleophilic Addition: The enol form of this compound acts as a nucleophile and attacks the iminium ion.

  • Cyclization and Dehydration: The final step involves an intramolecular cyclization via nucleophilic attack of the free amine group onto the ketone carbonyl, followed by dehydration to yield the final dihydropyrimidinone product.

Biginelli_Mechanism Reactants Aldehyde + Urea + Dimedone Iminium N-Acyliminium Ion Intermediate Reactants->Iminium Condensation & Dehydration Enol Enol of Dimedone Reactants->Enol Tautomerization Adduct Open-Chain Adduct Iminium->Adduct Nucleophilic Addition Enol->Adduct Product Final DHPM Product (Quinazoline derivative) Adduct->Product Cyclization & Dehydration

Caption: Proposed iminium ion pathway for the Biginelli reaction.

Experimental Protocols

A. General Protocol under Thermal Conditions (Solvent-Based)

This protocol is a representative procedure adapted from various reported methods.[12]

Materials and Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Heating mantle or oil bath

  • Aromatic aldehyde (e.g., benzaldehyde)

  • This compound (Dimedone)

  • Urea or Thiourea

  • Catalyst (e.g., 10 mol% InBr₃, Yb(OTf)₃, or a few drops of conc. HCl)[7][13]

  • Solvent (e.g., Ethanol (B145695) or Acetonitrile)

  • Standard glassware for workup and recrystallization

Procedure:

  • To a 50 mL round-bottom flask, add the aldehyde (5.0 mmol, 1.0 equiv), this compound (5.0 mmol, 1.0 equiv), and urea (7.5 mmol, 1.5 equiv).

  • Add the chosen solvent (20 mL) and a magnetic stir bar.

  • Add the catalyst (e.g., InBr₃, 0.5 mmol, 0.1 equiv) to the mixture.[7]

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (typically 80-85 °C) with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 12 hours depending on the substrate and catalyst.

  • Upon completion, cool the reaction mixture to room temperature. A solid precipitate will often form.

  • Filter the crude product using a Büchner funnel.

  • Wash the solid product with cold ethanol (2 x 10 mL) to remove unreacted starting materials.

  • Purify the product by recrystallization from hot ethanol or ethyl acetate (B1210297) to afford the pure quinazoline derivative.

  • Dry the purified product under vacuum and characterize using NMR, IR, and Mass Spectrometry.

B. Protocol under Solvent-Free Conditions

Solvent-free conditions offer a greener and often faster alternative.[5][10][13]

Procedure:

  • In a 25 mL round-bottom flask or a thick-walled reaction vial, combine the aldehyde (5.0 mmol, 1.0 equiv), this compound (5.0 mmol, 1.0 equiv), urea (7.5 mmol, 1.5 equiv), and the chosen catalyst (e.g., silica-chloride, 2.5 mol%).[8]

  • Mix the components thoroughly with a spatula.

  • Heat the mixture in an oil bath at 80-100 °C for the required time (typically 1-3 hours), with occasional stirring.

  • Monitor the reaction by TLC (dissolving a small aliquot in ethyl acetate).

  • After completion, cool the reaction mixture to room temperature. The mixture will solidify.

  • Add cold water or cold ethanol to the reaction flask and break up the solid.

  • Filter the solid product, wash thoroughly with water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound.

Data Presentation: Reaction Optimization

The following table summarizes representative results for the Biginelli reaction using dimedone and various aromatic aldehydes, showcasing the effect of different catalysts and conditions on product yield.

EntryAldehydeCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
1BenzaldehydeInBr₃ (10)EthanolReflux7~75-85Adapted from[7]
24-Cl-BenzaldehydeYb(OTf)₃ (10)None1001.592Adapted from[13]
34-MeO-BenzaldehydeFeCl₃ (10)None100295General DHPM synthesis[14]
43-NO₂-Benzaldehydep-TSA (15)EthanolReflux588General DHPM synthesis[14]
5BenzaldehydeMAI·Fe₂Cl₇ (5)None802Good[9]
64-OH-BenzaldehydeGranite (0.5g)EthanolReflux2.585[12]
7NaphthaldehydeSilica-Chloride (2.5)None80390[8]

Yields are approximate and can vary. This table is a compilation of representative conditions for Biginelli reactions, including those specifically using dimedone or similar protocols.

Experimental Workflow Visualization

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Combine Aldehyde, Dimedone, and Urea in a flask B 2. Add Solvent (if applicable) and Catalyst A->B C 3. Heat to Reflux (or specified temp) with Stirring B->C D 4. Monitor by TLC until completion C->D E 5. Cool to Room Temperature D->E F 6. Filter Crude Solid Product E->F G 7. Wash Solid with Cold Solvent F->G H 8. Recrystallize from Hot Solvent G->H I 9. Dry and Obtain Pure Product H->I J 10. Characterize (NMR, IR, MS) I->J

References

Application Notes and Protocols for the Catalyzed Biginelli Reaction with 4,4-Dimethyl-1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-aryl-7,7-dimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-diones via the Biginelli reaction, utilizing 4,4-Dimethyl-1,3-cyclohexanedione as the 1,3-dicarbonyl component. The Biginelli reaction is a one-pot three-component condensation reaction that offers an efficient pathway to a diverse range of dihydropyrimidinones and their derivatives, which are of significant interest in medicinal chemistry due to their therapeutic properties.

The classical Biginelli reaction, however, often requires harsh conditions and long reaction times, leading to moderate yields.[1] The use of various catalysts can significantly improve the efficiency and applicability of this reaction. This document outlines the use of several classes of catalysts, including Lewis acids, Brønsted acids, heterogeneous catalysts, and ionic liquids, and also explores the application of microwave and ultrasound irradiation to accelerate the reaction.

General Reaction Scheme

The general scheme for the Biginelli reaction with this compound is as follows:

Caption: General scheme of the catalyzed Biginelli reaction.

Data Presentation: Catalyst Performance

The following tables summarize the performance of various catalysts in the Biginelli reaction with cyclic 1,3-diones. While specific data for this compound is limited, the data for the structurally similar 5,5-Dimethyl-1,3-cyclohexanedione (dimedone) and other cyclic diketones provide a strong indication of catalyst suitability.

Table 1: Heterogeneous Catalysts

CatalystAldehydeSolventTemperature (°C)TimeYield (%)Reference
Nano K3AlF6BenzaldehydeAcetonitrile (B52724)Room Temp.3 h90
Nano K3AlF64-ChlorobenzaldehydeAcetonitrileRoom Temp.3.5 h92
SiO2-NaHSO4Various AromaticSolvent-free---[2]
Zinc Ferrite NanocatalystVarious AromaticReflux--Good to Excellent

Table 2: Lewis Acid Catalysts

CatalystAldehydeSolventTemperature (°C)TimeYield (%)Reference
InCl3General----[3]
FeCl3General----[3]
BF3·OEt2General----[3]
ZnCl2General---[3]
Yb(OTf)3VariousSolvent-free10020 min81-99[4]
Pr(NO3)3·6H2OVariousSolvent-free808-25 min85-98[5]

Table 3: Brønsted Acid Catalysts

CatalystAldehydeSolventTemperature (°C)TimeYield (%)Reference
Concentrated HClVarious Aromatic----[2]
H2SO4Various Aromatic----[2]

Table 4: Microwave-Assisted Synthesis

CatalystAldehydeSolventPower (W)Time (min)Yield (%)Reference
NoneVarious AromaticSolvent-free--Good[6][7]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 4-Aryl-7,7-dimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-diones using a Heterogeneous Catalyst (Adapted from Nano K3AlF6 method)

  • Reactant Preparation: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), this compound (1 mmol), and urea (B33335) (1.5 mmol).

  • Solvent and Catalyst Addition: Add acetonitrile (10 mL) to the flask, followed by the nano K3AlF6 catalyst (specify loading, e.g., 10 mol%).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to recover the catalyst.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 4-aryl-7,7-dimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione.

Protocol 2: General Procedure for Microwave-Assisted Solvent-Free Synthesis [6][7]

  • Reactant Preparation: In a microwave-safe vessel, thoroughly mix the aromatic aldehyde (1 mmol), this compound (1 mmol), and urea or thiourea (B124793) (1.2 mmol).

  • Catalyst Addition (Optional): If a catalyst is used, add it to the mixture at this stage.

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a specified power and temperature for a designated time (e.g., 10 minutes at 120 °C).

  • Cooling and Precipitation: After irradiation, cool the reaction mixture to room temperature, then place it in an ice bath to induce precipitation of the product.

  • Isolation: Collect the solid product by filtration.

  • Washing and Purification: Wash the product with cold water to remove any unreacted urea/thiourea, followed by recrystallization from ethanol (B145695) to yield the pure product.

Visualizations

Biginelli Reaction Mechanism

The reaction is believed to proceed through an N-acyliminium ion intermediate.

Biginelli_Mechanism Aldehyde Ar-CHO Acyliminium N-Acyliminium Ion Intermediate Aldehyde->Acyliminium Condensation (-H2O) Urea Urea Urea->Acyliminium Adduct Open-chain Intermediate Acyliminium->Adduct Nucleophilic Addition Dione_Enol Enol of 4,4-Dimethyl-1,3- cyclohexanedione Dione_Enol->Adduct Product Dihydropyrimidinone Product Adduct->Product Cyclization & Dehydration (-H2O)

Caption: Proposed mechanism for the Biginelli reaction.

Experimental Workflow

A generalized workflow for performing the catalyzed Biginelli reaction.

Experimental_Workflow Start Start Setup Combine Reactants: - Aldehyde - this compound - Urea/Thiourea Start->Setup Add_Catalyst Add Catalyst (and solvent, if applicable) Setup->Add_Catalyst Reaction Reaction Step (Heating / MW / Ultrasound) Add_Catalyst->Reaction Monitoring Monitor Reaction (e.g., TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up: - Catalyst removal - Solvent evaporation Monitoring->Workup Complete Purification Purification (Recrystallization) Workup->Purification Characterization Characterization (NMR, IR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for the Biginelli reaction.

References

Application Notes and Protocols: Michael Addition of 4,4-Dimethyl-1,3-cyclohexanedione to α,β-Unsaturated Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis.[1] This application note provides detailed protocols and data for the Michael addition of 4,4-Dimethyl-1,3-cyclohexanedione (dimedone), a highly versatile Michael donor, to various α,β-unsaturated ketones (enones). The resulting adducts are valuable intermediates in the synthesis of diverse heterocyclic compounds, including pyrans and furans, which are often found in biologically active molecules.[2][3] We present both general base-catalyzed methods and advanced organocatalytic protocols for achieving high yields and enantioselectivity.

General Reaction and Mechanism

The reaction involves the addition of the dimedone enolate to the β-carbon of an α,β-unsaturated ketone. The initial adduct often undergoes an intramolecular cyclization (hemiacetal formation) followed by dehydration to yield a stable tetrahydropyran (B127337) derivative.

Caption: General reaction scheme for the Michael addition of dimedone.

The mechanism proceeds through the formation of a nucleophilic enolate from dimedone, which then attacks the electrophilic β-carbon of the enone.[1][4] This is followed by protonation and subsequent intramolecular cyclization.

Caption: Step-by-step mechanism of the Michael addition.

Experimental Protocols

Protocol 1: General Base-Catalyzed Michael Addition

This protocol is adapted from procedures utilizing common bases like sodium hydroxide (B78521) or sodium methoxide (B1231860) and is suitable for general synthesis without stereochemical control.[5][6]

Materials:

  • This compound (dimedone) (1.0 eq)

  • α,β-Unsaturated ketone (e.g., chalcone, mesityl oxide) (1.0 eq)

  • Sodium hydroxide (NaOH) solution (e.g., 2.2 M) or Sodium Methoxide (NaOMe)

  • Ethanol (B145695) or Methanol

  • Hydrochloric acid (HCl) for neutralization

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)

Procedure:

  • To a round-bottom flask, add dimedone (1.0 eq), the α,β-unsaturated ketone (1.0 eq), and absolute ethanol (approx. 5-10 mL per gram of dimedone).

  • Add a magnetic stir bar and swirl the flask until most of the solids have dissolved.

  • Add a catalytic amount of 2.2 M sodium hydroxide solution (e.g., 0.1-0.2 eq).

  • Heat the mixture to reflux for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture by slowly adding 4N HCl until the pH is approximately 7.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization (e.g., from an acetone/water mixture) to yield the final product.

Protocol 2: Asymmetric Organocatalytic Michael Addition

This protocol utilizes a quinine-based primary amine catalyst to achieve high enantioselectivity, as demonstrated in the synthesis of chiral 3,4-dihydropyrans.[2]

Materials:

  • This compound (dimedone) (0.2 mmol, 1.2 eq)

  • α,β-Unsaturated enone (e.g., cinnamone) (0.167 mmol, 1.0 eq)

  • 9-amino(9-deoxy)-epi-quinine catalyst (10 mol%)

  • Acid co-catalyst (e.g., benzoic acid) (10 mol%)

  • Solvent (e.g., Toluene, CH2Cl2) (1.0 mL)

  • Deuterated chloroform (B151607) (CDCl3) for NMR analysis

  • Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

Procedure:

  • In a dried vial, dissolve the α,β-unsaturated enone (1.0 eq), dimedone (1.2 eq), 9-amino(9-deoxy)-epi-quinine (0.1 eq), and the acid co-catalyst (0.1 eq) in the chosen solvent (1.0 mL).

  • Stir the reaction mixture at room temperature (or as optimized) for the required time (typically 24-72 hours).

  • Monitor the reaction by TLC.

  • Upon completion, directly load the reaction mixture onto a silica gel column.

  • Purify by flash column chromatography using a gradient of petroleum ether and ethyl acetate to isolate the desired product.

  • Determine the yield and characterize the product using ¹H NMR, ¹³C NMR, and HRMS.

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Caption: Typical workflow for organocatalytic Michael addition.

Data Presentation

The following tables summarize representative results for the Michael addition of dimedone to various α,β-unsaturated ketones under different catalytic conditions.

Table 1: Organocatalytic Asymmetric Michael Addition of Dimedone to Cinnamones [2]

EntryR (in Cinnamone)Catalyst SystemSolventTime (h)Yield (%)ee (%)
1Phenyl9-amino-epi-quinine / Benzoic AcidToluene729990
24-Methylphenyl9-amino-epi-quinine / Benzoic AcidToluene489992
34-Methoxyphenyl9-amino-epi-quinine / Benzoic AcidToluene489593
44-Chlorophenyl9-amino-epi-quinine / Benzoic AcidToluene729985
52-Naphthyl9-amino-epi-quinine / Benzoic AcidToluene489991

Table 2: Organocatalytic Asymmetric Michael Addition of Dimedone to Chalcones [2]

EntryR¹ (in Chalcone)R² (in Chalcone)Catalyst SystemSolventTime (h)Yield (%)ee (%)
1PhenylPhenyl9-amino-epi-quinine / Benzoic AcidToluene729952
24-BromophenylPhenyl9-amino-epi-quinine / Benzoic AcidToluene729960
3Phenyl4-Methoxyphenyl9-amino-epi-quinine / Benzoic AcidToluene729958
44-Chlorophenyl4-Methoxyphenyl9-amino-epi-quinine / Benzoic AcidToluene728965

Note: The reaction with chalcones generally results in lower enantioselectivity compared to cinnamones under these specific conditions. Other catalysts, such as tertiary amine-squaramides, have also been reported to provide high yields (up to 97%) and excellent enantioselectivities (up to 99% ee).[7]

Applications

The Michael adducts derived from dimedone and enones are versatile synthetic intermediates.

  • Heterocycle Synthesis: They are direct precursors to 3,4-dihydropyrans and can be further modified to form fused 4H-pyran or 2,3-dihydrofuran (B140613) ring systems.[2]

  • Pharmaceutical Scaffolds: The resulting polycyclic and heterocyclic structures are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active compounds.[3][7]

  • Further Functionalization: The carbonyl and hydroxyl groups in the adducts provide handles for subsequent chemical transformations, allowing for the construction of complex molecular architectures.

These protocols and data provide a robust starting point for researchers aiming to synthesize complex molecules via the Michael addition of dimedone. The choice between a general base-catalyzed approach and an organocatalytic method will depend on the specific synthetic goal, particularly the need for stereochemical control.

References

Application Notes and Protocols: Knoevenagel Condensation of Aromatic Aldehydes with 4,4-Dimethyl-1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the Knoevenagel condensation of various aromatic aldehydes with 4,4-dimethyl-1,3-cyclohexanedione (dimedone). This reaction is a cornerstone for the synthesis of a variety of heterocyclic compounds, notably 1,8-dioxo-octahydroxanthene and bis-dimedone derivatives.[1] These scaffolds are of significant interest in medicinal chemistry and drug development due to their broad spectrum of biological activities, including antibacterial, anti-inflammatory, and antiviral properties.[1][2] The protocols detailed herein explore a range of catalytic systems and reaction conditions, emphasizing efficiency, high yields, and environmentally benign procedures.[1][3]

Introduction

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, leading to the formation of a new carbon-carbon double bond.[4] In the case of aromatic aldehydes and dimedone, the reaction typically proceeds through a cascade of transformations: an initial Knoevenagel condensation, a subsequent Michael addition of a second dimedone molecule, and a final intramolecular cyclization and dehydration to yield the 1,8-dioxo-octahydroxanthene product.[1] Alternatively, the reaction can be controlled to isolate the intermediate bis-dimedone derivatives.[5][6]

The versatility of this reaction allows for the synthesis of a diverse library of compounds by varying the substituents on the aromatic aldehyde. Numerous catalytic systems have been developed to promote this transformation, ranging from basic amines and ionic liquids to metal-based catalysts and nanoparticles, often under mild and environmentally friendly conditions.[1][5][7]

Reaction Mechanism and Experimental Workflow

The synthesis of 1,8-dioxo-octahydroxanthenes from aromatic aldehydes and dimedone is a multi-step process that can be efficiently conducted in a one-pot synthesis. The proposed mechanism and a general experimental workflow are depicted below.

Reaction_Mechanism A Aromatic Aldehyde (Ar-CHO) C Knoevenagel Adduct A->C Knoevenagel Condensation B Dimedone (Enolate form) B->C E Michael Adduct (Bis-dimedone) C->E Michael Addition D Second Dimedone Molecule D->E F Intramolecular Cyclization E->F G Dehydration F->G H 1,8-Dioxo-octahydroxanthene G->H

Caption: Proposed reaction mechanism for the synthesis of 1,8-dioxo-octahydroxanthenes.

Experimental_Workflow Start Start Reactants Mix Reactants: Aromatic Aldehyde, Dimedone, and Catalyst in Solvent Start->Reactants Reaction Apply Reaction Conditions (e.g., Heating, Ultrasound) Reactants->Reaction Monitoring Monitor Reaction Progress (e.g., TLC) Reaction->Monitoring Isolation Product Isolation (e.g., Cooling, Filtration) Monitoring->Isolation Reaction Complete Purification Purification (e.g., Recrystallization) Isolation->Purification Characterization Product Characterization (e.g., NMR, IR, MS) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for xanthene synthesis.

Comparative Data of Catalytic Systems

The following table summarizes quantitative data from various reported methods for the synthesis of 1,8-dioxo-octahydroxanthenes and related bis-dimedone derivatives, offering a comparative overview of catalyst efficiency, reaction conditions, and product yields.

CatalystAromatic Aldehyde ExampleSolventTemperature (°C)TimeYield (%)Reference
Zn(OAc)₂ BenzaldehydeEthanol (B145695)Not SpecifiedNot SpecifiedGood to Excellent[1]
[bmim]ClO₄ 4-ChlorobenzaldehydeIonic Liquid100Not SpecifiedHigh[1]
DABCO 3-Methyl thienaldehydeWaterReflux30 min96[8]
Diethylamine (B46881) Substituted aromatic aldehydesWaterRoom Temp.15-60 min87-95[6][9]
CuO Nanoparticles Substituted benzaldehydesSolvent-freeGrindingNot Specified83-96[7]
ZrOCl₂·8H₂O/NaNH₂ Substituted benzaldehydesNot SpecifiedNot SpecifiedNot SpecifiedExcellent[5]
Boric Acid 4-ChlorobenzaldehydeAqueous EthanolRoom Temp.Not SpecifiedHigh[10]
LABSA Various aldehydesNot SpecifiedUltrasoundNot Specified88-90[3]

Experimental Protocols

Protocol 1: Synthesis of 1,8-Dioxo-octahydroxanthenes using Zinc Acetate as a Catalyst
  • Materials:

    • Aromatic aldehyde (1 mmol)

    • Dimedone (2 mmol)

    • Zinc Acetate (Zn(OAc)₂) (10 mol%)

    • Ethanol (2 mL)

  • Procedure:

    • In a suitable reaction vessel, combine the aromatic aldehyde (1 mmol), dimedone (2 mmol), and Zn(OAc)₂ (10 mol%) in ethanol (2 mL).[1]

    • Stir the mixture at the appropriate temperature (if specified, otherwise room temperature or gentle heating can be tested).

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add 5 mL of water to the mixture to precipitate the solid product.[1]

    • Filter the solid product and wash with water.

    • Recrystallize the crude product from ethanol to yield the pure 1,8-dioxo-octahydroxanthene derivative.[1]

Protocol 2: Synthesis of 1,8-Dioxo-octahydroxanthenes using an Ionic Liquid Catalyst
  • Materials:

    • Aromatic aldehyde (1 mmol)

    • Dimedone (2 mmol)

    • [bmim]ClO₄ (4 mmol)

  • Procedure:

    • Combine the aromatic aldehyde (1 mmol), dimedone (2 mmol), and [bmim]ClO₄ (4 mmol) in a 50 mL round-bottom flask.[1]

    • Stir the mixture at 100°C using a magnetic stirrer with a heating mantle.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Add water to the mixture to precipitate the product.

    • Filter the solid and recrystallize from ethanol to obtain the pure product.

    • The ionic liquid can be recovered from the aqueous filtrate by distillation for reuse.[1]

Protocol 3: Green Synthesis of Bis-dimedone Derivatives in Aqueous Diethylamine
  • Materials:

    • Substituted aromatic aldehyde (1.5 mmol)

    • Dimedone (3 mmol, 420 mg)

    • Diethylamine (Et₂NH) (1.5 mmol, 155 µL)

    • Degassed Water (1.5 mL)

  • Procedure:

    • In a flask, create a mixture of the aromatic aldehyde (1.5 mmol), dimedone (3 mmol), and diethylamine (1.5 mmol) in 1.5 mL of degassed water.[6]

    • Stir the mixture vigorously at room temperature for 15-60 minutes.

    • Monitor the reaction until completion using TLC.[6]

    • The product will precipitate out of the aqueous medium.

    • Collect the solid product by filtration and wash with cold water.

    • The product is typically obtained in high purity without the need for further purification.[6]

Protocol 4: Ultrasound-Assisted Synthesis
  • Materials:

    • Aromatic aldehyde

    • Dimedone

    • Appropriate catalyst (e.g., LABSA)[3]

  • Procedure:

    • Place the mixture of reactants and catalyst in a suitable reaction vessel.

    • Position the vessel in an ultrasonic bath.

    • Irradiate the mixture with ultrasound for a specified duration (e.g., 15-45 minutes).[1]

    • Monitor the reaction's progress by TLC.

    • Upon completion, isolate the product, which may involve filtration and washing, followed by recrystallization if necessary.[1]

Applications and Significance

The products derived from the Knoevenagel condensation of aromatic aldehydes and dimedone are valuable in several fields. The resulting xanthene derivatives are known to possess a range of pharmaceutical properties, including antibacterial, anti-inflammatory, and antiviral activities.[1][2] They are also utilized as fluorescent materials for dyes and pH sensors.[2] The development of green and efficient synthetic methods, such as those using water as a solvent or employing reusable catalysts, aligns with the principles of sustainable chemistry, making these compounds more accessible for further research and development.[3][6]

References

Application Notes and Protocols for Multicomponent Reactions Involving 4,4-Dimethyl-1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of multicomponent reactions (MCRs) utilizing 4,4-dimethyl-1,3-cyclohexanedione (commonly known as dimedone), a versatile building block in organic synthesis. The inherent reactivity of dimedone, stemming from its acidic methylene (B1212753) group, allows for its participation in a variety of condensation and one-pot MCRs to construct complex molecular architectures of significant pharmacological interest.[1] This document outlines key applications, detailed experimental protocols, and quantitative data for the synthesis of various heterocyclic compounds, with a focus on their relevance in drug discovery and development.

Core Applications in Drug Development

Dimedone is a valuable substrate for the synthesis of a diverse array of heterocyclic compounds, many of which are scaffolds for pharmacologically active molecules.[2][3] MCRs involving dimedone are particularly advantageous in drug discovery due to their efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds.[4][5] Key applications include the synthesis of:

  • Xanthene Derivatives: These compounds are known for their wide range of biological activities, including antiviral, antibacterial, and anti-inflammatory properties. They are also utilized as fluorescent probes in biological imaging.

  • 1,4-Dihydropyridines (Hantzsch Reaction): This class of compounds is renowned for its calcium channel blocking activity, forming the basis of widely prescribed drugs for the treatment of hypertension and angina.[6][7][8]

  • Dihydropyrimidinones (Biginelli-type Reaction): These molecules exhibit a variety of pharmacological properties, including calcium channel modulation, and are being investigated for various therapeutic applications.[9][10]

  • Spirocyclic Compounds: Spiroheterocycles are an important class of compounds in medicinal chemistry, often exhibiting unique three-dimensional structures that can lead to novel biological activities.[11][12]

  • Acridines and Dihydropyrans: These heterocyclic systems are also of interest due to their potential biological activities.[1]

The use of green chemistry principles, such as solvent-free reactions or the use of water as a solvent, is a recurring theme in the MCRs of dimedone, making these synthetic routes environmentally benign.[1]

Quantitative Data Summary

The following tables summarize quantitative data for various multicomponent reactions involving this compound, providing a comparative overview of different catalytic systems and reaction conditions.

Table 1: Synthesis of 1,8-Dioxo-octahydroxanthene Derivatives

AldehydeCatalystSolventTemperature (°C)TimeYield (%)Reference
4-Cl-C6H4CHOFe3O4@Polyaniline-SO3HEthanol (B145695)Reflux30 min95BenchChem
4-MeO-C6H4CHOFe3O4@Polyaniline-SO3HEthanolReflux40 min92BenchChem
4-NO2-C6H4CHOFe3O4@Polyaniline-SO3HEthanolReflux25 min98BenchChem
C6H5CHOAmmonium (B1175870) Oxalate (B1200264) (15 mol%)Solvent-free12015 min94BenchChem
4-Cl-C6H4CHOAmmonium Oxalate (15 mol%)Solvent-free12010 min96BenchChem
4-NO2-C6H4CHOAmmonium Oxalate (15 mol%)Solvent-free1208 min98BenchChem

Table 2: Synthesis of Tetrahydrobenzo[b]pyran Derivatives

AldehydeCatalystSolventTemperatureTimeYield (%)Reference
4-Cl-C6H4CHOL-prolineSolvent-freeAmbient2 h95[2]
4-NO2-C6H4CHOL-prolineSolvent-freeAmbient1.5 h98[2]
C6H5CHO[DMImd-DMP]Aqueous EthanolReflux1 h92[13]
4-Cl-C6H4CHO[DMImd-DMP]Aqueous EthanolReflux1.5 h94[13]

Table 3: Synthesis of Acridinedione Derivatives

AldehydeAmine/Ammonia SourceCatalystSolventTemperatureTimeYield (%)Reference
C6H5CHOAmmonium Acetate (B1210297)Fe3O4@Polyaniline-SO3HEthanolReflux45 min94BenchChem
4-Cl-C6H4CHOAnilineFe3O4@Polyaniline-SO3HEthanolReflux50 min92BenchChem
4-Me-C6H4CHOAmmonium AcetateNanostructured Molten SaltRoom Temp20 min95[2]

Experimental Protocols

Protocol 1: Green Synthesis of 1,8-Dioxo-octahydroxanthene Derivatives

This protocol outlines a one-pot, three-component synthesis of 1,8-dioxo-octahydroxanthene derivatives under solvent-free conditions.

Materials:

  • This compound (dimedone)

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Ammonium oxalate

  • Round-bottom flask

  • Heating mantle with magnetic stirrer

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine dimedone (2 mmol), the aromatic aldehyde (1 mmol), and ammonium oxalate (15 mol%).

  • Heat the mixture at 120 °C with stirring for the specified time (typically 10-20 minutes), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Recrystallize the solid product from ethanol to afford the pure 1,8-dioxo-octahydroxanthene derivative.

Protocol 2: Synthesis of 1,4-Dihydropyridines (Hantzsch Reaction)

This protocol describes the synthesis of 1,4-dihydropyridine (B1200194) derivatives, which are potent calcium channel blockers, via the Hantzsch reaction.

Materials:

  • This compound (dimedone, 2 equivalents)

  • Aldehyde (e.g., formaldehyde, benzaldehyde, 1 equivalent)

  • Nitrogen source (e.g., ammonium acetate or ammonia, 1 equivalent)

  • Solvent (e.g., ethanol)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add dimedone (2 equivalents), the aldehyde (1 equivalent), and the nitrogen source (1 equivalent) in ethanol.

  • Reflux the reaction mixture for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Protocol 3: Synthesis of Spirooxindoles

This protocol details a multicomponent reaction for the synthesis of spirooxindoles, a class of compounds with significant biological activity.

Materials:

Procedure:

  • In a suitable reaction vessel, combine the isatin derivative (1 mmol), malononitrile (1 mmol), dimedone (1 mmol), and the catalyst in ethanol.

  • Heat the reaction mixture using either microwave irradiation or conventional heating at a specified temperature and for a set time, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure spirooxindole.

Visualizations

Signaling Pathway of 1,4-Dihydropyridine Calcium Channel Blockers

G cluster_membrane Cell Membrane DHP 1,4-Dihydropyridine (e.g., Nifedipine) L_type_Ca_Channel L-type Voltage-Gated Calcium Channel (α1 subunit) DHP->L_type_Ca_Channel Binds to and inhibits Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Allows Vasodilation Vasodilation L_type_Ca_Channel->Vasodilation Leads to Membrane Cell Membrane Ca_intracellular Increased Intracellular [Ca²⁺] Ca_influx->Ca_intracellular Contraction Smooth Muscle Contraction Ca_intracellular->Contraction Triggers Depolarization Membrane Depolarization Depolarization->L_type_Ca_Channel Activates G Reactants Reactants: - this compound - Aldehyde - Other components (e.g., amine, β-ketoester) Reaction One-Pot Reaction (with catalyst, solvent, and defined conditions) Reactants->Reaction Monitoring Reaction Monitoring (e.g., TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up (e.g., cooling, filtration, extraction) Monitoring->Workup Complete Purification Purification (e.g., Recrystallization, Column Chromatography) Workup->Purification Final_Product Pure Heterocyclic Compound Purification->Final_Product Characterization Product Characterization (e.g., NMR, IR, Mass Spectrometry) Final_Product->Characterization G Aldehyde Aldehyde (R-CHO) Knoevenagel Knoevenagel Condensation Product Aldehyde->Knoevenagel Dimedone1 Dimedone (1 eq.) Dimedone1->Knoevenagel Dimedone2 Dimedone (1 eq.) Enamine Enamine Intermediate Dimedone2->Enamine Ammonia Ammonia (NH₃) Ammonia->Enamine Michael_Addition Michael Addition Knoevenagel->Michael_Addition Enamine->Michael_Addition Cyclization Cyclization & Dehydration Michael_Addition->Cyclization DHP 1,4-Dihydropyridine Derivative Cyclization->DHP

References

Application Notes: Synthesis of Heterocyclic Compounds from 4,4-Dimethyl-1,3-cyclohexanedione (Dimedone)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,4-Dimethyl-1,3-cyclohexanedione, commonly known as dimedone, is a highly versatile and valuable building block in organic synthesis.[1] Its utility stems from the presence of two carbonyl groups and an acidic active methylene (B1212753) group, which exists in equilibrium with its tautomeric enol form. This unique structural feature allows dimedone to participate in a wide array of chemical transformations, making it a key precursor for the synthesis of a diverse range of heterocyclic compounds.[2] Many of these resulting scaffolds, such as xanthenes, acridines, and quinolines, are of significant interest to researchers in medicinal chemistry and drug development due to their broad spectrum of biological and pharmacological activities, including anti-inflammatory, antiviral, antibacterial, and anticancer properties.[1][3]

This document provides detailed protocols and comparative data for the synthesis of several important classes of heterocyclic compounds derived from dimedone, utilizing efficient and often environmentally benign multi-component reaction (MCR) strategies.[4]

Synthesis of 1,8-Dioxo-Octahydroxanthenes

The synthesis of 1,8-dioxo-octahydroxanthene derivatives is a classic and widely studied application of dimedone. It is typically achieved through a one-pot condensation of two equivalents of dimedone with one equivalent of an aromatic or heterocyclic aldehyde.[5] This reaction proceeds through a domino Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclodehydration sequence.[3] A variety of catalysts can be employed to promote this transformation under different conditions, including aqueous, solvent-free, and ultrasound-assisted methods.[3][6]

Data Presentation: Comparative Analysis of Catalytic Systems for Xanthenedione Synthesis
Aldehyde (1 mmol)Catalyst (mol%)SolventTemperature (°C)TimeYield (%)Reference
4-Chlorobenzaldehydep-TSA (15)TolueneReflux30 min95[3]
BenzaldehydeFormic Acid (1 mL)Formic AcidRoom Temp5 min98[5]
4-NitrobenzaldehydeFormic Acid (1 mL)Formic AcidRoom Temp5 min96[5]
BenzaldehydeZn(OAc)₂ (10)Ethanol (B145695) (2 mL)Ultrasound15 min94[3]
4-MethylbenzaldehydeZn(OAc)₂ (10)Ethanol (2 mL)Ultrasound20 min92[3]
4-ChlorobenzaldehydeLa(NO₃)₃·6H₂O (10)Solvent-free8010 min95[3]
BenzaldehydeLABSA (10)Water (40 mL)Reflux6 h92[6]
4-MethoxybenzaldehydeLABSA (10)Water (40 mL)Reflux6 h88[6]

Note: p-TSA = p-Toluenesulfonic acid, Zn(OAc)₂ = Zinc Acetate (B1210297), La(NO₃)₃·6H₂O = Lanthanum(III) nitrate (B79036) hexahydrate, LABSA = Linear Alkylbenzene Sulfonic Acid.

Experimental Protocol: Synthesis using LABSA in Water[6]

This protocol describes a green chemistry approach using a biodegradable surfactant-acid catalyst in an aqueous medium.[6]

Materials:

  • Aromatic Aldehyde (1.0 mmol)

  • Dimedone (2.0 mmol, 280.4 mg)

  • Linear Alkylbenzene Sulfonic Acid (LABSA) (10 mol%)

  • Distilled Water (40 mL)

  • Ethanol (for recrystallization)

Procedure:

  • To a round-bottom flask, add the aromatic aldehyde (1.0 mmol), dimedone (2.0 mmol), and LABSA (10 mol%).

  • Add 40 mL of distilled water to the flask.

  • Fit the flask with a reflux condenser and place it in a heating mantle.

  • Stir the reaction mixture vigorously and heat to reflux.

  • Maintain the reflux for 6 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid product by vacuum filtration.

  • Wash the crude product with cold distilled water.

  • Purify the product by recrystallization from hot ethanol to afford the pure 1,8-dioxo-octahydroxanthene derivative.

Visualization: Reaction Pathway for Xanthenedione Synthesis

G dimedone1 Dimedone knoevenagel Knoevenagel Adduct dimedone1->knoevenagel aldehyde R-CHO (Aldehyde) aldehyde->knoevenagel dimedone2 Dimedone michael Michael Adduct dimedone2->michael knoevenagel->michael Michael Addition product 1,8-Dioxo-octahydroxanthene michael->product Cyclodehydration catalyst Catalyst (e.g., Acid) Heat / RT catalyst->knoevenagel catalyst->michael catalyst->product

Caption: Reaction pathway for the synthesis of 1,8-dioxo-octahydroxanthenes.

Synthesis of Acridinediones

Acridinedione derivatives are polyfunctionalized 1,4-dihydropyridines synthesized via a one-pot, three-component Hantzsch-type condensation.[7] The reaction involves an aldehyde, dimedone, and an amine source, such as ammonium (B1175870) acetate or a primary aniline.[1][7] These compounds are of high interest due to their potential as DNA-intercalating agents and for their applications in medicinal chemistry.[1][2]

Data Presentation: Comparative Analysis for Acridinedione Synthesis
Aldehyde (1 mmol)Amine (1 mmol)CatalystSolventTemperature (°C)TimeYield (%)Reference
BenzaldehydeAnilineNoneFormic AcidRoom Temp15 min95[5]
4-Cl-BenzaldehydeAnilineNoneFormic AcidRoom Temp20 min94[5]
4-MeO-Benzaldehyde4-Me-AnilineNoneFormic AcidRoom Temp20 min96[5]
BenzaldehydeAmmonium AcetateSBA-Pr-SO₃H (0.03g)Solvent-free10025 min95[1]
Benzaldehyde1-NaphthylamineSBA-Pr-SO₃H (0.03g)Solvent-free10025 min94[1]
BenzaldehydeAnilineCTAB (0.1 mmol)Water (4 mL)Reflux2 h92[7]

Note: Dimedone (2 mmol) was used for reactions with ammonium acetate. Dimedone (1 mmol) was used for reactions with primary amines. SBA-Pr-SO₃H = Sulfonic acid functionalized SBA-15. CTAB = Cetyl Trimethylammonium Bromide.

Experimental Protocol: General Synthesis of Acridinediones[1]

This generalized protocol is adaptable for various catalysts and conditions.

Materials:

  • Dimedone (2.0 mmol, 280.4 mg)

  • Aromatic Aldehyde (1.0 mmol)

  • Ammonium Acetate (1.0-2.2 mmol) or Aniline derivative (1.0 mmol)

  • Catalyst (e.g., 30 mg of SBA-Pr-SO₃H)

  • Solvent (e.g., 5.0 mL Ethanol, or solvent-free)

Procedure:

  • In a round-bottom flask, combine dimedone, the aromatic aldehyde, the amine source (e.g., ammonium acetate), and the catalyst.

  • For solvent-free conditions, mix the reactants directly. For solvent-based reactions, add the specified solvent (e.g., ethanol).

  • Stir the mixture and heat to the desired temperature (e.g., 70-120°C for solvent-free, or reflux for ethanol).

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Workup: If a solid product precipitates, collect it by filtration. If the catalyst is solid, it can be filtered off.

  • Purify the crude product by recrystallization from a suitable solvent, such as hot ethanol, to obtain the pure acridinedione derivative.[1]

Visualization: Reaction Pathway for Acridinedione Synthesis

G cluster_reactants Reactants aldehyde R¹-CHO (Aldehyde) intermediate Michael Adduct Intermediate aldehyde->intermediate dimedone1 Dimedone enamine Enamine of Dimedone dimedone1->enamine amine R²-NH₂ (Amine) amine->enamine dimedone2 Dimedone dimedone2->intermediate enamine->intermediate product Acridinedione intermediate->product Cyclization & Aromatization

Caption: Multi-component reaction pathway for the synthesis of acridinediones.

Synthesis of Polyhydroquinolines

Polyhydroquinoline derivatives can be synthesized via a four-component Hantzsch condensation reaction.[7] This method efficiently constructs the quinoline (B57606) core by combining an aromatic aldehyde, dimedone, a β-ketoester (such as ethyl acetoacetate), and ammonium acetate in a single pot.[7][8] The resulting compounds are valuable scaffolds in medicinal chemistry.

Data Presentation: Synthesis of Polyhydroquinolines
Aldehyde (1 mmol)β-Ketoester (1 mmol)CatalystSolventTemperature (°C)TimeYield (%)Reference
BenzaldehydeEthyl Acetoacetate (B1235776)SBA-Pr-SO₃HSolvent-free8010 min98[8]
4-Cl-BenzaldehydeEthyl AcetoacetateSBA-Pr-SO₃HSolvent-free8012 min95[8]
4-NO₂-BenzaldehydeEthyl AcetoacetateSBA-Pr-SO₃HSolvent-free808 min97[8]
BenzaldehydeEthyl AcetoacetateCTAB (0.1 mmol)Water (4 mL)Reflux2 h95[7]
4-Me-BenzaldehydeEthyl AcetoacetateCTAB (0.1 mmol)Water (4 mL)Reflux2 h94[7]

Note: All reactions used Dimedone (1 mmol) and Ammonium Acetate (1.2 mmol).

Experimental Protocol: Synthesis in Refluxing Water[7]

Materials:

  • Aromatic Aldehyde (1 mmol)

  • Dimedone (1 mmol, 140.2 mg)

  • Ethyl Acetoacetate (1 mmol, 130.1 mg)

  • Ammonium Acetate (1.2 mmol, 92.5 mg)

  • Cetyl Trimethylammonium Bromide (CTAB) (0.1 mmol, 36.4 mg)

  • Water (4 mL)

Procedure:

  • Combine the aromatic aldehyde (1 mmol), dimedone (1 mmol), ethyl acetoacetate (1 mmol), ammonium acetate (1.2 mmol), and CTAB (0.1 mmol) in a flask.

  • Add 4 mL of water to the mixture.

  • Stir the suspension vigorously while heating to reflux.

  • Maintain reflux for the required time (typically 2-3 hours), monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the solid product by filtration.

  • Wash the product with water and then recrystallize from ethanol to obtain the pure polyhydroquinoline derivative.

Visualization: Hantzsch Four-Component Synthesis of Polyhydroquinolines

G aldehyde Aldehyde knoevenagel Knoevenagel Adduct aldehyde->knoevenagel dimedone Dimedone dimedone->knoevenagel ketoester β-Ketoester enamine Enaminone ketoester->enamine ammonium NH₄OAc ammonium->enamine michael Michael Adduct enamine->michael knoevenagel->michael product Polyhydroquinoline michael->product Cyclization & Dehydration

Caption: Pathway for the four-component synthesis of polyhydroquinolines.

Synthesis of Dimedone-Fused 2,3-Dihydrofurans

A green, imidazole-catalyzed multicomponent approach can be used to synthesize densely substituted 2,3-dihydrofuran (B140613) derivatives.[9] This reaction combines dimedone, an aldehyde, and a 2-bromoacetophenone (B140003) derivative in water, offering an eco-friendly route to a class of heterocycles with potential as enzyme inhibitors.[9]

Data Presentation: Synthesis of Dihydrofuran Derivatives[9]
Aldehyde (1c-12c)2-BromoacetophenoneYield (%)
Benzaldehyde2-Bromoacetophenone88
4-Methylbenzaldehyde2-Bromoacetophenone99
4-Methoxybenzaldehyde2-Bromoacetophenone95
4-Chlorobenzaldehyde2-Bromoacetophenone93
4-Bromobenzaldehyde2-Bromoacetophenone96
Furfural2-Bromoacetophenone78
Indole-3-carboxaldehyde2-Bromoacetophenone86
Cinnamaldehyde2-Bromoacetophenone74

Note: Reactions were carried out with dimedone (1.0 equiv), aldehyde (1.0 equiv), 2-bromoacetophenone (1.0 equiv), and imidazole (B134444) (2.0 equiv) in water at 100°C for 8 hours.

Experimental Protocol: Imidazole-Catalyzed Synthesis in Water[9]

Materials:

  • Dimedone (0.713 mmol, 100 mg)

  • Aldehyde (0.713 mmol)

  • 2-Bromoacetophenone (0.713 mmol)

  • Imidazole (1.426 mmol, 97 mg)

  • Water (5 mL)

  • Ethyl Acetate (EtOAc)

Procedure:

  • In a reaction vessel, add dimedone (0.713 mmol) and the aldehyde (0.713 mmol) to 5 mL of water.

  • Stir the mixture at 100°C for 10 minutes.

  • Add 2-bromoacetophenone (0.713 mmol) and imidazole (1.426 mmol) to the reaction mixture.

  • Continue stirring at 100°C for 8 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Extract the product with Ethyl Acetate (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography to yield the pure dimedone-fused 2,3-dihydrofuran derivative.

Visualization: Proposed Mechanism for Dihydrofuran Synthesis

G bromo 2-Bromo- acetophenone ylide Imidazolium Ylide bromo->ylide imidazole Imidazole imidazole->ylide aldehyde Aldehyde adduct Knoevenagel Adduct aldehyde->adduct dimedone Dimedone dimedone->adduct intermediate Nucleophilic Attack ylide->intermediate adduct->intermediate product 2,3-Dihydrofuran Derivative intermediate->product Intramolecular Cyclization

Caption: Proposed mechanism for the synthesis of 2,3-dihydrofurans.[9]

General Experimental Workflow

The synthesis of heterocyclic compounds from dimedone often follows a standardized laboratory workflow, particularly for one-pot multi-component reactions.

G A 1. Reactant Setup (Dimedone, Aldehyde, etc.) B 2. Add Catalyst & Solvent A->B C 3. Reaction (Stirring, Heating/Reflux/ Ultrasound) B->C D 4. Monitoring (TLC) C->D D->C Reaction Incomplete E 5. Workup (Cooling, Filtration, Extraction) D->E Reaction Complete F 6. Purification (Recrystallization or Column Chromatography) E->F G 7. Characterization (NMR, IR, MS) F->G H Pure Heterocyclic Product G->H

Caption: General experimental workflow for one-pot heterocyclic synthesis.

References

The Strategic Application of 4,4-Dimethyl-1,3-cyclohexanedione in the Synthesis of Natural Product Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,4-Dimethyl-1,3-cyclohexanedione, commonly known as dimedone, is a versatile and economically significant building block in organic synthesis. Its unique structural features, including the presence of a reactive methylene (B1212753) group flanked by two carbonyls and a gem-dimethyl group, render it an invaluable precursor for the construction of complex molecular architectures. This application note details the utility of dimedone in the synthesis of precursors for various natural products, with a focus on key synthetic transformations such as the Knoevenagel condensation, Michael addition, and annulation reactions. Detailed experimental protocols for representative reactions and its application in the total synthesis of the natural products Illudinine (B95577) and Alcyopterosin O are provided for researchers in natural product synthesis and drug development.

Key Synthetic Applications and Mechanisms

Dimedone serves as a potent nucleophile following deprotonation of its acidic C2 proton. The resulting enolate is stabilized by resonance, enabling its participation in a variety of carbon-carbon bond-forming reactions.

Knoevenagel Condensation

The Knoevenagel condensation of dimedone with aldehydes is a cornerstone reaction for the synthesis of a wide array of heterocyclic and polycyclic systems. The initial condensation product, an α,β-unsaturated dicarbonyl compound, can undergo subsequent intramolecular reactions or serve as a Michael acceptor for a second equivalent of dimedone.

Michael Addition

As a soft nucleophile, the enolate of dimedone readily participates in Michael additions to α,β-unsaturated carbonyl compounds. This conjugate addition is a powerful tool for the construction of 1,5-dicarbonyl compounds, which are versatile intermediates for further cyclization and annulation reactions, including the Robinson annulation, a key strategy in steroid and terpenoid synthesis.[1]

Data Presentation: Representative Reactions and Yields

The following tables summarize quantitative data for key reactions involving this compound in the synthesis of various molecular scaffolds.

Table 1: Knoevenagel Condensation of Dimedone with Aromatic Aldehydes

EntryAldehydeCatalystSolventTime (h)Yield (%)Reference
1BenzaldehydePiperidineToluene (B28343)292[2]
24-ChlorobenzaldehydeL-prolineH₂O395[2]
34-MethoxybenzaldehydeBaker's YeastH₂O2491[2]
44-NitrobenzaldehydeUreaH₂O (Ultrasound)198[3]

Table 2: Michael Addition of Dimedone to Chalcones

EntryChalconeCatalystSolventTime (h)Yield (%)Reference
1ChalconeKF/Al₂O₃DMF585[4]
24-MethylchalconeKF/Al₂O₃DMF682[4]
34-ChlorochalconeKF/Al₂O₃DMF5.588[4]
44-MethoxychalconeKF/Al₂O₃DMF680[4]

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation of Dimedone with Aromatic Aldehydes

This protocol describes a typical procedure for the synthesis of 2,2'-(arylmethylene)bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one) derivatives.

Materials:

  • This compound (2.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Catalyst (e.g., Piperidine, 0.2 mmol)

  • Solvent (e.g., Toluene, 20 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • To a 50 mL round-bottom flask, add this compound (280 mg, 2.0 mmol), the aromatic aldehyde (1.0 mmol), and toluene (20 mL).

  • Add the catalyst (e.g., piperidine, 20 µL, 0.2 mmol) to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • The product often precipitates upon cooling. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol (B145695) and dry to afford the pure product.

  • If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate).

G cluster_workflow Knoevenagel Condensation Workflow A Reactants & Catalyst (Dimedone, Aldehyde, Piperidine) in Toluene B Reflux A->B Heat C Reaction Monitoring (TLC) B->C Sample C->B Continue D Cooling & Precipitation C->D Complete E Filtration & Washing D->E G Concentration & Chromatography D->G No Precipitate F Pure Product E->F G->F

Caption: Workflow for Knoevenagel Condensation.

Protocol 2: Synthesis of a Precursor to Illudinine

The total synthesis of the fungal metabolite illudinine has been achieved in eight steps from dimedone, with a key step involving a tandem fragmentation/Knoevenagel-type condensation.[5][6][7][8]

Step 1: Synthesis of 4,4-dimethyl-2-(prop-2-yn-1-ylidene)cyclohexane-1,3-dione

This step involves a tandem fragmentation of a dimedone derivative followed by a Knoevenagel-type condensation. The detailed experimental procedure for this specific transformation requires access to the supplementary information of the cited literature, which is abstracted here based on the described transformation.

Materials:

  • A suitable dimedone-derived precursor (e.g., an enol ether or enamine)

  • Propargyl bromide

  • Base (e.g., Potassium Carbonate)

  • Solvent (e.g., Acetonitrile)

Conceptual Procedure:

  • The dimedone derivative is reacted with propargyl bromide in the presence of a base.

  • This is proposed to initiate a cascade reaction involving fragmentation of the cyclohexanedione ring followed by an intramolecular Knoevenagel-type condensation to form the propargylidene-substituted intermediate.

  • The reaction mixture is worked up and the product purified by chromatography.

G cluster_pathway Synthetic Pathway to Illudinine Precursor Dimedone 4,4-Dimethyl-1,3- cyclohexanedione Intermediate1 Activated Dimedone (e.g., Enol Ether) Dimedone->Intermediate1 Activation Precursor Propargylated Intermediate Intermediate1->Precursor Tandem Fragmentation/ Knoevenagel Condensation Illudinine_Precursor Illudinine Core Structure (via Oxidative Cycloisomerization) Precursor->Illudinine_Precursor Microwave-assisted Oxidative Cycloisomerization

Caption: Synthetic pathway towards Illudinine.

Protocol 3: Synthesis of a Precursor to Alcyopterosin O

The synthesis of the illudalane sesquiterpene natural product alcyopterosin O is achieved via a five-step synthesis starting from dimedone, with the initial steps focused on the preparation of 4,4-dimethyl-1,6-heptadiyne.[8][9]

Step 1: Synthesis of 4,4-dimethyl-1,6-heptadiyne

This key precursor is synthesized from dimedone in four steps. The process involves C-C bond-cleaving fragmentation and elimination methods.[9]

Conceptual Four-Step Synthesis:

  • Step 1: Tosylation of Dimedone Enol: Dimedone is converted to its enol tosylate.

  • Step 2: Ring Opening Fragmentation: The enol tosylate undergoes a base-mediated fragmentation to yield a keto-alkyne.

  • Step 3: Wittig Olefination: The ketone is converted to a terminal alkene.

  • Step 4: Alkyne Formation: The terminal alkene is converted to a terminal alkyne, yielding 4,4-dimethyl-1,6-heptadiyne.

Quantitative Data for Overall Yield: The overall yield for the five-step synthesis of Alcyopterosin O from dimedone is not explicitly stated in the abstract, but the four-step synthesis of the heptadiyne precursor and the subsequent one-step conversion to the natural product are described as efficient.

G cluster_pathway Synthesis of Alcyopterosin O Precursor Dimedone 4,4-Dimethyl-1,3- cyclohexanedione EnolTosylate Enol Tosylate Dimedone->EnolTosylate Tosylation KetoAlkyne Keto-alkyne EnolTosylate->KetoAlkyne Fragmentation Enyne 1,6-Enyne KetoAlkyne->Enyne Wittig Olefination Heptadiyne 4,4-Dimethyl-1,6-heptadiyne Enyne->Heptadiyne Alkyne Formation

Caption: Synthesis of Alcyopterosin O precursor.

Conclusion

This compound is a foundational starting material in the synthesis of complex molecules, including natural product precursors. Its reactivity in Knoevenagel condensations, Michael additions, and subsequent annulation reactions allows for the efficient construction of diverse carbocyclic and heterocyclic frameworks. The examples of Illudinine and Alcyopterosin O synthesis highlight the strategic importance of dimedone in modern synthetic organic chemistry. The provided protocols offer a starting point for researchers to explore the vast synthetic potential of this versatile building block.

References

Application Notes and Protocols for Microwave-Assisted Organic Synthesis with 4,4-Dimethyl-1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4,4-Dimethyl-1,3-cyclohexanedione (dimedone) in microwave-assisted organic synthesis (MAOS). MAOS has emerged as a powerful tool in synthetic chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and improved purity profiles.[1][2][3][4] The principles of microwave heating involve the direct interaction of microwaves with polar molecules or ions in the reaction mixture, leading to rapid and uniform heating.[5][6][7] This technique is particularly effective for the synthesis of heterocyclic compounds, which are crucial scaffolds in medicinal chemistry and drug discovery.[8][9][10][11]

Core Advantages of Microwave-Assisted Synthesis:

  • Rapid Reaction Times: Reactions that take hours or even days under conventional heating can often be completed in minutes using microwave irradiation.[2][5][12]

  • Higher Yields: Microwave synthesis frequently leads to higher isolated yields of the desired products compared to traditional methods.[5][10]

  • Improved Purity: The reduction in reaction time and uniform heating can minimize the formation of by-products, simplifying purification.[3][4]

  • Energy Efficiency: By directly heating the reactants and solvents, microwave synthesis is a more energy-efficient and environmentally friendly approach, aligning with the principles of green chemistry.[3][4][7]

Applications of this compound in MAOS

This compound is a versatile building block in organic synthesis, particularly in multicomponent reactions for the construction of diverse heterocyclic systems. Its reactive methylene (B1212753) group and 1,3-dicarbonyl moiety make it an ideal substrate for condensations and cyclizations.

Synthesis of Pyrazolo[3,4-b]quinoline Derivatives

A notable application is the one-pot, three-component synthesis of pyrazolo[3,4-b]quinoline derivatives. This reaction proceeds with excellent yields in a short amount of time under microwave irradiation. The reaction involves an aryl aldehyde, dimedone, and 5-amino-3-methyl-1-phenylpyrazole in aqueous ethanol (B145695).[5]

Quantitative Data Summary

Product TypeReactantsSolventCatalystTemperature (°C)Time (min)Yield (%)Reference
Pyrazolo[3,4-b]quinolinesAryl aldehydes, Dimedone, 5-Amino-3-methyl-1-phenylpyrazoleAqueous EthanolNone specified50591-98[5]
Quinoline-based Pyridopyridines3-Formyl-2-oxoquinolines, 2,4,6-Triaminopyrimidine, DimedoneDMFCatalyst-freeNot SpecifiedNot SpecifiedModerate to good[2]
Isoniazid AnaloguesBenzaldehydes, Dimedone, IsoniazidWaterp-Dodecylbenzenesulfonic acid (DBSA)Not SpecifiedNot SpecifiedNot Specified[13]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Pyrazolo[3,4-b]quinoline Derivatives

This protocol is based on the efficient synthesis of pyrazolo[3,4-b]quinoline derivatives via a one-pot, three-component reaction.[5]

Materials:

  • Aryl aldehyde (1.0 mmol)

  • This compound (dimedone) (1.0 mmol)

  • 5-Amino-3-methyl-1-phenylpyrazole (1.0 mmol)

  • Ethanol

  • Water

  • Microwave reactor vial (10 mL) with a magnetic stir bar

Procedure:

  • In a 10 mL microwave reactor vial, combine the aryl aldehyde (1.0 mmol), this compound (1.0 mmol), and 5-amino-3-methyl-1-phenylpyrazole (1.0 mmol).

  • Add a mixture of ethanol and water as the solvent.

  • Place a magnetic stir bar in the vial and seal it securely.

  • Place the vial in the cavity of the microwave reactor.

  • Set the reaction parameters:

    • Temperature: 50 °C

    • Reaction Time: 5 minutes

    • Stirring: On

  • Once the reaction is complete, cool the vial to room temperature.

  • The solid product can be collected by filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the pure pyrazolo[3,4-b]quinoline derivative.

Note on Optimization: The reaction yield is sensitive to temperature. A significant decrease in yield (to 15%) was observed when the temperature was lowered to 30 °C.[5]

Reaction Mechanisms and Workflows

Plausible Mechanism for Pyrazolo[3,4-b]quinoline Synthesis

The formation of the pyrazolo[3,4-b]quinoline scaffold under microwave irradiation is proposed to proceed through a series of condensation and addition reactions.[5]

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization and Tautomerization Dimedone Dimedone AdductA Adduct A Dimedone->AdductA ArylAldehyde Aryl Aldehyde ArylAldehyde->AdductA IntermediateB Intermediate B AdductA->IntermediateB - H2O AdductA->IntermediateB IntermediateC Intermediate C IntermediateB->IntermediateC IntermediateB->IntermediateC Aminopyrazole 5-Amino-3-methyl- 1-phenylpyrazole Aminopyrazole->IntermediateC IntermediateD Intermediate D IntermediateC->IntermediateD Tautomerization IntermediateC->IntermediateD FinalProduct Pyrazolo[3,4-b]quinoline Derivative IntermediateD->FinalProduct Cyclization IntermediateD->FinalProduct

Caption: Proposed mechanism for pyrazolo[3,4-b]quinoline synthesis.

General Experimental Workflow for Microwave-Assisted Synthesis

The following diagram illustrates a typical workflow for performing organic synthesis using a dedicated microwave reactor.

G start Start reagents Combine Reactants, Solvent, and Stir Bar in Microwave Vial start->reagents seal Seal the Vial reagents->seal reactor Place Vial in Microwave Reactor seal->reactor parameters Set Reaction Parameters (Temp, Time, Pressure) reactor->parameters run Run Reaction parameters->run cool Cool to Room Temperature run->cool workup Product Isolation and Purification (Filtration, Chromatography, etc.) cool->workup analyze Characterization (NMR, MS, etc.) workup->analyze end End analyze->end

Caption: General workflow for microwave-assisted organic synthesis.

References

Application Notes and Protocols: Synthesis of Xanthene Derivatives Using 4,4-Dimethyl-1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthene derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological and industrial applications.[1][2][3] These applications include roles as antibacterial, antiviral, anti-inflammatory, and antioxidant agents, as well as uses in photodynamic therapy and as fluorescent materials for dyes and lasers.[1][2][4][5] The synthesis of 1,8-dioxo-octahydroxanthenes, a prominent subgroup, is frequently accomplished through a one-pot condensation reaction involving an aromatic aldehyde and two equivalents of a cyclic β-dicarbonyl compound, such as 4,4-dimethyl-1,3-cyclohexanedione (commonly known as dimedone).[6][7] This approach is favored for its efficiency, high yields, and often environmentally benign reaction conditions.[1][6]

This document provides detailed application notes and experimental protocols for the synthesis of xanthene derivatives utilizing dimedone, with a focus on various catalytic systems and reaction conditions.

Reaction Mechanism and Experimental Workflow

The synthesis of 1,8-dioxo-octahydroxanthenes from dimedone and aromatic aldehydes proceeds through a cascade of reactions. The process begins with a Knoevenagel condensation between the aldehyde and one molecule of dimedone, followed by a Michael addition of a second dimedone molecule. The reaction culminates in an intramolecular cyclization and subsequent dehydration to yield the final xanthene derivative.[5][6]

A general workflow for these syntheses involves the straightforward mixing of reactants and a catalyst, which is then subjected to heating or another energy source like ultrasound. The process concludes with the isolation and purification of the final product.[6]

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Ar-CHO Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel + Dimedone (1) Dimedone1 Dimedone (1 eq) Dimedone1->Knoevenagel Dimedone2 Dimedone (1 eq) Michael Michael Adduct Dimedone2->Michael Knoevenagel->Michael + Dimedone (2) Xanthene 1,8-Dioxo-octahydroxanthene Michael->Xanthene Cyclization & -H2O

Caption: Proposed reaction mechanism for xanthene synthesis.

Workflow Mix Mix Reactants & Catalyst (Aldehyde, Dimedone, Catalyst) React Apply Energy (Heating / Ultrasound) Mix->React Monitor Monitor Reaction (TLC) React->Monitor Isolate Isolate Product (Filtration) Monitor->Isolate Purify Purify Product (Recrystallization) Isolate->Purify

Caption: General experimental workflow for xanthene synthesis.

Comparative Data of Catalytic Systems

The efficiency of 1,8-dioxo-octahydroxanthene synthesis is significantly influenced by the choice of catalyst and reaction conditions. The following table summarizes quantitative data from various reported methods, offering a comparative overview.

CatalystAldehyde ExampleCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)
Lanthanum(III) nitrate (B79036) hexahydrateAromatic aldehydes10Solvent-free8010-30 minHigh to Excellent
Rochelle saltAromatic/Heterocyclic aldehydes10WaterMicrowave (450W)2-5 min80-96
DABCO/Amberlyst-15Benzaldehyde24Solvent-free120VariesGood to Excellent
Formic acidAromatic aldehydes- (Used as solvent)Formic acidRoom TempShortGood to Excellent
Cu/NaY zeoliteBenzaldehyde derivatives2 mg (catalyst)Solvent-free110VariesHigh
Barium PerchlorateBenzaldehydeNot SpecifiedSolvent-freeNot SpecifiedNot SpecifiedGood to Excellent
[bmim]ClO44-Chlorobenzaldehyde4 mmol (catalyst)Ionic Liquid100Not SpecifiedHigh
Zn(OAc)2Aromatic aldehydes10Ethanol (B145695)Ultrasound15-45 min84-95
LABSAAromatic aldehydes10WaterReflux6 h80-92
SmCl34-Nitrobenzaldehyde20None1208 h97

Experimental Protocols

Herein are detailed methodologies for key experiments in the synthesis of 1,8-dioxo-octahydroxanthene derivatives.

Protocol 1: Lanthanum(III) Nitrate Catalyzed Synthesis (Solvent-Free)

This protocol utilizes lanthanum(III) nitrate hexahydrate as a mild and environmentally friendly catalyst under solvent-free conditions.[8]

Materials:

  • Aromatic aldehyde (1 mmol)

  • This compound (dimedone) (2 mmol)

  • Lanthanum(III) nitrate hexahydrate (10 mol%)

  • Ethanol (for recrystallization)

  • Cold water

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1 mmol), dimedone (2 mmol), and lanthanum(III) nitrate hexahydrate (10 mol%).[6][8]

  • Heat the reaction mixture at 80°C with stirring for the appropriate time (typically 10-30 minutes), monitoring the reaction's progress using Thin Layer Chromatography (TLC).[8]

  • Upon completion, cool the reaction mixture to room temperature.[6]

  • Wash the mixture with cold water.[6][8]

  • Separate the solid product by filtration.[6][8]

  • Recrystallize the crude product from ethanol to obtain the pure 1,8-dioxo-octahydroxanthene derivative.[6][8]

Protocol 2: Ultrasound-Assisted Synthesis using Zinc Acetate

This method employs ultrasound irradiation as an alternative energy source, often leading to shorter reaction times and high yields.[9]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Dimedone (2 mmol)

  • Zn(OAc)₂ (10 mol%)

  • Ethanol (2 mL)

Procedure:

  • In a suitable vessel, mix the aromatic aldehyde (1 mmol), dimedone (2 mmol), and Zn(OAc)₂ (10 mol%) in ethanol (2 mL).[6][9]

  • Place the reaction vessel in an ultrasonic bath.[6][9]

  • Irradiate the mixture with ultrasound for 15-45 minutes.[6][9]

  • Monitor the reaction progress by TLC.[6]

  • Upon completion, isolate the product, typically by filtration and washing, followed by recrystallization if necessary.[6]

Protocol 3: Rochelle Salt Catalyzed Synthesis under Microwave Irradiation

This green chemistry approach utilizes Rochelle salt as a catalyst in water under microwave irradiation, offering a rapid and efficient synthesis.[10]

Materials:

  • Aromatic or heterocyclic aldehyde (1 mmol)

  • Dimedone (2 mmol)

  • Rochelle salt (10 mol%)

  • Water (5 mL)

  • Ethanol (for recrystallization)

Procedure:

  • In a 50 mL round-bottom flask, mix the aldehyde (1 mmol), dimedone (2 mmol), and Rochelle salt (10 mol%) in 5 mL of water.[10]

  • Irradiate the mixture in a microwave at 450 W for the specified time (typically 2-5 minutes).[10]

  • Monitor the reaction's progress by TLC.[10]

  • After completion, cool the reaction mixture to room temperature.

  • Add cold water to precipitate the solid product.[10]

  • Filter the solid and purify by recrystallization from ethanol.[10]

Protocol 4: LABSA-Mediated Synthesis in Aqueous Medium

This protocol employs linear alkylbenzene sulfonic acid (LABSA), a biodegradable surfactant, as a catalyst in water, aligning with the principles of green chemistry.[1]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Dimedone (2.0 mmol)

  • LABSA (10 mol%)

  • Distilled water (40 mL)

  • Hot ethanol (for recrystallization)

Procedure:

  • Combine the aromatic aldehyde (1.0 mmol), dimedone (2.0 mmol), and LABSA (10 mol%) in 40 mL of distilled water.[1]

  • Reflux the mixture with continuous stirring for 6 hours, monitoring by TLC.[1]

  • After the reaction is complete, cool the mixture.[1]

  • Collect the crude solid by vacuum filtration.[1]

  • Wash the product with cold distilled water and purify by recrystallization from hot ethanol.[1]

Applications in Drug Development

The synthesized xanthene derivatives from dimedone serve as valuable scaffolds in medicinal chemistry. For instance, nitro-xanthene derivatives can be synthesized and subsequently reduced to amino-xanthenes.[4][11] These amino-xanthenes can then be further functionalized to produce novel xanthene sulfonamide and carboxamide derivatives, which have been shown to exhibit significant antimicrobial activity against various bacteria and fungi.[4][11] The broad spectrum of biological activities, including antibacterial, antiviral, and anti-inflammatory properties, makes these compounds promising candidates for further investigation in drug discovery and development programs.[1][2][4]

Spectroscopic Data

The structures of the synthesized xanthene derivatives are typically confirmed using various spectroscopic techniques. Representative data for a generic 9-aryl-3,3,6,6-tetramethyl-1,8-dioxo-octahydroxanthene is provided below.

  • FT-IR (KBr, cm⁻¹):

    • ~3000 (aromatic C-H stretch)

    • ~2940 (aliphatic C-H stretch)

    • ~1600 (C=O stretch)

    • ~1500 (C=C stretch)[12]

  • ¹H NMR (400 MHz, CDCl₃, δ ppm):

    • 1.14 (s, 6H, 2xCH₃)

    • 1.28 (s, 6H, 2xCH₃)

    • 2.38-2.51 (m, 8H, 4xCH₂)

    • 5.55 (s, 1H, CH)

    • 7.18-7.35 (m, Ar-H)[12]

  • ¹³C NMR (CDCl₃, δ ppm):

    • Signals corresponding to methyl, methylene, methine, quaternary, and aromatic carbons.

  • Mass Spectrometry (m/z):

    • Peak corresponding to [M+H]⁺.[8]

Researchers should note that the exact spectral values will vary depending on the specific aromatic aldehyde used in the synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Biginelli Reaction with 4,4-Dimethyl-1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the Biginelli reaction with 4,4-Dimethyl-1,3-cyclohexanedione (also known as dimedone). This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of octahydroquinazolinones and related derivatives.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in the Biginelli reaction.

Issue 1: Low to No Yield of the Desired Product

  • Question: My Biginelli reaction with dimedone is resulting in a very low yield or no product at all. What are the likely causes and how can I improve the outcome?

  • Answer: Low yields are a common challenge and can be attributed to several factors:

    • Suboptimal Catalyst: The choice and amount of catalyst are critical. While classical methods use strong Brønsted acids, these can sometimes lead to side reactions. Lewis acids or heterogeneous solid acid catalysts have shown to be effective. It is recommended to screen different catalysts and optimize their concentration.

    • Inadequate Reaction Conditions: Temperature and reaction time are key parameters. Some reactions benefit from elevated temperatures under solvent-free or reflux conditions. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent product degradation.

    • Purity of Reagents: Ensure that the aldehyde, dimedone, and urea (B33335)/thiourea (B124793) are of high purity. Impurities, especially in the aldehyde (e.g., the corresponding carboxylic acid), can inhibit the reaction.[1]

    • Steric Hindrance: Bulky substituents on the aldehyde may slow down the reaction rate. In such cases, prolonging the reaction time or increasing the temperature might be necessary.

Issue 2: Formation of a Major Side Product

  • Question: I am observing a significant amount of a side product, which is not the expected octahydroquinazolinone. What is this common impurity and how can I minimize its formation?

  • Answer: A frequent side product in reactions involving dimedone and aldehydes is the Michael adduct, often referred to as a "bis-dimedone" derivative.[1] This occurs when a second molecule of dimedone undergoes a Michael 1,4-addition to the initially formed Knoevenagel condensation product.

    • To minimize the formation of the "bis-dimedone" adduct:

      • Adjust Stoichiometry: Carefully control the stoichiometry of the reactants. Using a slight excess of the aldehyde (e.g., 1.1 equivalents) can help ensure that the initial Knoevenagel product reacts in the desired Biginelli pathway rather than with another molecule of dimedone.[1]

      • Modify Catalyst and Solvent: The choice of catalyst and solvent can significantly influence the reaction pathway. Switching from a basic to an acidic catalyst (Brønsted or Lewis acid) often favors the cyclization to the desired octahydroquinazolinone.[1] Solvent-free conditions or the use of protic solvents like ethanol (B145695) can also be beneficial.

Issue 3: Incomplete Reaction

  • Question: My TLC analysis shows a significant amount of unreacted starting materials even after a prolonged reaction time. How can I drive the reaction to completion?

  • Answer: Incomplete conversion can be due to several factors:

    • Insufficient Catalyst Activity: The catalyst may be deactivated or used in an insufficient amount. Consider increasing the catalyst loading or trying a more active catalyst.

    • Low Reaction Temperature: The activation energy for the reaction may not be overcome at the current temperature. A moderate increase in temperature should be considered, while monitoring for potential product degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most effective catalysts for the Biginelli reaction with this compound?

A1: A range of catalysts have been successfully employed. Lewis acids such as lanthanum oxide (La₂O₃) and silica (B1680970) sulfuric acid have been shown to be very effective.[2][3] For a greener approach, reusable solid acid catalysts are also a good option. The choice of catalyst can depend on the specific substrate and desired reaction conditions (e.g., solvent-free, reflux).

Q2: What is the optimal solvent for this reaction?

A2: Many successful syntheses are performed under solvent-free conditions, often with microwave irradiation, which can reduce reaction times and simplify work-up.[2] When a solvent is used, ethanol is a common choice and has been shown to be effective, particularly under reflux.[3]

Q3: Can I use thiourea instead of urea with this compound?

A3: Yes, thiourea can be used in place of urea to synthesize the corresponding octahydroquinazoline-2-thiones. The reaction conditions are generally similar, and good yields have been reported with various catalysts.[2][3]

Q4: How does the substituent on the aromatic aldehyde affect the reaction yield?

A4: The electronic nature of the substituent on the aromatic aldehyde can influence the reaction rate and yield. Generally, aldehydes with both electron-donating and electron-withdrawing groups can be used successfully. However, the optimal reaction conditions may vary slightly depending on the specific aldehyde used.[3]

Data Presentation

The following tables summarize quantitative data for the synthesis of octahydroquinazolinones from this compound, various aromatic aldehydes, and urea/thiourea under different catalytic conditions.

Table 1: Lanthanum Oxide (La₂O₃) Catalyzed Synthesis under Microwave Irradiation [2]

Aldehyde (R)Urea/Thiourea (X)Time (s)Yield (%)
C₆H₅O3594
4-CH₃-C₆H₄O4092
4-OCH₃-C₆H₄O4595
4-Cl-C₆H₄O3096
4-NO₂-C₆H₄O3098
C₆H₅S4092
4-CH₃-C₆H₄S4590
4-OCH₃-C₆H₄S5093
4-Cl-C₆H₄S3595
4-NO₂-C₆H₄S3596

Table 2: Silica Sulfuric Acid (SSA) Catalyzed Synthesis in Refluxing Ethanol [3]

Aldehyde (R)Urea/Thiourea (X)Time (h)Yield (%)
C₆H₅O392
4-CH₃-C₆H₄O485
4-OCH₃-C₆H₄O3.588
4-F-C₆H₄O390
4-Cl-C₆H₄O2.595
4-NO₂-C₆H₄O298
C₆H₅S390
4-CH₃-C₆H₄S482
4-OCH₃-C₆H₄S3.585
4-Cl-C₆H₄S2.593
4-NO₂-C₆H₄S296

Experimental Protocols

Protocol 1: Lanthanum Oxide (La₂O₃) Catalyzed Synthesis under Solvent-Free Microwave Irradiation [2]

  • In a microwave-safe vessel, combine the aromatic aldehyde (10 mmol), this compound (10 mmol), urea or thiourea (15 mmol), and lanthanum oxide (10 mol%).

  • Mix the components thoroughly.

  • Place the vessel in a microwave reactor and irradiate at a suitable power level for the time specified in Table 1.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Add ethanol and stir the mixture.

  • Filter the solid product, wash with cold ethanol, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure octahydroquinazolinone derivative.

Protocol 2: Silica Sulfuric Acid (SSA) Catalyzed Synthesis in Refluxing Ethanol [3]

  • To a round-bottom flask equipped with a reflux condenser, add the aromatic aldehyde (1 mmol), this compound (1 mmol), urea or thiourea (1.2 mmol), and silica sulfuric acid (0.03 g).

  • Add ethanol (10 mL) to the flask.

  • Heat the mixture to reflux with stirring for the time indicated in Table 2.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid product and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure octahydroquinazolinone derivative.

Visualizations

Biginelli_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Aldehyde, Dimedone, Urea/Thiourea, and Catalyst solvent Add Solvent (optional) or prepare for Solvent-Free Conditions reagents->solvent heating Heat to Desired Temperature (Reflux or Microwave) solvent->heating monitoring Monitor Progress by TLC heating->monitoring cooling Cool to Room Temperature monitoring->cooling Reaction Complete filtration Filter Crude Product cooling->filtration washing Wash with Cold Solvent filtration->washing recrystallization Recrystallize for Purification washing->recrystallization product product recrystallization->product Pure Product

Caption: General experimental workflow for the Biginelli reaction.

Troubleshooting_Yield start Low Yield? check_catalyst Optimize Catalyst Type and Loading start->check_catalyst Yes side_product Major Side Product Observed? start->side_product No check_conditions Adjust Temperature and Reaction Time check_catalyst->check_conditions check_reagents Verify Purity of Starting Materials check_conditions->check_reagents reagents_ok Reagents Pure adjust_stoichiometry Adjust Reactant Ratios (e.g., excess aldehyde) side_product->adjust_stoichiometry Yes ('bis-dimedone') solution Improved Yield side_product->solution No change_catalyst_solvent Switch to Acidic Catalyst and/or Protic Solvent adjust_stoichiometry->change_catalyst_solvent change_catalyst_solvent->solution

References

Technical Support Center: 4,4-Dimethyl-1,3-cyclohexanedione in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving 4,4-Dimethyl-1,3-cyclohexanedione (also known as dimedone).

Troubleshooting Guides & FAQs

This section is designed to help you identify and resolve issues related to unexpected side products and impurities in your reactions.

FAQ 1: Knoevenagel Condensation with Aldehydes - Michael Adduct vs. Xanthene Formation

Question: In the reaction of this compound with aromatic aldehydes, I am observing the formation of two major products. What are they, and how can I control the selectivity?

Answer:

The two primary products in this reaction are the Michael adduct (2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one)) and the cyclized xanthene derivative (1,8-dioxooctahydroxanthene). The formation of these products is highly dependent on the reaction conditions.

  • Michael Adduct: This product arises from the Knoevenagel condensation of one molecule of the aldehyde with two molecules of this compound.

  • Xanthene Derivative: This product is the result of a subsequent intramolecular cyclization (dehydration) of the Michael adduct.

Troubleshooting Steps to Control Product Selectivity:

  • Stoichiometry: The molar ratio of the reactants is a critical factor.

    • To favor the xanthene derivative , a 2:1 molar ratio of this compound to the aldehyde is typically used.

    • To favor the Michael adduct , using an equimolar or a slight excess of the aldehyde can be effective.

  • Catalyst: The choice of catalyst significantly influences the reaction pathway.

    • Acidic catalysts , such as p-toluenesulfonic acid (p-TSA), lanthanum(III) nitrate, or zinc acetate, generally promote the cyclization to the xanthene derivative.[1]

    • Basic catalysts , like piperidine (B6355638) or diethylamine (B46881), can also be used, but careful control of reaction time and temperature is necessary to avoid the formation of other byproducts. In some cases, aqueous diethylamine has been shown to produce the bis-dimedone derivatives in high yields.

  • Solvent and Temperature:

    • Solvent-free conditions or the use of solvents like ethanol (B145695) or toluene at elevated temperatures often favor the formation of the xanthene derivative through efficient dehydration.[1]

    • Running the reaction at room temperature may favor the isolation of the intermediate Michael adduct.

FAQ 2: Robinson Annulation - Common Side Products

Question: I am performing a Robinson annulation using this compound and methyl vinyl ketone (MVK) and experiencing low yields of the desired annulated product. What are the likely side reactions?

Answer:

The Robinson annulation is a powerful ring-forming reaction, but it can be prone to side reactions that lower the yield of the desired cyclohexenone product.[2][3]

Common Side Products and Troubleshooting:

  • Polymerization of Methyl Vinyl Ketone: MVK is highly susceptible to polymerization, especially under basic conditions. This is a very common cause of low yields.[4]

    • Troubleshooting:

      • Use freshly distilled MVK for each reaction.

      • Add the MVK slowly to the reaction mixture to maintain a low concentration.

      • Consider using an MVK precursor, such as a Mannich base, which generates MVK in situ.

  • Double Michael Addition: A second molecule of MVK can react with the initial Michael adduct, leading to a dialkylated side product. This is more likely if the initial adduct is deprotonated again before the intramolecular aldol (B89426) condensation can occur.

    • Troubleshooting:

      • Carefully control the stoichiometry, using a slight excess of the dione (B5365651) if necessary.

      • Optimize the base and reaction temperature to favor the intramolecular cyclization over a second intermolecular addition.

  • Formation of Alternative Aldol Products: The intermediate 1,5-diketone has multiple acidic protons, and deprotonation at an alternative site can lead to the formation of undesired aldol products. However, the formation of a six-membered ring is generally favored.[5]

    • Troubleshooting:

      • The choice of base and reaction conditions can influence the regioselectivity of the aldol condensation. Thermodynamic control (e.g., using a protic solvent and a weaker base at higher temperatures) typically favors the more stable six-membered ring product.

FAQ 3: Purity of Starting Material - this compound

Question: My reactions are not proceeding cleanly, and I suspect impurities in my commercially available this compound. What are the common impurities, and how can I purify the reagent?

Answer:

The purity of this compound is crucial for clean and high-yielding reactions. Commercially available reagents typically have a purity of 98% or higher, but impurities can still be present.

Potential Impurities:

  • Unreacted Starting Materials: The most common synthesis of this compound involves the Michael addition of diethyl malonate to mesityl oxide, followed by cyclization and decarboxylation. Incomplete reaction can lead to residual amounts of these starting materials or intermediates.

  • Products of Side Reactions: Side reactions during the synthesis can introduce other impurities.

Purification Protocol: Recrystallization

Recrystallization is an effective method for purifying this compound.

  • Recommended Solvents:

    • Acetone/Water: Dissolve the solid in a minimum amount of hot acetone, and then add hot water dropwise until the solution becomes slightly cloudy. Allow to cool slowly to form crystals.

    • Ethanol/Water: Similar to the acetone/water system.

    • Diisopropyl ether has also been reported as a suitable recrystallization solvent.

  • General Procedure:

    • Dissolve the crude this compound in a minimal amount of the chosen boiling solvent.

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

    • Perform a hot filtration to remove the charcoal and any other insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum. The melting point of pure this compound is in the range of 103-105 °C.

Quantitative Data on Side Product Formation

The following table summarizes the yields of the Michael adduct and the corresponding xanthene derivative under various catalytic conditions in the reaction of this compound with aromatic aldehydes. This data can help in selecting the appropriate conditions to favor the desired product.

CatalystSolventTemperature (°C)TimeProductYield (%)Reference
Favoring Xanthene Derivative
La(NO₃)₃·6H₂O (10 mol%)Solvent-free8010-30 minXantheneHigh to Excellent[1]
Zn(OAc)₂ (10 mol%)EthanolUltrasound15-45 minXantheneHigh[1]
[bmim]ClO₄Ionic Liquid100Not SpecifiedXantheneHigh[1]
Favoring Michael Adduct (Bis-dimedone)
DiethylamineAqueousRoom Temp15-60 minMichael Adduct87-95
UreaAqueous50 (Ultrasound)-Michael Adduct80-98
CuO NanoparticlesSolvent-free (Grinding)Room Temp-Michael Adduct83-96[6]

Experimental Protocols

General Procedure for the Synthesis of 1,8-Dioxo-octahydroxanthene Derivatives[1]
  • Reactant Mixture: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), this compound (2 mmol), and the chosen catalyst (e.g., 10 mol% of La(NO₃)₃·6H₂O).

  • Reaction Conditions: Heat the mixture under solvent-free conditions at 80 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Purification: Add a small amount of ethanol and collect the solid product by filtration. The crude product can be further purified by recrystallization from ethanol.

Visualizations

Reaction Pathways: Knoevenagel Condensation and Side Reactions

Reaction_Pathways Dimedone 4,4-Dimethyl-1,3- cyclohexanedione Knoevenagel_Adduct Knoevenagel Adduct Dimedone->Knoevenagel_Adduct Knoevenagel Condensation Aldehyde Aromatic Aldehyde Aldehyde->Knoevenagel_Adduct Michael_Adduct Michael Adduct (Bis-dimedone) Knoevenagel_Adduct->Michael_Adduct + Dimedone (Michael Addition) Xanthene Xanthene Derivative Michael_Adduct->Xanthene Intramolecular Cyclization (-H₂O)

Caption: Reaction pathways in the condensation of this compound with an aromatic aldehyde.

Troubleshooting Workflow for Unexpected Side Products

Troubleshooting_Workflow Start Unexpected Side Product Observed Identify Identify Side Product (NMR, MS, etc.) Start->Identify Is_Michael Is it the Michael Adduct? Identify->Is_Michael Adjust_Stoichiometry Adjust Stoichiometry (e.g., 2:1 Dione:Aldehyde) Is_Michael->Adjust_Stoichiometry Yes Is_Polymer Is it Polymerization of Michael Acceptor? Is_Michael->Is_Polymer No Change_Catalyst Change Catalyst (e.g., to acidic) Adjust_Stoichiometry->Change_Catalyst If still present End Desired Product Obtained Adjust_Stoichiometry->End Change_Catalyst->End Purify_Reagent Use Freshly Distilled Michael Acceptor Is_Polymer->Purify_Reagent Yes Other Other Side Product Is_Polymer->Other No Slow_Addition Slow Addition of Michael Acceptor Purify_Reagent->Slow_Addition Slow_Addition->End Consult Consult Literature for Specific Reaction Other->Consult Consult->End

Caption: A decision-making workflow for troubleshooting common side reactions.

References

Technical Support Center: Purification of Biginelli Reaction Products from 4,4-Dimethyl-1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Biginelli reaction products derived from 4,4-Dimethyl-1,3-cyclohexanedione (dimedone).

Frequently Asked Questions (FAQs)

Q1: What is the typical state of the crude Biginelli product derived from this compound?

A1: The crude product is typically a solid that precipitates from the reaction mixture upon cooling or after pouring the reaction mixture into water. However, depending on the specific aldehyde and reaction conditions used, it can sometimes be an oily or gummy residue.

Q2: What are the most common methods for purifying these products?

A2: The two most common and effective purification methods are recrystallization and column chromatography. Recrystallization is often sufficient to obtain a product of high purity, especially if the main impurities are unreacted starting materials. Column chromatography is used for more complex mixtures or to separate the desired product from closely related byproducts.

Q3: My crude product is an oil and won't solidify. What should I do?

A3: An oily product often indicates the presence of impurities that are depressing the melting point. Try triturating the oil with a non-polar solvent like hexane (B92381) or a cold solvent in which the product is expected to have low solubility, such as diethyl ether or cold ethanol (B145695). This can often induce crystallization. If that fails, column chromatography is the recommended next step.

Q4: I performed a recrystallization, but the purity did not improve significantly. What is the next step?

A4: If a single recrystallization does not yield a product of sufficient purity, you can try a second recrystallization from a different solvent system. However, if significant impurities remain, it is likely that they have similar solubility properties to your product. In this case, column chromatography is necessary to separate the components based on their differential adsorption to the stationary phase.

Q5: What are some potential side products or impurities I should be aware of?

A5: Common impurities can include unreacted starting materials (aldehyde, dimedone, urea/thiourea), a hexahydropyrimidine (B1621009) intermediate from incomplete cyclization and dehydration, and Knoevenagel condensation products of the aldehyde and dimedone. If using an unsymmetrical urea, be aware that regioisomers may form, which can be very difficult to separate.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of Biginelli reaction products derived from this compound.

Troubleshooting Recrystallization
Problem Possible Cause(s) Suggested Solution(s)
Product does not dissolve in the hot recrystallization solvent. - The chosen solvent is not suitable (product is insoluble).- Insufficient solvent was used.- Try a different, more polar solvent or a solvent mixture.- Gradually add more hot solvent until the product dissolves.
Product "oils out" during cooling instead of crystallizing. - The solution is supersaturated.- The boiling point of the solvent is higher than the melting point of the product/impurities.- Presence of significant impurities.- Add a small amount of additional hot solvent to the oily mixture and reheat until a clear solution is formed before cooling again.- Use a lower-boiling point solvent.- Purify the crude product by column chromatography first.
No crystals form upon cooling. - The solution is too dilute.- The product is highly soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to concentrate the solution and then cool again.- Try adding a less polar co-solvent (an anti-solvent) dropwise to the cooled solution to induce precipitation.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of the pure product.
Low recovery of the purified product. - Too much solvent was used for recrystallization.- The product has some solubility in the cold solvent.- Premature crystallization during hot filtration.- Minimize the amount of hot solvent used to dissolve the crude product.- Cool the solution in an ice bath for a longer period to maximize crystal formation.- Ensure the filtration apparatus is pre-heated before filtering the hot solution.
Troubleshooting Column Chromatography
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of spots on the TLC plate. - The eluent system is not optimal (either too polar or not polar enough).- Adjust the polarity of the eluent. If spots are too high on the TLC plate (high Rf), decrease the polarity (e.g., increase the hexane to ethyl acetate (B1210297) ratio). If spots are at the baseline (low Rf), increase the polarity.
The product does not move from the origin of the column. - The eluent is not polar enough.- Gradually increase the polarity of the eluent system. For example, start with a low polarity mixture like 9:1 hexane:ethyl acetate and gradually move to higher polarity mixtures.
All compounds elute together from the column. - The eluent is too polar.- Start with a much less polar eluent system.
Streaking or tailing of spots on the TLC and column. - The compound is acidic or basic and is interacting strongly with the silica (B1680970) gel.- The sample was overloaded on the column.- Add a small amount of a modifier to the eluent (e.g., 0.1-1% triethylamine (B128534) for basic compounds or acetic acid for acidic compounds).- Use a larger column or load less sample.
Cracks or channels in the silica gel bed. - Improper packing of the column.- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of 4-aryl-7,7-dimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione derivatives.

Materials:

  • Crude Biginelli reaction product

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Heating source (hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to the flask while heating and swirling until the solid is completely dissolved. Start with a small volume and add more incrementally to avoid using an excessive amount of solvent.

  • If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution briefly boiled and then hot-filtered to remove the charcoal.

  • Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize yield, place the flask in an ice bath for 15-30 minutes to further encourage crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Dry the purified crystals in a desiccator or a vacuum oven to a constant weight.

Protocol 2: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of Biginelli products derived from dimedone using silica gel column chromatography.

Materials:

  • Crude Biginelli reaction product

  • Silica gel (60-120 or 230-400 mesh)

  • Solvents: Hexane and Ethyl Acetate (HPLC grade)

  • Chromatography column

  • TLC plates, chamber, and UV lamp

  • Collection tubes or flasks

Procedure:

  • Prepare the Column: Pack a chromatography column with a slurry of silica gel in a non-polar solvent (e.g., hexane). Allow the silica gel to settle into a uniform bed without any air bubbles or cracks.

  • Prepare the Sample: Dissolve a small amount of the crude product in a minimal volume of a suitable solvent (e.g., dichloromethane (B109758) or the eluent mixture). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution:

    • Begin eluting the column with a low polarity solvent mixture, such as 95:5 hexane:ethyl acetate.

    • Monitor the separation by collecting fractions and analyzing them by TLC.

    • Gradually increase the polarity of the eluent (e.g., to 9:1, then 8:2, and so on) to elute the compounds from the column. The desired product will typically elute at a specific solvent polarity.

  • Fraction Analysis:

    • Spot the collected fractions on a TLC plate and develop it in an appropriate solvent system.

    • Visualize the spots under a UV lamp.

    • Combine the fractions that contain the pure desired product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Typical Eluent Systems for Column Chromatography
Compound Type Eluent System Typical Starting Ratio (Hexane:Ethyl Acetate) Gradient Profile Notes
Less Polar DerivativesHexane / Ethyl Acetate95:5 to 90:10Gradual increase in Ethyl Acetate concentrationGood for separating non-polar impurities.
Moderately Polar DerivativesHexane / Ethyl Acetate80:20 to 70:30Gradual increase in Ethyl Acetate concentrationA common starting point for many derivatives.
More Polar DerivativesHexane / Ethyl Acetate60:40 to 50:50Gradual increase in Ethyl Acetate concentrationUseful for products with polar functional groups.
Table 2: Representative Rf Values

Note: Rf values are highly dependent on the specific compound, TLC plate, and exact solvent composition. This table provides approximate values for guidance.

Compound Structure (Example) Eluent System (Hexane:Ethyl Acetate) Approximate Rf Value
4-Phenyl-7,7-dimethyl-octahydroquinazoline-2,5-dione70:30~ 0.4
4-(4-Nitrophenyl)-7,7-dimethyl-octahydroquinazoline-2,5-dione60:40~ 0.35
4-(4-Methoxyphenyl)-7,7-dimethyl-octahydroquinazoline-2,5-dione70:30~ 0.45

Visualizations

experimental_workflow start Crude Biginelli Product recrystallization Recrystallization (e.g., Ethanol) start->recrystallization Primary Method column_chromatography Column Chromatography (Hexane/EtOAc Gradient) start->column_chromatography If Oily/Complex purity_check1 Check Purity (TLC, NMR, MP) recrystallization->purity_check1 purity_check2 Check Purity (TLC, NMR, MP) column_chromatography->purity_check2 purity_check1->column_chromatography Purity Not OK pure_product Pure Product purity_check1->pure_product Purity OK purity_check2->pure_product Purity OK troubleshoot Troubleshooting (See Guide) purity_check2->troubleshoot Purity Not OK

Caption: General purification workflow for Biginelli reaction products.

troubleshooting_logic start Purification Issue Identified oily_product Oily Crude Product? start->oily_product low_purity_recryst Low Purity after Recrystallization? start->low_purity_recryst poor_separation_col Poor Separation on Column? start->poor_separation_col oily_product->low_purity_recryst No triturate Triturate with non-polar solvent oily_product->triturate Yes low_purity_recryst->poor_separation_col No change_solvent Change Recrystallization Solvent/System low_purity_recryst->change_solvent Yes optimize_eluent Optimize Eluent Polarity via TLC poor_separation_col->optimize_eluent Yes goto_column Proceed to Column Chromatography triturate->goto_column If still oily change_solvent->goto_column If still impure

Caption: Troubleshooting decision tree for purification challenges.

How to avoid self-condensation of 4,4-Dimethyl-1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4,4-Dimethyl-1,3-cyclohexanedione (also known as Dimedone). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use in chemical synthesis, with a particular focus on avoiding its self-condensation.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound, presented in a question-and-answer format.

Question: My reaction is yielding a significant amount of a high molecular weight, insoluble material. What is likely happening and how can I prevent it?

Answer: This is a classic sign of self-condensation of this compound. This side reaction is particularly prevalent under basic conditions where the enolate of one molecule attacks the carbonyl group of another. To mitigate this, consider the following strategies:

  • Catalyst Selection: Avoid strong bases (e.g., NaOH, KOH). Instead, utilize milder bases such as piperidine (B6355638) or pyridine, especially in Knoevenagel condensations.[1] For other reactions, consider organocatalysts like proline or solid-supported catalysts which can offer higher selectivity.

  • Slow Addition: Instead of adding all the this compound at once, add it slowly to the reaction mixture. This keeps its instantaneous concentration low, minimizing the chance of self-condensation.

  • Temperature Control: Running the reaction at a lower temperature can decrease the rate of self-condensation more significantly than the desired reaction.

  • Protecting Groups: If other methods fail, consider protecting one of the carbonyl groups as an enamine or a monoketal prior to the reaction.

Question: I am attempting a Knoevenagel condensation with an aldehyde, but I am getting a mixture of products, including what appears to be a Michael adduct. How can I improve the selectivity?

Answer: The formation of a Michael adduct, where a second molecule of this compound adds to the initial Knoevenagel product, is a common side reaction. Here are some troubleshooting steps:

  • Stoichiometry Control: Use a slight excess of the aldehyde (e.g., 1.1 to 1.2 equivalents) relative to the this compound. This ensures the dione (B5365651) is consumed before it can act as a Michael donor.

  • Catalyst Choice: Weak amine bases like piperidine are effective for Knoevenagel condensations and can help minimize subsequent Michael additions.[1]

  • Reaction Time and Temperature: Monitor the reaction closely by TLC. Stop the reaction as soon as the starting aldehyde is consumed to prevent the slower Michael addition from occurring. Lowering the reaction temperature can also improve selectivity.

Question: My reaction is not proceeding to completion, even after extended reaction times. What could be the issue?

Answer: An incomplete reaction can be due to several factors:

  • Insufficient Catalyst Activity: The chosen catalyst may not be active enough under your reaction conditions. Consider screening other catalysts, such as Lewis acids (e.g., TiCl₄) in combination with a base, or using a more efficient catalyst system.

  • Steric Hindrance: If your substrate is sterically bulky, the reaction may require more forcing conditions, such as higher temperatures or a more active catalyst.

  • Solvent Effects: The polarity of the solvent can significantly impact reaction rates. Experiment with different solvents to find the optimal medium for your specific transformation.

Frequently Asked Questions (FAQs)

What is the primary mechanism of self-condensation of this compound?

The self-condensation of this compound proceeds via an aldol-type reaction mechanism. Under basic conditions, an enolate is formed by deprotonation of the acidic methylene (B1212753) proton between the two carbonyl groups. This enolate then acts as a nucleophile and attacks one of the carbonyl carbons of another molecule of the dione. Subsequent dehydration can lead to the formation of a condensed dimer or polymer.

What are the best general conditions to start with for a Knoevenagel condensation involving this compound?

A good starting point for a Knoevenagel condensation is to use a catalytic amount of a weak base like piperidine (e.g., 10 mol%) in a solvent such as ethanol (B145695) or toluene (B28343) at reflux.[2] Equimolar amounts of the aldehyde and this compound can be used initially, with adjustments to the stoichiometry if Michael addition becomes a problem.

Can I use a protecting group strategy to completely avoid self-condensation?

Yes, a protecting group strategy is a very effective method. You can selectively protect one of the carbonyl groups, for instance, by forming an enamine with a secondary amine (e.g., pyrrolidine) or a monoketal with a diol (e.g., ethylene (B1197577) glycol) under acidic conditions. The protected dione can then be used in the desired reaction, and the protecting group can be removed in a subsequent step.

Data Presentation

The following table summarizes the expected outcomes when employing different strategies to control the self-condensation of this compound in a model Knoevenagel condensation reaction.

StrategyCatalystExpected Yield of Desired ProductNotes
No Control Strong Base (e.g., NaOH)LowSignificant formation of self-condensation products and Michael adducts.
Catalyst Control Weak Base (e.g., Piperidine)Moderate to HighReduces self-condensation; Michael addition may still occur.[1]
Stoichiometry Control Weak Base (e.g., Piperidine)HighUse of excess aldehyde minimizes Michael addition.
Slow Addition Weak Base (e.g., Piperidine)HighKeeps dione concentration low, disfavoring bimolecular side reactions.
Protecting Group N/A (after protection)Very HighIsolates the reactive carbonyl, offering the cleanest reaction profile.

Experimental Protocols

Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation

This protocol describes a general procedure for the Knoevenagel condensation of an aromatic aldehyde with this compound using piperidine as a catalyst.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Aromatic Aldehyde (1.1 mmol, 1.1 equiv.)

  • Piperidine (0.1 mmol, 0.1 equiv.)

  • Ethanol (10 mL)

  • Round-bottom flask (25 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • To a 25 mL round-bottom flask, add this compound, the aromatic aldehyde, and ethanol.

  • Add piperidine to the mixture with stirring.

  • Attach a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Selective Protection as an Enamine (Stork Enamine Synthesis)

This protocol outlines the formation of an enamine from this compound to protect one carbonyl group.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Pyrrolidine (B122466) (1.2 mmol, 1.2 equiv.)

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene (15 mL)

  • Round-bottom flask (50 mL)

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • To a 50 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound and toluene.

  • Add pyrrolidine and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Once no more water is collected, the reaction is complete.

  • Cool the reaction mixture and remove the toluene under reduced pressure. The resulting enamine can often be used in the next step without further purification.

Visualizations

Self_Condensation_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration (optional) Dione1 4,4-Dimethyl-1,3- cyclohexanedione Enolate Enolate Anion Dione1->Enolate Deprotonation Adduct Aldol Adduct Enolate->Adduct C-C Bond Formation Base Base (B-) Dione2 Another Dione Molecule Condensed_Product Self-Condensation Product Adduct->Condensed_Product -H2O

Caption: Mechanism of self-condensation of this compound.

Troubleshooting_Flowchart Start Problem: Self-Condensation Side Product Q_Base Are you using a strong base? Start->Q_Base Sol_WeakBase Switch to a weak base (e.g., piperidine) Q_Base->Sol_WeakBase Yes Q_Addition Is the dione added all at once? Q_Base->Q_Addition No Sol_WeakBase->Q_Addition Sol_SlowAddition Use slow addition of the dione Q_Addition->Sol_SlowAddition Yes Q_Protection Are side reactions still significant? Q_Addition->Q_Protection No Sol_SlowAddition->Q_Protection Sol_Protect Use a protecting group strategy (enamine or monoketal) Q_Protection->Sol_Protect Yes End Problem Resolved Q_Protection->End No Sol_Protect->End

Caption: Troubleshooting flowchart for preventing self-condensation.

References

Technical Support Center: Condensation Reactions with 4,4-Dimethyl-1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with condensation reactions involving 4,4-Dimethyl-1,3-cyclohexanedione.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Slow or Incomplete Condensation Reaction

Q: My Knoevenagel or Hantzsch condensation with this compound is extremely slow or isn't going to completion. What are the common causes and how can I improve the reaction rate?

A: Slow or incomplete reactions are a frequent challenge and can often be addressed by systematically evaluating and optimizing the reaction conditions. Key factors to consider include catalyst choice and loading, solvent effects, and reaction temperature.

Troubleshooting Steps:

  • Catalyst Selection and Concentration: The choice and amount of catalyst are critical. For Knoevenagel condensations, weak bases like piperidine, pyridine (B92270), or amines are commonly used.[1] For Hantzsch reactions, an ammonium (B1175870) salt like ammonium acetate (B1210297) is typically the nitrogen source and catalyst. The concentration of the catalyst can significantly impact the reaction rate; however, simply increasing the catalyst loading may not always be beneficial and can sometimes hinder the reaction. It is advisable to perform a catalyst loading study to determine the optimal concentration.

  • Solvent Polarity and Type: The solvent plays a crucial role in reaction kinetics.[2] For Knoevenagel-type reactions, polar aprotic solvents like DMF or DMSO can accelerate the reaction, although purification can sometimes be more challenging with high-boiling point solvents.[2] In some cases, running the reaction in a protic solvent like ethanol (B145695) or even water can be effective, especially when using specific catalysts or under microwave irradiation. For certain substrates, solvent-free conditions can also lead to improved reaction rates and yields.

  • Temperature Adjustment: Increasing the reaction temperature generally increases the reaction rate. However, excessive heat can lead to the degradation of reactants or products, or promote the formation of side products. It is recommended to start at a moderate temperature (e.g., room temperature to 50°C) and gradually increase it while monitoring the reaction progress by TLC. For some reactions, microwave irradiation can dramatically reduce reaction times compared to conventional heating.

  • Reactant Purity: Ensure that all reactants, including the aldehyde, this compound, and any other reagents, are of high purity. Impurities can inhibit the catalyst or lead to unwanted side reactions.

Issue 2: Low Product Yield

Q: I am observing a low yield of my desired product. What are the likely reasons and how can I optimize for a better yield?

A: Low yields can be attributed to several factors, including incomplete conversion, formation of byproducts, or product degradation.

Troubleshooting Steps:

  • Optimize Reaction Time: Monitor the reaction progress closely using an appropriate analytical technique like Thin Layer Chromatography (TLC). Stopping the reaction too early will result in incomplete conversion, while extended reaction times can lead to the formation of degradation products.

  • Control of Stoichiometry: Carefully control the stoichiometry of your reactants. While a 1:1 molar ratio of the aldehyde to the dione (B5365651) is typical for Knoevenagel condensations, slight excesses of one reactant may be beneficial in some cases. For Hantzsch synthesis, the stoichiometry is typically one equivalent of aldehyde, two equivalents of the β-dicarbonyl compound, and one equivalent of the ammonia (B1221849) source.

  • Investigate Side Reactions: Be aware of potential side reactions. In Knoevenagel condensations, a common side product is the Michael adduct, formed by the addition of a second molecule of the dione to the initial Knoevenagel product. Adjusting the stoichiometry and reaction time can help to minimize this. In Hantzsch reactions, oxidation of the initial dihydropyridine (B1217469) product to the corresponding pyridine can occur, especially if the reaction is exposed to air for prolonged periods at elevated temperatures. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Purification Technique: Losses during workup and purification can significantly impact the final yield. Ensure that your extraction and chromatography procedures are optimized for your specific product to minimize losses.

Issue 3: Formation of Byproducts and Purification Challenges

Q: My reaction mixture shows multiple spots on TLC, and I'm having difficulty purifying the desired product. What are the common byproducts and what purification strategies can I employ?

A: The formation of byproducts is a common issue that complicates purification.

Common Byproducts and Solutions:

  • Michael Adducts: In Knoevenagel-type reactions, the initial product can react with another molecule of this compound. Using a slight excess of the aldehyde or carefully controlling the reaction time can help to reduce the formation of this byproduct.

  • Self-Condensation of Aldehyde: Aldehydes, especially those without α-hydrogens, are generally stable to self-condensation under the mild basic conditions of the Knoevenagel reaction. However, aldehydes with α-hydrogens can undergo self-condensation, particularly with stronger bases. Using a mild catalyst can help to avoid this.

  • Oxidized Product (in Hantzsch Synthesis): The dihydropyridine product of the Hantzsch reaction can be oxidized to the corresponding pyridine. To avoid this, it is best to work under an inert atmosphere and avoid prolonged heating.

Purification Strategies:

  • Column Chromatography: This is the most common method for separating the desired product from byproducts and unreacted starting materials. A systematic approach to solvent system selection using TLC is recommended to achieve good separation.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Screening different solvents is often necessary to find a suitable system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.

Data Presentation

The following tables summarize the qualitative effects of various reaction parameters on condensation reactions involving cyclohexanedione derivatives, based on available literature. This information can be used as a guide for optimizing reactions with this compound.

Table 1: Effect of Catalyst on Knoevenagel Condensation

Catalyst TypeTypical ExamplesExpected Outcome on Reaction TimeNotes
Weak Organic Base Piperidine, PyridineModerate to FastMost common and generally effective.
Lewis Acid TiCl₄, Yb(OTf)₃Can be very fastMay require anhydrous conditions.
Ionic Liquids e.g., [bmim]HSO₄Variable, can be very fastOften act as both solvent and catalyst.
Solid-Supported KF/Al₂O₃, Silica SulfateVariable, often fastCan simplify workup through filtration.

Table 2: Effect of Solvent on Condensation Reaction Times

Solvent TypeTypical ExamplesExpected Outcome on Reaction TimeNotes
Polar Aprotic DMF, DMSOGenerally FasterCan be difficult to remove during workup.[2]
Polar Protic Ethanol, Methanol, WaterModerateOften a good starting point, environmentally benign.[2]
Non-Polar Aromatic Toluene, BenzeneGenerally SlowerUseful for azeotropic removal of water.
Solvent-Free N/ACan be very fastEnvironmentally friendly, may require higher temperatures.

Table 3: Effect of Temperature on Condensation Reactions

Temperature RangeExpected Outcome on Reaction RatePotential Issues
Room Temperature SlowerMay be suitable for highly reactive substrates.
40-80°C Moderate to FastGood starting range for many condensations.
Reflux FastIncreased risk of side reactions and product degradation.
Microwave Very FastCan significantly reduce reaction times.

Experimental Protocols

The following are generalized experimental protocols for Knoevenagel and Hantzsch reactions that can be adapted for use with this compound. Note: These are starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for Knoevenagel Condensation

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 mmol, 1.0 equiv.) and the desired aldehyde (1.0 mmol, 1.0 equiv.) in a suitable solvent (e.g., ethanol or toluene, 10 mL).

  • Catalyst Addition: Add a catalytic amount of a weak base (e.g., piperidine, 0.1 mmol, 0.1 equiv.).

  • Reaction: Heat the reaction mixture to a specified temperature (e.g., 50°C or reflux) and monitor the progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Protocol 2: General Procedure for Hantzsch Dihydropyridine Synthesis

  • Reactant Mixture: In a round-bottom flask, combine the aldehyde (1.0 mmol, 1.0 equiv.), this compound (2.0 mmol, 2.0 equiv.), and ammonium acetate (1.2 mmol, 1.2 equiv.) in a suitable solvent (e.g., ethanol, 10 mL).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is often complete within a few hours.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The dihydropyridine product often precipitates and can be isolated by filtration and washed with cold ethanol.

  • Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Visualizations

Troubleshooting Workflow for Slow Condensation Reactions

G Troubleshooting Workflow for Slow Condensation Reactions start Slow or Incomplete Reaction catalyst Evaluate Catalyst - Is it appropriate for the reaction? - Is the loading optimal? start->catalyst solvent Assess Solvent - Is the polarity suitable? - Consider solvent-free conditions. catalyst->solvent No Improvement complete Reaction Complete catalyst->complete Improved Rate temperature Adjust Temperature - Gradually increase temperature. - Consider microwave irradiation. solvent->temperature No Improvement solvent->complete Improved Rate purity Check Reactant Purity - Use purified starting materials. temperature->purity No Improvement temperature->complete Improved Rate purity->catalyst Re-evaluate with Pure Reagents

Caption: A logical workflow for troubleshooting slow condensation reactions.

General Experimental Workflow for Knoevenagel Condensation

G General Experimental Workflow for Knoevenagel Condensation setup Reaction Setup - Combine dione and aldehyde in solvent. add_catalyst Add Catalyst - e.g., piperidine setup->add_catalyst heat Heat Reaction - Monitor by TLC add_catalyst->heat workup Reaction Workup - Cool, filter or concentrate. heat->workup purify Purification - Column chromatography or recrystallization. workup->purify product Pure Product purify->product

References

Technical Support Center: Work-up Procedures for Reactions Involving 4,4-Dimethyl-1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 4,4-Dimethyl-1,3-cyclohexanedione (also known as Dimedone). It addresses common issues encountered during reaction work-up and purification.

Frequently Asked Questions (FAQs)

Q1: What is a standard work-up procedure for isolating a solid product from a reaction with this compound, such as a Knoevenagel condensation?

A common and straightforward method, particularly for reactions run in aqueous or alcoholic media, involves direct precipitation and filtration. After the reaction is complete, the mixture is typically cooled to room temperature or below. The solid product often precipitates and can be collected by filtration. The collected solid should then be washed with cold water or an appropriate solvent to remove soluble impurities.[1][2] For higher purity, recrystallization from a suitable solvent like ethanol (B145695) is recommended.[1][3]

Q2: My product has not precipitated from the reaction mixture. How can I isolate it?

If your product is soluble in the reaction medium or has formed as an oil, a liquid-liquid extraction is the recommended procedure. The first step is typically to quench the reaction, for example, with a saturated aqueous solution of ammonium (B1175870) chloride.[4] Then, the product is extracted into an appropriate organic solvent like ethyl acetate (B1210297) or dichloromethane. The combined organic layers are washed with water and then brine to remove inorganic impurities, dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude product.[4]

Q3: How can I effectively purify my crude product derived from this compound?

The two most common purification techniques are recrystallization and column chromatography.

  • Recrystallization: This is often the most efficient method for solid products. Ethanol is a frequently used solvent for recrystallizing products of condensation reactions.[1][3] Other potential solvents include acetone (B3395972) and acetonitrile.[5][6] The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly to form pure crystals.

  • Column Chromatography: If recrystallization is ineffective or the product is an oil, silica (B1680970) gel column chromatography is a reliable alternative. A common eluent system is a mixture of hexane (B92381) and ethyl acetate, with the polarity adjusted to achieve good separation.[4]

Q4: My product appears to have decomposed during work-up, especially under basic conditions. What could be the cause?

While this compound itself is stable, it can undergo cleavage reactions under certain conditions, similar to a haloform reaction. If the reaction is worked up with strongly basic solutions in the presence of hypohalites (e.g., from bleach) or even bromine, the dione (B5365651) ring can be cleaved to yield β,β-dimethylglutaric acid.[7] If you suspect decomposition, avoid strongly basic or oxidative conditions during the work-up.

Q5: How can I remove unreacted this compound from my product?

This compound is a weak acid (pKa ≈ 5.15) due to its enolizable protons.[8] This property can be exploited for its removal. During an extraction procedure, washing the organic layer with a dilute, mild aqueous base (e.g., 5% sodium bicarbonate solution) can selectively extract the unreacted dione into the aqueous phase, leaving the less acidic product in the organic layer. The dione can be recovered by acidifying the aqueous layer. This method is only suitable if the desired product is stable to base and is significantly less acidic than the starting material.

Physicochemical Data for Work-up Procedures

The following table summarizes key quantitative data for this compound relevant to designing effective work-up and purification protocols.

PropertyValueSignificance for Work-upSource(s)
Molecular Weight 140.18 g/mol Used for calculating molar equivalents and theoretical yield.[8][9]
Melting Point 103-105 °CHelps in identifying the compound and assessing purity.[4][9]
Boiling Point 130 °C at 7 mmHgUseful for purification by distillation under reduced pressure if applicable.[4][9]
pKa 5.15Indicates its acidic nature; crucial for planning acid-base extractions.[8]
Aqueous Solubility 0.416 g / 100 mL at 25°CLow solubility in cold water allows for washing with minimal product loss.[8]
3.837 g / 100 mL at 90°CIncreased solubility in hot water can be utilized for recrystallization.[8]
Organic Solubility SolubleSoluble in methanol, ethanol, chloroform, benzene, and acetic acid.[8]

Experimental Protocols

Protocol 1: Isolation by Precipitation and Filtration This protocol is suitable for reactions where the product is a solid that is poorly soluble in the reaction solvent at room temperature.

  • Cooling & Precipitation: Once the reaction is deemed complete by TLC or other monitoring, cool the reaction vessel in an ice-water bath to maximize the precipitation of the solid product.

  • Filtration: Set up a Büchner funnel with an appropriate filter paper and connect it to a vacuum flask.

  • Collection: Pour the cold reaction slurry into the funnel and apply vacuum to collect the solid product.

  • Washing: Wash the collected solid (the "filter cake") with several small portions of ice-cold solvent (e.g., water or ethanol) to remove residual soluble impurities.[1][5]

  • Drying: Allow the solid to dry on the filter under vacuum. For complete drying, transfer the product to a watch glass or drying dish and place it in a desiccator or a vacuum oven at an appropriate temperature.

Protocol 2: Isolation by Liquid-Liquid Extraction This protocol is used when the product is soluble in the reaction mixture or is a non-solid.

  • Quenching: Cool the reaction mixture to room temperature. Cautiously add a quenching solution, such as water or a saturated aqueous solution of NH₄Cl, to stop the reaction.[4]

  • Solvent Addition: Transfer the mixture to a separatory funnel and add an immiscible organic solvent in which your product is highly soluble (e.g., ethyl acetate, dichloromethane).

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes. Allow the layers to separate completely.

  • Separation: Drain the lower layer. If the product is in the upper organic layer, drain and discard the lower aqueous layer. If the product is in the lower organic layer, drain it into a clean flask and return the upper aqueous layer to the funnel for re-extraction.

  • Repeat Extraction: Extract the aqueous layer two more times with fresh portions of the organic solvent to maximize product recovery.[10]

  • Combine & Wash: Combine all organic extracts. Wash the combined organic layer sequentially with water and then with a saturated brine solution to remove residual water and inorganic salts.[4]

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

Visual Guides

Workup_Workflow cluster_purification Purification Options reaction Reaction Completion quench 1. Quench Reaction (e.g., add aq. NH4Cl) reaction->quench extract 2. Liquid-Liquid Extraction (e.g., with Ethyl Acetate) quench->extract wash 3. Wash Organic Layer (Water, then Brine) extract->wash dry 4. Dry Organic Layer (e.g., over Na2SO4) wash->dry concentrate 5. Concentrate (Rotary Evaporator) dry->concentrate crude Crude Product concentrate->crude purify 6. Purify Product crude->purify recrystallize Recrystallization purify->recrystallize If Solid chromatography Column Chromatography purify->chromatography If Oil or Mixture final_product Pure Product recrystallize->final_product chromatography->final_product

Caption: General experimental workflow for work-up and purification.

Troubleshooting_Tree start Work-up Issue? issue1 Product is an Oil / Won't Precipitate start->issue1 issue2 Product is Impure After Isolation start->issue2 issue3 Low Yield / Suspected Decomposition start->issue3 solution1 Perform Liquid-Liquid Extraction (Protocol 2) issue1->solution1 solution2a Recrystallize from a suitable solvent (e.g., Ethanol) issue2->solution2a solution2b Purify by Column Chromatography issue2->solution2b solution3 Avoid strongly basic/oxidative conditions. Consider milder work-up reagents. issue3->solution3

Caption: Decision tree for troubleshooting common work-up problems.

References

Recrystallization techniques for purifying 4,4-Dimethyl-1,3-cyclohexanedione derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the recrystallization of 4,4-Dimethyl-1,3-cyclohexanedione and its derivatives.

Troubleshooting Recrystallization Issues

Q1: My compound has "oiled out" and is not forming crystals. What should I do?

A1: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue. It often occurs when the solution is supersaturated at a temperature above the compound's melting point. Here are several strategies to address this:

  • Increase the Solvent Volume: Your compound may be coming out of solution too quickly. Re-heat the mixture to dissolve the oil and add a small amount of additional hot solvent (1-5% of the total volume). This will decrease the saturation level and lower the temperature at which crystallization begins.

  • Lower the Crystallization Temperature Slowly: Rapid cooling is a frequent cause of oiling out. Instead of placing the flask directly in an ice bath, allow it to cool slowly to room temperature on a benchtop, insulated with a cloth or paper towels. Once at room temperature, you can then gradually lower the temperature in a refrigerator before moving to a freezer.

  • Change the Solvent System: If the above methods fail, the chosen solvent may not be ideal. A solvent in which the compound is less soluble, or a mixed solvent system, might be necessary. Good starting points for mixed solvent systems include ethanol (B145695)/water, acetone (B3395972)/water, or ethyl acetate/hexane.[1]

Q2: No crystals are forming, even after the solution has cooled completely. What are the next steps?

A2: If your compound remains in solution after cooling, it is likely that the solution is not sufficiently supersaturated or that nucleation has not been initiated. Here are some techniques to induce crystallization:

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]

  • Add a Seed Crystal: If you have a small amount of the pure, solid compound, add a tiny crystal to the solution. This "seed" will act as a template for other molecules to crystallize upon.

  • Reduce the Solvent Volume: Your solution may be too dilute. Gently heat the solution to boil off a portion of the solvent, then allow it to cool again.[2] Be careful not to evaporate too much solvent, as this can lead to rapid crystallization and trapping of impurities.

  • Cool to a Lower Temperature: If you have only cooled to room temperature, try placing the flask in an ice bath or a refrigerator.

Q3: My product crystallized too quickly, forming a fine powder. Is this a problem?

A3: Yes, rapid crystallization can be problematic as it tends to trap impurities within the crystal lattice, defeating the purpose of recrystallization.[2] An ideal crystallization process involves slow crystal growth over a period of 15-30 minutes. To slow down crystallization:

  • Use More Solvent: Re-dissolve the compound in the minimum amount of hot solvent, and then add a small excess of the hot solvent. This will keep the compound in solution for a longer period during cooling, allowing for slower crystal formation.[2]

  • Ensure Slow Cooling: Avoid placing the hot flask directly into an ice bath. Allow it to cool gradually to room temperature before further cooling.

Q4: The yield of my recrystallized product is very low. What could have gone wrong?

A4: A low yield can be attributed to several factors:

  • Using Too Much Solvent: If an excessive amount of solvent is used, a significant portion of your compound will remain dissolved in the mother liquor even after cooling.[2] To check this, you can try to evaporate some of the mother liquor to see if a substantial amount of solid remains.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step to remove insoluble impurities, some of your product may crystallize out along with the impurities. Ensure your filtration apparatus and the receiving flask are pre-heated.

  • Incomplete Crystallization: Ensure you have allowed sufficient time for crystallization and have cooled the solution to a low enough temperature to maximize the recovery of your product.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for recrystallizing this compound?

A1: For cyclic diketones like this compound, a good starting point is a mixed solvent system of acetone and water or ethanol and water.[1][3] The related compound, 5,5-Dimethyl-1,3-cyclohexanedione (dimedone), is often recrystallized from 50% aqueous acetone.[3] You can dissolve the compound in a minimum amount of the hot alcohol or acetone, and then add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of the hot organic solvent to redissolve the cloudiness before allowing it to cool slowly.

Q2: How can I choose an appropriate solvent system for a novel derivative of this compound?

A2: The principle of "like dissolves like" is a good starting point.[4] Consider the polarity of your derivative. If you have introduced non-polar functional groups, you may need a less polar solvent system, such as ethyl acetate/hexane. A general approach is to test the solubility of a small amount of your compound in various solvents at room temperature and with heating. An ideal recrystallization solvent will dissolve your compound when hot but not when cold.

Q3: Is it always necessary to use a two-solvent system for recrystallization?

A3: No, a single-solvent recrystallization is often sufficient if you can find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.[5] However, for many organic compounds, a mixed-solvent system provides more flexibility and control over the crystallization process.

Quantitative Data

Table 1: Solubility of 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone) in Water [6]

Temperature (°C)Solubility ( g/100 mL)
190.401
250.416
501.185
803.020
903.837

Table 2: Common Solvents for Recrystallization of Cyclic Diketones

Solvent/SystemPolarityBoiling Point (°C)Notes
WaterHigh100Good for polar compounds, but many organics have low solubility.
Ethanol/WaterMedium~78-100A versatile and commonly used mixed-solvent system.
Acetone/WaterMedium~56-100Another common and effective mixed-solvent system.
Ethyl AcetateMedium77Good for compounds of intermediate polarity.
Ethyl Acetate/HexaneLow-Medium~69-77A good system for less polar compounds; the ratio can be adjusted.
TolueneLow111Useful for non-polar compounds.

Experimental Protocols

Protocol 1: General Recrystallization of this compound

Disclaimer: This is a general procedure adapted from protocols for similar compounds, as a specific published recrystallization protocol for this compound was not found in the literature search. The primary purification method cited for this compound is column chromatography.[3]

  • Dissolution: In a 100 mL Erlenmeyer flask, add 1.0 g of crude this compound. Add a magnetic stir bar.

  • Solvent Addition: Gently heat the flask on a hot plate. Add a minimum amount of hot 50% aqueous acetone dropwise while stirring until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration. Pre-heat a funnel and a receiving flask with a small amount of the hot solvent to prevent premature crystallization. Filter the hot solution quickly.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for 15-20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold distilled water.

  • Drying: Allow the crystals to air-dry on the filter paper, then transfer them to a watch glass to dry completely.

Visualizations

Workflow for the Synthesis and Purification of this compound

G cluster_synthesis Synthesis cluster_purification Purification start Start: 3-methyl-2-butanone + Ethyl Acrylate reaction Reaction: Potassium tert-butoxide in THF, 0°C to RT start->reaction quench Quench: Saturated aq. NH4Cl reaction->quench extract Extraction: Ethyl Acetate quench->extract dry Dry Organic Layer: Anhydrous Na2SO4 extract->dry concentrate Concentration: Rotary Evaporation dry->concentrate column Column Chromatography: Silica Gel (Hexane/Ethyl Acetate) concentrate->column recrystallize Recrystallization (Alternative): Aqueous Acetone concentrate->recrystallize Alternative product Pure Product: This compound column->product recrystallize->product

Caption: A workflow diagram illustrating the synthesis of this compound followed by two alternative purification routes: column chromatography and recrystallization.

References

Technical Support Center: Column Chromatography of 4,4-Dimethyl-1,3-cyclohexanedione Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with column chromatography to purify reaction products of 4,4-Dimethyl-1,3-cyclohexanedione (also known as dimedone).

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying products of this compound?

A1: The most common stationary phase for the purification of dimedone derivatives is silica (B1680970) gel.[1][2] Silica gel is a polar adsorbent, making it effective for separating compounds with varying polarities, which are often the result of reactions with this compound. Alumina (B75360) can also be used and is available in acidic, neutral, or basic forms, which can be advantageous depending on the specific properties of the product.[1]

Q2: How do I choose an appropriate mobile phase (eluent) for my column?

A2: The choice of mobile phase is critical and is typically determined by running preliminary Thin Layer Chromatography (TLC) of your crude reaction mixture. A good starting point for many dimedone derivatives, which are often of intermediate polarity, is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297).[3][4] The ideal solvent system should give your desired product a retention factor (Rf) of approximately 0.25-0.35 on the TLC plate, ensuring good separation from impurities.

Q3: My product is a result of a Knoevenagel condensation. What solvent system should I start with?

A3: For Knoevenagel condensation products of dimedone with aldehydes, a common mobile phase for column chromatography is a mixture of ethyl acetate and hexane.[5] The ratio will depend on the polarity of the specific product. It is recommended to perform TLC with varying ratios (e.g., 1:9, 2:8, 3:7 ethyl acetate:hexane) to determine the optimal separation conditions.

Q4: I've performed a Michael addition with this compound. What are the recommended purification conditions?

A4: Products from Michael additions involving dimedone can often be purified using silica gel column chromatography with a mobile phase consisting of a hexane and ethyl acetate gradient.[3] For example, a gradient elution starting with a low polarity mixture and gradually increasing the proportion of ethyl acetate can effectively separate the desired adduct from starting materials and byproducts.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Product is not eluting from the column The mobile phase is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using a hexane:ethyl acetate mixture, increase the percentage of ethyl acetate. If the product is very polar, consider adding a small amount of methanol (B129727) to the mobile phase.
The product may have decomposed on the silica gel.Test the stability of your compound on a silica gel TLC plate before running the column. If it is unstable, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine (B128534) in the eluent for basic compounds.
Poor separation of product and impurities The chosen solvent system is not optimal.Re-evaluate your mobile phase using TLC. Try different solvent combinations to maximize the difference in Rf values (ΔRf) between your product and the impurities.
The column was overloaded with the crude sample.As a general rule, the amount of silica gel should be 20-50 times the weight of the crude sample.[1] For difficult separations, a higher ratio may be necessary.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks. Wet packing (slurry packing) is often preferred to achieve a homogenous column bed.
Product elutes too quickly (with the solvent front) The mobile phase is too polar.Start with a less polar solvent system. If using a gradient, ensure the initial solvent composition is of low enough polarity.
Streaking or tailing of the product band The sample was not loaded in a concentrated, narrow band.Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent and carefully apply it to the top of the column. Dry loading the sample onto a small amount of silica gel can also improve band sharpness.
Strong interactions between a polar product and the silica gel.For acidic compounds, adding a small amount of acetic acid to the mobile phase can help. For basic compounds, adding a small amount of triethylamine can improve peak shape.

Experimental Protocols

General Protocol for Silica Gel Column Chromatography of a Dimedone Derivative

This protocol provides a general workflow for the purification of a product from a reaction involving this compound.

1. Preparation of the Column:

  • Select an appropriately sized glass column with a stopcock.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.

  • Add a thin layer of sand on top of the plug.

  • Clamp the column vertically to a stand.

2. Packing the Column (Wet Slurry Method):

  • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis. The amount of silica should be approximately 20-50 times the weight of your crude product.[1]

  • With the stopcock open, pour the slurry into the column. Use a funnel to aid in the transfer.

  • Continuously tap the side of the column gently to ensure even packing and to dislodge any air bubbles.

  • Allow the excess solvent to drain until the solvent level is just above the top of the silica gel. Do not let the column run dry.

  • Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.

3. Sample Loading (Wet Loading):

  • Dissolve the crude product in the minimum amount of the initial eluent.

  • Carefully pipette the dissolved sample onto the top of the silica gel, allowing it to adsorb into the stationary phase.

  • Drain the solvent until the sample is fully adsorbed onto the top of the column.

4. Elution:

  • Carefully add the eluent to the top of the column, taking care not to disturb the sand layer.

  • Begin collecting fractions in test tubes or other suitable containers.

  • If using a gradient elution, gradually increase the polarity of the mobile phase according to your pre-determined plan based on TLC analysis.

5. Analysis of Fractions:

  • Monitor the elution of your compound by spotting fractions onto TLC plates and visualizing them under UV light or with an appropriate stain.

  • Combine the fractions that contain the pure product.

  • Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

Visualizations

Experimental_Workflow A Prepare Column (Glassware, Plug, Sand) B Pack Column (Silica Gel Slurry) A->B C Load Sample (Dissolved Crude Product) B->C D Elute with Mobile Phase (Collect Fractions) C->D E Analyze Fractions (TLC) D->E F Combine Pure Fractions E->F G Evaporate Solvent (Purified Product) F->G

Caption: A typical experimental workflow for column chromatography.

Troubleshooting_Logic Problem Poor Separation Cause1 Suboptimal Mobile Phase Problem->Cause1 Cause2 Column Overloading Problem->Cause2 Cause3 Improper Packing Problem->Cause3 Solution1 Re-optimize with TLC Cause1->Solution1 Solution2 Reduce Sample Load (Increase Silica:Sample Ratio) Cause2->Solution2 Solution3 Repack Column Carefully Cause3->Solution3

Caption: Troubleshooting logic for poor separation in column chromatography.

References

Effect of catalyst choice on the outcome of reactions with 4,4-Dimethyl-1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with 4,4-Dimethyl-1,3-cyclohexanedione (also known as dimedone).

General Troubleshooting and FAQs

This section addresses common issues that can arise in various reactions involving this compound.

Frequently Asked Questions

Q1: My reaction is proceeding very slowly or not at all. What are the potential causes?

A1: Slow or stalled reactions with this compound can be due to several factors:

  • Insufficient Catalyst Activity: The chosen catalyst may not be effective enough for the specific transformation. Consider screening different catalysts, including both Brønsted and Lewis acids, or organocatalysts.

  • Catalyst Deactivation: Impurities in the starting materials or solvent can poison the catalyst. Ensure all reagents and solvents are pure and dry, as required.

  • Steric Hindrance: The gem-dimethyl group on the cyclohexanedione ring can sterically hinder the approach of reactants. Using a less bulky catalyst or reactant, or increasing the reaction temperature, may help overcome this.

  • Low Reaction Temperature: Many reactions require a specific activation energy. If the reaction is known to be slow, cautiously increasing the temperature may improve the rate.

  • Incorrect Solvent: The solvent plays a crucial role in reactant solubility and catalyst activity. Ensure you are using a solvent appropriate for the specific reaction chemistry.

Q2: I am observing the formation of multiple products or significant side reactions. How can I improve the selectivity?

A2: Poor selectivity is a common challenge. To improve it:

  • Optimize Catalyst Choice: The catalyst has a profound effect on selectivity. For instance, in reactions forming xanthene derivatives, some catalysts like PPA-SiO2 favor the cyclodehydration product, while others like HClO4–SiO2 may stop at the intermediate bis-adduct.[1]

  • Control Reaction Temperature: Lowering the reaction temperature often enhances selectivity by favoring the kinetic product over thermodynamic side products.

  • Adjust Reactant Stoichiometry: Varying the ratio of reactants can favor the desired reaction pathway. For example, limiting the loading of 1,3-cyclohexanedione (B196179) derivatives can sometimes lead to higher yields and diastereoselectivities with lower catalyst loading.[2][3]

  • Change the Solvent: The polarity and coordinating ability of the solvent can influence which reaction pathway is favored.

Q3: How does the concentration of this compound affect the reaction outcome?

A3: The concentration of cyclic 1,3-dione derivatives can significantly impact reaction rates and outcomes. In some acid- or base-catalyzed reactions, higher concentrations of the dione (B5365651) can actually slow down the reaction, possibly due to interactions with the catalyst.[2][3] It is recommended to optimize the concentration, as limiting the loading of the dione can sometimes allow for a reduction in catalyst loading and lead to higher yields in shorter times.[2][3]

General Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve common experimental issues.

G start Reaction Issue Identified (e.g., Low Yield, Side Products) check_reagents Verify Purity & Stoichiometry of Reagents and Solvents start->check_reagents check_conditions Confirm Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions Reagents OK resolve Problem Resolved check_reagents->resolve Issue Found & Corrected catalyst_issue Investigate Catalyst check_conditions->catalyst_issue Conditions OK check_conditions->resolve Issue Found & Corrected temp_issue Optimize Temperature catalyst_issue->temp_issue Catalyst OK catalyst_issue->resolve Issue Found & Corrected fail Consult Literature for Alternative Pathways catalyst_issue->fail Issue Persists solvent_issue Screen Solvents temp_issue->solvent_issue Temp OK temp_issue->resolve Issue Found & Corrected temp_issue->fail Issue Persists solvent_issue->resolve Issue Found & Corrected solvent_issue->fail Solvent OK

Caption: A general workflow for troubleshooting reactions.

Reaction-Specific Guides

Knoevenagel Condensation & Michael Addition Tandem Reactions

The reaction of this compound (dimedone) with aldehydes can yield different products depending on the catalyst and reaction conditions. The initial Knoevenagel condensation can be followed by a Michael addition of a second dimedone molecule and subsequent cyclodehydration to form xanthene derivatives.

Troubleshooting & FAQs

Q: My Knoevenagel condensation of dimedone with an aromatic aldehyde is giving the 2,2'-arylmethylene bis(dimedone) product instead of the desired 1,8-dioxo-octahydroxanthene. How can I promote the cyclization?

A: The formation of the bis-adduct is a common outcome. To favor the cyclized xanthene product:

  • Catalyst Choice is Critical: Some catalysts are more effective at promoting the final cyclodehydration step. For example, PPA–SiO2 (polyphosphoric acid on silica) has been shown to yield the xanthene derivative, while HClO4–SiO2 tends to stop at the bis-adduct stage.[1] Other catalysts like ceric ammonium (B1175870) nitrate (B79036) (CAN) or NaHSO4 in ionic liquids are also effective for synthesizing the xanthene core.[4]

  • Increase Reaction Temperature: Higher temperatures can provide the energy needed for the dehydration and cyclization step.

  • Solvent-Free Conditions: Performing the reaction under solvent-free grinding conditions can sometimes favor the formation of the cyclized product.[1]

Q: The reaction is messy, and purification is difficult. Are there greener methods?

A: Yes, several eco-friendly protocols have been developed. Grinding the reactants together at room temperature, sometimes with a solid catalyst, can be highly efficient and minimizes solvent waste.[1] Using water as a solvent or employing recyclable catalysts like silica-supported reagents are also excellent green alternatives.[1]

Data Presentation: Catalyst Effect on Xanthene Synthesis
CatalystSolventConditionsTimeYield (%)Reference
PPA-SiO2Acetonitrile (B52724)Reflux1.5 h94[1]
PPA-SiO2Solvent-free120 °C15 min96[1]
HClO4–SiO2AcetonitrileReflux1.5 h0 (95% bis-adduct)[1]
NaHSO4[bmim]BF4100 °C1-2 h85-93[4]
Ceric Ammonium Nitrate (CAN)2-Propanol50 °C (Ultrasound)-Good to Excellent[4]
Boric AcidAqueous Ethanol (B145695)Room Temp-Good to Excellent[5]
Experimental Protocol: Synthesis of 1,8-Dioxo-octahydroxanthene

This protocol is adapted from a solvent-free method using a PPA-SiO2 catalyst.[1]

Materials:

  • This compound (Dimedone): 2.0 mmol

  • Aromatic Aldehyde (e.g., Benzaldehyde): 1.0 mmol

  • PPA-SiO2 catalyst

Procedure:

  • Grind a mixture of dimedone (280 mg, 2.0 mmol), the aromatic aldehyde (e.g., benzaldehyde, 106 mg, 1.0 mmol), and PPA-SiO2 (100 mg) in a mortar with a pestle at room temperature.

  • Alternatively, for thermal conditions, mix the reactants and catalyst in a flask and heat at 120 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 15-30 minutes.

  • Upon completion, add ethanol to the reaction mixture and stir for 5 minutes.

  • Filter the solid catalyst from the mixture.

  • Wash the catalyst with hot ethanol.

  • Combine the filtrate and washings, then concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol-water) to yield the pure 1,8-dioxo-octahydroxanthene derivative.

Reaction Pathway Diagram

G cluster_0 Knoevenagel Condensation cluster_1 Michael Addition cluster_2 Cyclodehydration Dimedone1 Dimedone Knoevenagel_Product Knoevenagel Adduct Dimedone1->Knoevenagel_Product Aldehyde Ar-CHO Aldehyde->Knoevenagel_Product Bis_Adduct Bis-Adduct Intermediate Knoevenagel_Product->Bis_Adduct Dimedone2 Dimedone Dimedone2->Bis_Adduct Xanthene Xanthene Derivative Bis_Adduct->Xanthene Catalyst Catalyst (e.g., PPA-SiO2) Catalyst->Knoevenagel_Product Catalyst->Bis_Adduct Catalyst->Xanthene

Caption: Pathway for the synthesis of xanthenes from dimedone.

Biginelli Reaction

The Biginelli reaction is a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-dicarbonyl compound (like this compound), and urea (B33335) or thiourea. The choice of catalyst is crucial for efficiency and yield.

Troubleshooting & FAQs

Q: My Biginelli reaction is giving low yields. What catalyst should I use?

A: The classical Biginelli reaction often suffers from low yields under harsh conditions. Numerous modern catalysts have been developed to improve this.

  • Lewis Acids: Metal halides like SnCl2·2H2O, FeCl3, ZrCl4, and InBr3 are effective promoters.[6][7] SnCl2·2H2O, for example, can give excellent yields under neutral conditions in ethanol or acetonitrile.[7]

  • Brønsted Acids: Phenyl phosphonic acid (PPA) and chiral phosphoric acids have been used successfully.[8][9]

  • Green Catalysts: For environmentally friendly options, catalysts like NaCl, caffeine, and even natural fruit juices have been reported to work under mild or solvent-free conditions.[6] Supported catalysts like MoO3 on alumina (B75360) are also efficient and reusable.[10]

Q: Can I run the Biginelli reaction under solvent-free conditions?

A: Yes, solvent-free conditions are often advantageous, leading to shorter reaction times, simpler work-up, and higher yields. Grinding the three components with a suitable catalyst is a common and effective "green" approach.[6]

Data Presentation: Catalyst Comparison for Biginelli Reaction
Catalyst (mol%)Aldehydeβ-DicarbonylUrea/ThioureaSolventTime (h)Yield (%)Reference
SnCl2·2H2O (20)BenzaldehydeEthyl Acetoacetate (B1235776)UreaEtOH6>90[7]
Phenyl Phosphonic Acid (10)VariousEthyl AcetoacetateUreaCH3CN880-92[9]
Chiral Phosphoric Acid (5)BenzaldehydeEthyl AcetoacetateUreaSolvent-free2498[8]
MoO3/Al2O3BenzaldehydeEthyl AcetoacetateUreaSolvent-free1.592[10]
NaClVarious1,3-DicarbonylUrea---[6]

Note: Many literature examples use ethyl acetoacetate as the β-dicarbonyl component, but the principles apply to this compound as well.

Experimental Protocol: Phenyl Phosphonic Acid Catalyzed Biginelli Reaction

This protocol is adapted from a method using Phenyl Phosphonic Acid (PPA) as a catalyst.[9]

Materials:

  • Aromatic Aldehyde: 1.0 equiv

  • This compound: 1.0 equiv

  • Urea or Thiourea: 1.0 equiv

  • Phenyl Phosphonic Acid (PPA): 10 mol%

  • Acetonitrile (CH3CN)

Procedure:

  • In a round-bottom flask, combine the aldehyde (1.0 equiv), this compound (1.0 equiv), urea (1.0 equiv), and PPA (0.10 equiv).

  • Add acetonitrile as the solvent.

  • Reflux the reaction mixture for approximately 8 hours.

  • Monitor the reaction's completion by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • The solid product that precipitates out is collected by filtration.

  • Wash the solid with cold water and dry it.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone derivative.

Reaction Mechanism Diagram

G Aldehyde Aldehyde Acyliminium Acyliminium Ion Aldehyde->Acyliminium Urea Urea Urea->Acyliminium Dimedone Dimedone (Enol form) Enolate_Adduct Enolate Adduct Dimedone->Enolate_Adduct Catalyst Acid Catalyst (H+) Catalyst->Aldehyde Acyliminium->Enolate_Adduct Cyclized_Intermediate Cyclized Intermediate Enolate_Adduct->Cyclized_Intermediate Intramolecular Addition DHPM Final DHPM Product Cyclized_Intermediate->DHPM Dehydration

Caption: A simplified mechanism for the Biginelli reaction.

References

Technical Support Center: Solvent Effects on the Reactivity of 4,4-Dimethyl-1,3-cyclohexanedione (Dimedone)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4,4-Dimethyl-1,3-cyclohexanedione (Dimedone). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvents on the reactivity of dimedone in various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the structure of dimedone in solution?

A1: The choice of solvent significantly influences the keto-enol tautomeric equilibrium of dimedone.[1][2][3][4] Dimedone exists as a mixture of the diketo form and the enol form. The enol form is the reactive nucleophile in many condensation and addition reactions.[5] The ratio of these two forms is highly dependent on the solvent's properties.

  • In non-polar aprotic solvents like chloroform (B151607) (CDCl₃), both the keto and enol tautomers are observable, with the keto form often being predominant. For instance, in CDCl₃, the keto:enol ratio is approximately 2.9:1, meaning about 74% of the dimedone is in the keto form.[3]

  • In polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), the keto tautomer is favored. DMSO is a highly polar solvent that can stabilize the keto form through hydrogen bonding.[1]

  • In polar protic solvents like deuterated water (D₂O) or methanol (B129727), the keto form is also favored. This is due to the rapid exchange of the acidic enolic proton with deuterium (B1214612) from the solvent, which can lead to a diminished signal for the enol tautomer in NMR spectroscopy.[1]

Q2: Why is my reaction yield with dimedone consistently low, and how can solvent choice help?

A2: Low yields in reactions involving dimedone can stem from several factors, with solvent choice being a critical parameter.[6] The solvent can influence reaction rates, equilibrium positions, and the solubility of reactants and products.

  • Troubleshooting Steps:

    • Solvent Screening: The polarity of the solvent can significantly impact the reaction rate and selectivity. It is advisable to screen a range of solvents, including both conventional organic solvents (e.g., ethanol, acetonitrile, toluene) and greener alternatives like water or polyethylene (B3416737) glycol.[6] In some cases, solvent-free conditions may provide the best results.[6]

    • Protic vs. Aprotic Solvents: Protic solvents can solvate and stabilize charged intermediates, which can be beneficial in some reaction mechanisms. However, they can also form hydrogen bonds with the enolate nucleophile, potentially reducing its reactivity. Aprotic solvents, on the other hand, do not engage in hydrogen bonding to the same extent, which can enhance the nucleophilicity of the enolate.

    • Water Removal: For condensation reactions that produce water as a byproduct, its removal can drive the reaction towards completion. Using a solvent that allows for azeotropic distillation with a Dean-Stark apparatus (e.g., toluene) can be an effective strategy.[6]

Q3: I am observing significant side product formation in my dimedone reaction. How can the solvent help minimize these?

A3: Solvent choice can play a crucial role in controlling the formation of side products, such as Michael adducts (bis-dimedone derivatives) and products of self-condensation.[6]

  • Troubleshooting Steps:

    • Controlling Michael Addition: The formation of Michael adducts can sometimes be mitigated by adjusting the solvent. The relative rates of the initial Knoevenagel condensation and the subsequent Michael addition can be influenced by the solvent medium. Experimenting with different solvents may help to favor the desired reaction pathway.

    • Solvent Polarity and Selectivity: The polarity of the solvent can influence the chemoselectivity of the reaction. By systematically varying the solvent, it may be possible to find conditions that suppress the formation of unwanted byproducts.

Troubleshooting Guides

Issue 1: Incomplete Reaction or Slow Reaction Rate

Potential Cause Troubleshooting Action
Poor solubility of reactants Select a solvent that effectively dissolves all reactants at the reaction temperature.
Suboptimal keto-enol equilibrium Choose a solvent that favors the enol form if it is the active nucleophile. For instance, less polar, aprotic solvents may increase the proportion of the enol tautomer compared to highly polar, protic solvents.
Low reaction temperature Increase the reaction temperature, ensuring it is compatible with the chosen solvent's boiling point.
Insufficient catalyst activity in the chosen solvent The effectiveness of a catalyst can be solvent-dependent. Consider screening different catalysts or changing the solvent to one that is more compatible with the current catalyst.

Issue 2: Formation of Michael Adduct as a Major Side Product

Potential Cause Troubleshooting Action
High concentration of the enolate Use a solvent that does not excessively promote the formation of the enolate or consider a solvent that may favor the initial condensation product's precipitation, thus preventing further reaction.
Reaction kinetics favor Michael addition Altering the solvent can change the relative rates of the desired reaction and the Michael addition. A systematic solvent screen is recommended.

Data Presentation

Table 1: Keto-Enol Tautomerism of Dimedone in Various Solvents

Solvent% Keto Form% Enol FormMethod
Chloroform-d (CDCl₃)~74%~26%¹H NMR[3]
Dimethyl sulfoxide-d₆ (DMSO-d₆)Predominantly KetoMinor¹H NMR[1]
Water-d₂ (D₂O)Predominantly KetoMinor (due to H/D exchange)¹H NMR[1]
Methanol-d₄--¹³C NMR[2]

Table 2: Effect of Solvent on the Yield of 2,2'-(4-chlorophenylmethylene)bis(5,5-dimethyl-1,3-cyclohexanedione)

SolventYield (%)Reaction Time (h)
Methanol884
Ethanol--
Isopropanol--
Water--
Toluene--
Hexane--
Chloroform--
Dichloromethane--
Acetonitrile--
1,4-Dioxane--
Tetrahydrofuran (THF)--
Dimethylformamide (DMF)--
Dimethyl sulfoxide (DMSO)--

Experimental Protocols

Protocol 1: Determination of Keto-Enol Equilibrium by ¹H NMR Spectroscopy

  • Sample Preparation: Prepare solutions of dimedone (approx. 10-20 mg/mL) in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O).

  • NMR Acquisition: Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 25 °C).

  • Data Analysis: Identify the characteristic signals for the keto and enol tautomers. For dimedone in CDCl₃, the singlets for the (CH₃)₂C-CH₂ groups of the keto and enol forms can be used for integration.[3]

  • Calculation: Calculate the percentage of each tautomer by comparing the integration values of their respective peaks. Remember to account for the number of protons each signal represents.

Protocol 2: General Procedure for Solvent Screening in a Dimedone-Aldehyde Condensation

  • Reaction Setup: In a series of reaction vessels, place dimedone (2 mmol) and the desired aldehyde (1 mmol).

  • Solvent Addition: To each vessel, add a different solvent (e.g., 5 mL of ethanol, methanol, acetonitrile, toluene, water).

  • Catalyst Addition: Add a suitable catalyst (e.g., a few drops of piperidine (B6355638) or a catalytic amount of an acid).

  • Reaction Monitoring: Stir the reactions at a set temperature (e.g., room temperature or reflux) and monitor their progress by Thin Layer Chromatography (TLC).

  • Work-up and Analysis: Once the reactions are complete (or after a set time), quench the reactions, isolate the crude product, and determine the yield and purity (e.g., by NMR or chromatography). This will allow for a direct comparison of the solvent's effect on the reaction outcome.

Mandatory Visualizations

Caption: Keto-enol tautomerism of this compound.

Experimental_Workflow start Combine Reactants (Dimedone, Aldehyde, Catalyst) solvent Add Solvent start->solvent reaction Stir at Defined Temperature solvent->reaction monitor Monitor Reaction by TLC reaction->monitor workup Reaction Work-up (e.g., Quenching, Extraction) monitor->workup Reaction Complete isolate Isolate Crude Product workup->isolate purify Purify Product (e.g., Recrystallization, Chromatography) isolate->purify analyze Analyze Product (Yield, Purity) purify->analyze Troubleshooting_Tree issue Low Yield or Incomplete Reaction? solubility Are all reactants soluble? issue->solubility temp Is the reaction temperature optimal? solubility->temp Yes change_solvent Change to a more suitable solvent. solubility->change_solvent No water Is water a byproduct? temp->water Yes increase_temp Increase reaction temperature. temp->increase_temp No remove_water Use Dean-Stark or other water removal methods. water->remove_water Yes optimize Further optimization needed (catalyst, stoichiometry). water->optimize No

References

Managing the formation of Michael adducts as byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the formation of Michael adducts as byproducts in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a Michael adduct and why does it form as a byproduct?

A Michael adduct is the product of a Michael reaction, which is the conjugate 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[1][2] This reaction is widely used for forming carbon-carbon and carbon-heteroatom bonds.[3] However, if a molecule in your reaction mixture contains both a nucleophilic site (like an amine or thiol) and an electrophilic α,β-unsaturated system is present, unintended Michael addition can occur, leading to the formation of unwanted byproducts.[4]

Q2: My desired reaction is not a Michael addition, but I am observing Michael adducts. What are the potential causes?

Unintended Michael adduct formation can occur if your starting materials, reagents, or even the desired product contain both a nucleophilic functional group and a Michael acceptor moiety.[5] The reaction conditions, such as the presence of a base, can facilitate this side reaction.[6] It's also possible that one of your starting materials is unstable and isomerizes to form a Michael acceptor under the reaction conditions.

Q3: What are the key factors that influence the rate of Michael adduct formation?

Several factors can influence the formation of Michael adducts, including:

  • Nucleophilicity of the donor: "Soft" nucleophiles, like organocuprates or stabilized enolates, generally favor 1,4-addition (Michael addition).[7]

  • Electrophilicity of the acceptor: The reactivity of the α,β-unsaturated system plays a crucial role.

  • Catalyst: The choice of base or catalyst is critical. Weaker bases are often sufficient for β-dicarbonyl compounds, while less acidic donors may require a stronger, non-nucleophilic base.[7]

  • Solvent: Polar aprotic solvents like THF, DMF, or acetonitrile (B52724) are often effective. Protic solvents can sometimes inhibit the reaction.[7]

  • Temperature: Some reactions benefit from cooling to minimize side reactions, while others may require heating.[7]

  • pH: The pH of the reaction mixture can influence the nucleophilicity of the donor and the stability of the acceptor.[5]

Troubleshooting Guide

Problem: Significant formation of Michael adduct byproducts, reducing the yield of the desired product.

This is a common issue that can often be addressed by systematically evaluating and optimizing the reaction conditions.

Troubleshooting Workflow

TroubleshootingWorkflow start Start: High Michael Adduct Formation check_conditions Analyze Reaction Conditions start->check_conditions is_base_optimal Is the base appropriate? check_conditions->is_base_optimal change_base Change Base (e.g., weaker, non-nucleophilic) is_base_optimal->change_base No is_temp_optimal Is the temperature optimized? is_base_optimal->is_temp_optimal Yes change_base->is_temp_optimal change_temp Adjust Temperature (e.g., lower temperature) is_temp_optimal->change_temp No is_solvent_optimal Is the solvent correct? is_temp_optimal->is_solvent_optimal Yes change_temp->is_solvent_optimal change_solvent Change Solvent (e.g., polar aprotic) is_solvent_optimal->change_solvent No protecting_group Consider Protecting Groups is_solvent_optimal->protecting_group Yes change_solvent->protecting_group purify Purify Product protecting_group->purify end End: Minimized Adduct Formation purify->end

Caption: A troubleshooting workflow for managing Michael adduct formation.

Common Side Reactions and Mitigation Strategies
Side ReactionExplanationMitigation Strategy
1,2-Addition Strong, "hard" nucleophiles may preferentially attack the carbonyl carbon instead of the β-carbon.[7]Use "soft" nucleophiles like organocuprates (Gilman reagents) or stabilized enolates, which favor 1,4-addition.[7]
Polymerization The enolate intermediate formed after the initial Michael addition can act as a nucleophile and add to another molecule of the Michael acceptor.[7]Use a protic solvent or add a proton source during workup to quench the enolate. Running the reaction at a lower concentration can also help.[7]
Double Michael Addition If the Michael donor has multiple acidic protons, it can potentially react with two molecules of the enone.[7]Use a stoichiometric amount of the Michael donor or a slight excess of the enone.[7]
Retro-Michael Reaction The Michael addition can be reversible, especially under harsh conditions, leading to the decomposition of the product.Use milder reaction conditions (e.g., lower temperature, weaker base) to favor the forward reaction.[7]

Experimental Protocols

Protocol 1: General Method for Minimizing Michael Adduct Formation

This protocol provides a starting point for optimizing a reaction to minimize the formation of Michael adduct byproducts.

  • Reagent Preparation: Ensure all reagents are pure and solvents are anhydrous, as impurities can sometimes catalyze side reactions.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Michael donor in an appropriate anhydrous solvent (e.g., THF, DCM).

  • Temperature Control: Cool the solution to a low temperature (e.g., -78 °C or 0 °C) using a suitable cooling bath.[8]

  • Base Addition: Slowly add the base (e.g., a non-nucleophilic base like LDA or a weaker base like triethylamine) to the solution of the Michael donor.[7] Stir for 15-30 minutes to allow for enolate formation.

  • Michael Acceptor Addition: Add the Michael acceptor dropwise to the cooled solution.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[9]

  • Quenching: Once the reaction is complete, quench it by adding a proton source, such as a saturated aqueous solution of ammonium (B1175870) chloride.

  • Work-up and Purification: Perform an aqueous work-up to remove inorganic salts.[3] Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.[10] Purify the crude product using column chromatography.[11]

Protocol 2: Detection and Quantification of Michael Adducts by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the components of a reaction mixture.

  • Sample Preparation: Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol).

  • Column Selection: Use a reverse-phase C18 column, which is commonly used for the analysis of small organic molecules.[4]

  • Mobile Phase: A gradient elution method is often effective, starting with a higher percentage of a weak solvent (e.g., water with 0.1% formic acid) and gradually increasing the percentage of a strong solvent (e.g., acetonitrile with 0.1% formic acid).

  • Detection: Use a UV detector set to a wavelength where the starting materials, desired product, and potential Michael adduct absorb light.

  • Quantification: Run standards of the purified desired product and, if available, the Michael adduct to create a calibration curve for accurate quantification.

Protocol 3: Purification of the Desired Product by Column Chromatography

Column chromatography is a standard method for purifying organic compounds.[12]

  • Stationary Phase Selection: Silica (B1680970) gel is the most common stationary phase for the purification of small organic molecules.

  • Mobile Phase Selection: Use TLC to determine a suitable solvent system (mobile phase) that provides good separation between the desired product and the Michael adduct byproduct. A typical starting point is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).

  • Column Packing: Pack a glass column with a slurry of silica gel in the non-polar solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure desired product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

General Mechanism of Michael Addition

MichaelAddition cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack (1,4-Addition) cluster_step3 Step 3: Protonation Donor Michael Donor (e.g., β-dicarbonyl) Enolate Enolate Intermediate Donor->Enolate + Base Base Base Enolate2 Enolate Intermediate Acceptor Michael Acceptor (α,β-unsaturated carbonyl) AdductEnolate Adduct Enolate AdductEnolate2 Adduct Enolate Enolate2->AdductEnolate + Acceptor ProtonSource Proton Source (e.g., H₂O) Adduct Michael Adduct AdductEnolate2->Adduct + Proton Source

Caption: The general mechanism of a base-catalyzed Michael addition reaction.

Signaling Pathway Inhibition by a Michael Adduct-Forming Drug

SignalingPathway Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B (Target Protein) Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Adduct Drug-Kinase B Michael Adduct Kinase2->Adduct GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse Drug Covalent Inhibitor (Michael Acceptor) Drug->Adduct Forms covalent bond via Michael Addition Adduct->TranscriptionFactor Inhibition

Caption: A hypothetical signaling pathway inhibited by a covalent drug.

References

Technical Support Center: Scaling Up Reactions with 4,4-Dimethyl-1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,4-Dimethyl-1,3-cyclohexanedione (Dimedone). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of reactions involving this versatile building block.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

1. Solubility and Handling of this compound at Scale

Question: We are finding it difficult to handle and dissolve this compound in our large-scale reactor. What are the best practices for this?

Answer: this compound is a crystalline solid with a melting point of approximately 147-150°C. This can present challenges in large-scale operations.

  • Recommended Solvents: For reactions such as Knoevenagel condensations, solvents like ethanol (B145695), methanol, or aqueous mixtures are often effective.[1][2] The choice of solvent will depend on the specific reaction and downstream processing. For industrial applications, consider "green" and recoverable solvents.

  • Charging the Reactor: Adding a solid reactant to a large reactor can be problematic. Consider creating a slurry of the dione (B5365651) in the reaction solvent before charging it to the reactor. This can improve handling and dispersion.

  • Temperature Control: Gentle heating of the solvent before adding the dione can improve the dissolution rate. However, be mindful of the thermal stability of the dione and other reactants.

2. Controlling Exothermic Reactions

Question: Our reaction, a Knoevenagel condensation followed by a Michael addition, is highly exothermic and we are concerned about thermal runaway at the pilot scale. How can we manage the heat generated?

Answer: Managing exotherms is a critical safety and process control consideration during scale-up.[3][4] The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal less efficient.[5]

  • Controlled Addition: Instead of adding all reactants at once, a semi-batch process where one reactant is added gradually is highly recommended.[5] This allows the reaction to proceed at a controlled rate, and the heat generated can be more effectively removed by the reactor's cooling system.

  • Monitoring and Cooling: Ensure your reactor is equipped with adequate cooling capacity and reliable temperature monitoring.[4][6] Multiple temperature probes can help detect hotspots.

  • Flow Chemistry: For highly exothermic reactions, transitioning to a continuous flow process can offer superior heat transfer and temperature control.[3]

3. Poor Mixing and Inconsistent Results

Question: We are observing inconsistent yields and impurity profiles as we scale up our reaction. Could this be a mixing issue?

Answer: Yes, inadequate mixing is a common problem in scale-up that can lead to localized "hot spots" and concentration gradients, resulting in side reactions and reduced yields.[4]

  • Agitator Selection: The type of agitator (e.g., anchor, turbine) and its speed should be appropriate for the viscosity of the reaction mixture and the geometry of the reactor.

  • Baffling: Ensure your reactor has baffles to promote turbulent mixing and prevent vortex formation.

  • Computational Fluid Dynamics (CFD): For complex mixing challenges, CFD modeling can be a valuable tool to understand and optimize the fluid dynamics within your reactor.

4. Side Reaction and Byproduct Formation

Question: In our tandem Knoevenagel-Michael reaction, we are seeing an increase in the formation of the initial Knoevenagel adduct and other byproducts at a larger scale. How can we improve the selectivity?

Answer: The formation of byproducts is a common challenge when scaling up multi-step, one-pot reactions.

  • Stoichiometry Control: Precise control over the stoichiometry of the reactants is crucial. In a tandem Knoevenagel-Michael reaction with an aldehyde, two equivalents of this compound are typically required.[1]

  • Catalyst Selection and Loading: The choice and amount of catalyst can significantly influence the reaction pathway. For example, in reactions with aldehydes, different catalysts can favor the formation of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one) or 1,8-dioxooctahydroxanthene derivatives.[2]

  • Temperature Control: As mentioned, maintaining a consistent temperature profile is key to controlling reaction kinetics and minimizing side reactions.

5. Product Isolation and Purification Challenges

Question: We are struggling with the crystallization and purification of our final product at a larger scale. What are some key considerations?

Answer: Crystallization is a critical step for achieving the desired purity of the final product.[7][8]

  • Solvent Selection: The choice of solvent for crystallization is critical. It should provide good solubility at higher temperatures and poor solubility at lower temperatures to ensure a high recovery of the product.

  • Cooling Profile: The rate of cooling can significantly impact crystal size and purity. A controlled, gradual cooling profile is generally preferred over rapid cooling.

  • Seeding: Seeding the solution with a small amount of pure product can help control the crystallization process and lead to a more uniform particle size distribution.

  • Filtration and Drying: The efficiency of filtration and drying becomes more critical at scale. Ensure your equipment is appropriately sized and that the drying conditions (temperature, vacuum) do not degrade the product.

Data Presentation

Table 1: Hypothetical Comparison of Lab vs. Pilot Scale Knoevenagel-Michael Reaction

ParameterLab Scale (1 L)Pilot Scale (100 L)Potential Reasons for a Decrease in Yield
Yield 92%78%Inefficient heat transfer leading to side reactions, poor mixing causing localized concentration gradients.
Reaction Time 4 hours8 hoursSlower reagent addition rate to control exotherm, less efficient mixing.
Purity (by HPLC) 99%95%Increased formation of Knoevenagel intermediate and other byproducts due to temperature and mixing issues.
Stirrer Speed 300 RPM100 RPMDifferent agitator geometry and power per unit volume.
Cooling Method Ice BathJacket CoolingLess efficient heat removal in a larger vessel.

Experimental Protocols

Representative Lab-Scale Protocol for a Tandem Knoevenagel-Michael Reaction

This protocol describes the synthesis of a 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one) derivative, a common product of the reaction between an aromatic aldehyde and this compound.

Materials:

  • Aromatic aldehyde (10 mmol)

  • This compound (20 mmol)

  • Ethanol (50 mL)

  • Piperidine (B6355638) (1 mmol, catalyst)

  • Round-bottom flask (100 mL) equipped with a magnetic stirrer and reflux condenser

Procedure:

  • To the round-bottom flask, add the aromatic aldehyde (10 mmol), this compound (20 mmol), and ethanol (50 mL).

  • Stir the mixture at room temperature until the solids are partially dissolved.

  • Add piperidine (1 mmol) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 10 mL).

  • Dry the product in a vacuum oven at 60°C to a constant weight.

  • Characterize the product by NMR, IR, and melting point analysis.

Visualizations

Scale_Up_Workflow cluster_lab Lab Scale (1L) cluster_pilot Pilot Scale (100L) lab_reagents Reagents lab_reaction Batch Reaction (Glass Flask) lab_reagents->lab_reaction lab_workup Filtration & Drying lab_reaction->lab_workup lab_analysis Analysis (TLC, NMR) lab_workup->lab_analysis pilot_reagents Raw Material Staging lab_analysis->pilot_reagents Process Understanding & Optimization pilot_reaction Controlled Addition (Jacketed Reactor) pilot_reagents->pilot_reaction pilot_workup Centrifugation & Drying pilot_reaction->pilot_workup pilot_analysis In-Process Control (IPC) & Final Analysis (HPLC) pilot_workup->pilot_analysis

Caption: A simplified workflow comparing lab and pilot scale synthesis.

Troubleshooting_Logic issue Low Yield or High Impurities at Pilot Scale check_mixing Is mixing adequate? (CFD, visual inspection) issue->check_mixing check_temp Is temperature controlled? (Multiple probes, cooling capacity) check_mixing->check_temp Yes improve_mixing Optimize agitator/ baffles check_mixing->improve_mixing No check_addition Is addition rate controlled? (Semi-batch) check_temp->check_addition Yes improve_temp Improve cooling/ use flow chemistry check_temp->improve_temp No control_addition Implement gradual reagent addition check_addition->control_addition No re_evaluate Re-evaluate process parameters check_addition->re_evaluate Yes improve_mixing->re_evaluate improve_temp->re_evaluate control_addition->re_evaluate

Caption: A troubleshooting flowchart for common scale-up issues.

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates & Products aldehyde Ar-CHO knoevenagel Knoevenagel Adduct (α,β-unsaturated ketone) aldehyde->knoevenagel dimedone1 Dimedone (1 eq) dimedone1->knoevenagel michael Michael Adduct (Final Product) knoevenagel->michael dimedone2 Dimedone (1 eq) dimedone2->michael

Caption: The reaction pathway for a tandem Knoevenagel-Michael addition.

References

Validation & Comparative

The Knoevenagel Condensation: A Comparative Guide to 4,4-Dimethyl-1,3-cyclohexanedione and Meldrum's Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the Knoevenagel condensation is a cornerstone reaction for carbon-carbon bond formation. This reaction, involving the condensation of an active methylene (B1212753) compound with an aldehyde or ketone, is pivotal in the creation of α,β-unsaturated systems, which are precursors to a wide array of pharmaceuticals and biologically active compounds.[1] The choice of the active methylene compound is critical, significantly influencing reaction conditions, yields, and the potential for subsequent reactions. This guide provides an in-depth comparison of two commonly employed cyclic active methylene compounds: 4,4-Dimethyl-1,3-cyclohexanedione (commonly known as dimedone) and 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid).

Performance and Reactivity: A Tale of Two Rings

The fundamental difference in the reactivity of dimedone and Meldrum's acid in Knoevenagel condensations stems from their distinct structural and electronic properties.[2] Meldrum's acid is notably more acidic than dimedone, with a pKa of approximately 4.97, making it comparable in strength to carboxylic acids.[3][4] This high acidity is attributed to the rigid 1,3-dioxane (B1201747) ring structure which restricts rotation and forces the carbonyl groups into a conformation that enhances the stability of the corresponding enolate.[3] In contrast, dimedone, a carbocyclic diketone, is less acidic.[3]

This difference in acidity has profound implications for their performance in the Knoevenagel condensation. Meldrum's acid's high acidity allows for its enolization under milder basic conditions, or even without a catalyst in some cases, leading to faster reaction rates and often higher yields.[3][5] Dimedone typically requires a catalyst, which can range from weak bases like piperidine (B6355638) to Lewis acids, to facilitate the reaction.[6][7]

A significant aspect of Knoevenagel condensations involving dimedone is the potential for a subsequent Michael addition.[6] The initial Knoevenagel product can act as a Michael acceptor, reacting with a second molecule of dimedone to form a bis-adduct.[6][8] While this can be a desired outcome for the synthesis of certain heterocyclic compounds like xanthenes, it can also be an unwanted side reaction if the α,β-unsaturated product is the target.[2][9] Controlling the stoichiometry and reaction conditions is crucial to steer the reaction towards the desired product.[6] Meldrum's acid, being more sterically hindered and its Knoevenagel product generally less reactive as a Michael acceptor, is less prone to this secondary reaction.[10]

Quantitative Data Comparison

The following table summarizes the typical reaction conditions and yields for the Knoevenagel condensation of a representative aromatic aldehyde (e.g., benzaldehyde) with both Meldrum's acid and dimedone, based on data from various literature sources. It is important to note that direct, side-by-side comparative studies under identical conditions are scarce, and yields are highly dependent on the specific substrates, catalysts, and solvents used.[2]

FeatureThis compound (Dimedone)Meldrum's Acid
Typical Catalyst Basic (e.g., piperidine, Et₂NH) or Lewis acidicOften catalyst-free or requires a mild base (e.g., piperidine)[5][11]
Typical Solvent Water, Ethanol (B145695), Toluene, or solvent-free[6][8][12]Water, Ethanol, Benzene, or ionic liquids[11][13][14]
Reaction Temperature Room temperature to reflux[8][12]Room temperature to 75°C[11][14]
Typical Reaction Time 15 minutes to several hours[8][12]15 minutes to 2 hours[14][15]
Reported Yields (with Benzaldehyde) Good to excellent (e.g., 85-95% for bis-adduct)[8]Excellent (often >90%)[11][13]
Side Reactions Prone to subsequent Michael addition to form bis-adducts[6][8]Less prone to Michael addition[10]

Experimental Protocols

Knoevenagel Condensation with this compound (Dimedone)

This protocol describes a typical procedure for the Knoevenagel condensation of an aromatic aldehyde with dimedone, which often leads to the tandem Knoevenagel-Michael adduct.

Materials:

  • Aromatic aldehyde (1 mmol)

  • This compound (dimedone) (2 mmol)

  • Diethylamine (B46881) (Et₂NH) (1.5 mmol)

  • Water (1.5 mL)

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1 mmol) and dimedone (2 mmol) in water (1.5 mL).[16]

  • Add diethylamine (1.5 mmol) to the mixture.[16]

  • Stir the reaction mixture at room temperature.[16]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 15-60 minutes.[8][16]

  • Upon completion, the solid product is typically filtered, washed with water, and can be further purified by recrystallization.[16]

Knoevenagel Condensation with Meldrum's Acid

This protocol outlines a greener, often catalyst-free, Knoevenagel condensation of an aromatic aldehyde with Meldrum's acid in water.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Meldrum's acid (1 mmol)

  • Water (5 mL)

Procedure:

  • Suspend the aromatic aldehyde (1 mmol) and Meldrum's acid (1 mmol) in water (5 mL) in a round-bottom flask.[13]

  • Heat the mixture with stirring. The reaction is often carried out at elevated temperatures, for instance, by heating in water for a period of two hours.[14]

  • Monitor the reaction by TLC.

  • After completion, the reaction mixture is cooled, and the solid product is collected by filtration.

  • The product can be washed with cold water and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Reaction Mechanisms and Visualizations

The Knoevenagel condensation proceeds through a nucleophilic addition of the enolate of the active methylene compound to the carbonyl group of the aldehyde or ketone, followed by a dehydration step to yield the α,β-unsaturated product.[17] The mechanism can be catalyzed by either a base or an acid.

Base-Catalyzed Knoevenagel Condensation

In the presence of a weak base, the active methylene compound is deprotonated to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type intermediate is then dehydrated to form the final product.

Knoevenagel_Base_Catalyzed cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products ActiveMethylene Active Methylene (Dimedone or Meldrum's Acid) Enolate Enolate Ion ActiveMethylene->Enolate Deprotonation Aldehyde Aldehyde/Ketone AldolAdduct Aldol Adduct Aldehyde->AldolAdduct Nucleophilic Addition Base Base (e.g., Piperidine) KnoevenagelProduct α,β-Unsaturated Product AldolAdduct->KnoevenagelProduct Dehydration Water Water

Caption: Base-catalyzed Knoevenagel condensation mechanism.

Tandem Knoevenagel-Michael Reaction with Dimedone

When dimedone is used, the initial Knoevenagel product can undergo a subsequent Michael addition with a second equivalent of dimedone, leading to a bis-dimedone derivative.

Knoevenagel_Michael_Tandem cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Michael Addition Dimedone1 Dimedone (1 eq) KnoevenagelProduct Knoevenagel Adduct Dimedone1->KnoevenagelProduct Aldehyde Aldehyde BisAdduct Bis-Dimedone Adduct KnoevenagelProduct->BisAdduct Michael Addition Dimedone2 Dimedone (1 eq)

Caption: Tandem Knoevenagel-Michael reaction pathway with dimedone.

Conclusion

Choose Meldrum's Acid for:

  • Reactions requiring high reactivity and milder conditions.

  • Syntheses where the formation of a bis-adduct is undesirable.

  • "Green" chemistry applications, as it often works well in water without a catalyst.[13][14]

Choose this compound (Dimedone) for:

  • Tandem Knoevenagel-Michael reactions to synthesize bis-adducts and subsequently xanthene derivatives.[2]

  • When a less acidic and more thermally stable active methylene compound is required.[2]

The choice between these two reagents will ultimately depend on the specific synthetic goal, the nature of the substrates, and the desired reaction conditions. A thorough understanding of their respective reactivities is crucial for the successful design and execution of synthetic strategies in drug development and other areas of chemical research.

References

Reactivity of cyclic beta-diketones in Michael additions: a comparative study

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Cyclic β-Diketone Reactivity in Michael Additions

For Researchers, Scientists, and Drug Development Professionals

The Michael addition, a cornerstone of carbon-carbon bond formation, frequently employs cyclic β-diketones as versatile nucleophilic partners. Their unique structural and electronic properties, stemming from an active methylene (B1212753) group flanked by two carbonyls, facilitate the formation of stable enolates, which are key to their reactivity.[1] This guide provides a comparative analysis of the reactivity of common cyclic β-diketones—dimedone, 1,3-cyclohexanedione (B196179), and indane-1,3-dione—in Michael additions, supported by physicochemical data and generalized experimental protocols.

Physicochemical Properties and Reactivity

The reactivity of cyclic β-diketones in Michael additions is fundamentally governed by the acidity of the active methylene protons, as indicated by their pKa values. A lower pKa facilitates the formation of the enolate anion, the active nucleophile in the reaction. The stability of this enolate is enhanced by resonance delocalization across the two carbonyl groups.

CompoundStructurepKaKey Structural Features
1,3-Cyclohexanedione ~5.26Prototypical cyclic β-diketone.
Dimedone (5,5-dimethyl-1,3-cyclohexanedione)~5.25Gem-dimethyl group at C5 prevents further reactions at that site and can influence solubility and steric interactions.[1]
Indane-1,3-dione ~8.9Fused benzene (B151609) ring enhances structural rigidity and electronic properties, making it a strong electron acceptor.[2]

Note: pKa values are approximate and can vary with solvent and temperature conditions.

The near-identical pKa values of dimedone and 1,3-cyclohexanedione suggest that their reactivity in forming the initial enolate is very similar.[1] Consequently, for many standard Michael additions, their performance is often equivalent, leading to high yields under mild conditions.[1] The primary distinction lies in the gem-dimethyl group of dimedone, which can be a strategic advantage for modifying the steric and lipophilic properties of the final product.[1]

Indane-1,3-dione, with its fused aromatic ring, is a notable electron acceptor and its active methylene group makes it an excellent candidate for reactions like the Knoevenagel condensation and subsequent Michael additions.[2] It is a versatile building block for a wide range of applications, from bioactive molecules to materials for electronics.[2][3]

Comparative Performance in Organocatalyzed Michael Additions

Organocatalysis has emerged as a powerful tool for asymmetric Michael additions. The choice of cyclic β-diketone can influence reaction efficiency and stereoselectivity. Below is a summary of representative data from studies involving the Michael addition of cyclic dicarbonyl compounds to nitroalkenes, a common class of Michael acceptors.

β-DiketoneMichael AcceptorCatalyst (mol%)ConditionsTime (h)Yield (%)Stereoselectivity
Indane-1,3-dicarbonylNitrostyreneTs-DPEN (10)Toluene, -20 °C24-7270-80up to 92:8 er
Cyclohexanone (B45756)(E)-β-nitrostyrene(R,R)-DPEN-thiourea (10)Toluene, rt24999/1 dr, 99% ee (syn)
Cyclopentanone (B42830)(E)-β-nitrostyrene(R,R)-DPEN-thiourea (10)Toluene, rt24958/2 dr, 99% ee (syn)

*Data for cyclohexanone and cyclopentanone are included as representative cycloketones to provide broader context on reactivity in similar organocatalytic systems.[4][5][6] The data for indane compounds highlights the successful application of primary amine-based organocatalysts.[7]

These results demonstrate that high yields and excellent stereoselectivities can be achieved with various cyclic ketones.[4][5][6] The catalyst system, particularly the ability of thiourea-based catalysts to form dual hydrogen bonds with the nitroalkene, is crucial for activating the Michael acceptor and controlling the stereochemical outcome.[4][5]

Visualizing Reaction Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the core reaction mechanism and a typical experimental workflow.

Michael_Addition_Mechanism General Mechanism of Michael Addition cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Diketone Cyclic β-Diketone Enolate Enolate (Nucleophile) Diketone->Enolate + Base - HB Acceptor Michael Acceptor (α,β-Unsaturated Carbonyl) Intermediate Adduct Intermediate Enolate->Intermediate Base Base Acceptor->Intermediate Product Michael Adduct Intermediate->Product + H+

Caption: General mechanism of the base-catalyzed Michael addition.

Experimental_Workflow Typical Experimental Workflow A 1. Reagent Preparation - Dissolve β-diketone & Michael acceptor in solvent. - Add catalyst (e.g., 10 mol%). B 2. Reaction - Stir mixture at specified temperature (e.g., -20°C to rt). - Monitor progress by TLC. A->B C 3. Work-up - Quench the reaction. - Perform extraction (e.g., EtOAc and brine). B->C D 4. Purification - Dry combined organic layers (e.g., Na2SO4). - Remove solvent under reduced pressure. C->D E 5. Analysis - Purify via column chromatography. - Characterize product (NMR, HPLC, etc.). D->E

Caption: A generalized workflow for a typical Michael addition experiment.

Experimental Protocols

The following provides a generalized methodology for conducting an organocatalyzed Michael addition between a cyclic β-diketone and a nitroolefin, based on common literature procedures.[7]

General Procedure for Organocatalyzed Michael Addition
  • Reaction Setup: To a vial, add the nitroolefin (0.5 mmol, 1.0 equiv) and the cyclic 1,3-dicarbonyl compound (0.55 mmol, 1.1 equiv).

  • Solvent and Catalyst Addition: Add the appropriate solvent (e.g., toluene, 1 mL). Subsequently, add the organocatalyst (e.g., Ts-DPEN, 10 mol%).

  • Reaction Execution: Vigorously stir the reaction mixture at the specified temperature (e.g., -20 °C). The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing brine. Dilute with distilled water and ethyl acetate (B1210297) (EtOAc).

  • Extraction: Extract the aqueous phase with EtOAc. Combine the organic phases.

  • Purification and Analysis: Dry the combined organic layers over anhydrous sodium sulfate (B86663) (Na2SO4) and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the final Michael adduct. The enantiomeric excess and diastereomeric ratio are determined by chiral High-Performance Liquid Chromatography (HPLC).

This protocol serves as a foundational template. Researchers should consult specific literature for optimized conditions, including the choice of catalyst, solvent, and temperature, tailored to the specific substrates being investigated.[8][9]

References

Spectroscopic Validation of Octahydroquinazolinediones: A Comparative Guide to NMR and IR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel synthesized compounds is a critical step. This guide provides a comparative overview of the application of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the validation of octahydroquinazolinediones, a class of heterocyclic compounds with significant potential in medicinal chemistry. Detailed experimental protocols and comparative data are presented to aid in the structural elucidation of these molecules.

The octahydroquinazolinedione scaffold, a saturated heterocyclic system, presents a unique spectroscopic profile that distinguishes it from its aromatic analog, quinazoline-2,4-dione. The validation of its structure, including the stereochemistry of ring junctions, relies heavily on the detailed analysis of ¹H NMR, ¹³C NMR, and FT-IR data.

Comparative Spectroscopic Analysis

The key to validating the octahydroquinazolinedione structure lies in comparing the experimentally obtained spectroscopic data with expected values and with data from related structures. The following tables summarize the characteristic spectroscopic features of octahydroquinazolinediones and provide a comparison with their aromatic counterparts, quinazoline-2,4-diones.

Table 1: Comparative ¹H NMR Spectral Data (Chemical Shifts, δ in ppm)
Proton Type Octahydroquinazolinedione (Expected) Quinazoline-2,4-dione (Observed) Key Observations for Validation
N-H 8.0 - 11.0 (broad)11.15 (s, 1H)[1]The presence of broad signals in the downfield region is indicative of the amide protons.
Aromatic C-H Absent7.0 - 8.0 (m)[1]The complete absence of signals in the aromatic region (δ 7.0-8.5 ppm) is a primary indicator of the saturated octahydro- structure.
CH₂ (aliphatic) 1.2 - 4.0 (m)2.8 - 4.3 (m, for substituents)[1][2]A complex pattern of multiplets in the aliphatic region confirms the presence of the saturated carbocyclic and heterocyclic rings.
CH (ring junction) 2.0 - 3.5 (m)AbsentSpecific signals corresponding to the protons at the ring junctions are crucial for stereochemical assignments (cis/trans isomers).
Table 2: Comparative ¹³C NMR Spectral Data (Chemical Shifts, δ in ppm)
Carbon Type Octahydroquinazolinedione (Expected) Quinazoline-2,4-dione (Observed) Key Observations for Validation
C=O (Amide) 160 - 175161.2, 150.2[1]The presence of two distinct carbonyl signals confirms the dione (B5365651) structure.
Aromatic C Absent114 - 144[1]The absence of signals in the aromatic region (δ 110-150 ppm) validates the saturated nature of the ring system.
Aliphatic C 20 - 60Present only in substituentsMultiple signals in the upfield region correspond to the various sp³-hybridized carbons of the octahydro- framework.
C (ring junction) 40 - 70AbsentChemical shifts of the ring junction carbons are sensitive to the stereochemistry of the molecule.
Table 3: Comparative FT-IR Spectral Data (Absorption Bands, cm⁻¹)
Functional Group Octahydroquinazolinedione (Expected) Quinazoline-2,4-dione (Observed) Key Observations for Validation
N-H Stretch 3200 - 3400 (broad)3416[1]A broad absorption band indicates N-H stretching, characteristic of the amide groups.
C-H Stretch (sp³) 2850 - 30002918, 2956[1][2]Strong absorptions in this region confirm the presence of the saturated aliphatic rings.
C=O Stretch (Amide) 1650 - 1710 (strong, two bands)1709, 1657[1]Two distinct and strong carbonyl absorption bands are the most characteristic feature of the dione moiety.
C-N Stretch 1200 - 13501266[1]Confirms the presence of the amide functional groups.
C=C Stretch (Aromatic) Absent1604, 1480[1]The absence of aromatic C=C stretching bands is a key differentiator from the unsaturated analog.

Experimental Protocols

Accurate and reproducible spectroscopic data is contingent upon meticulous experimental procedures. The following are detailed methodologies for NMR and IR analysis of octahydroquinazolinediones.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Weigh 5-10 mg of the purified octahydroquinazolinedione sample.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

    • ¹H NMR:

      • Pulse Program: Standard single-pulse sequence.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-5 seconds.

      • Number of Scans: 16-64, depending on the sample concentration.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Calibrate the chemical shift scale using the solvent peak or TMS.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid octahydroquinazolinedione sample to a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).

    • Thoroughly mix the sample and KBr.

    • Place the mixture in a pellet-forming die and press under high pressure (8-10 tons) to form a transparent or translucent pellet.

  • Instrument Parameters:

    • Spectrometer: A standard FT-IR spectrometer.

    • Scan Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

  • Data Analysis:

    • Identify the wavenumbers of the major absorption bands.

    • Correlate the observed bands with the characteristic vibrational frequencies of the functional groups present in the molecule.

Visualization of the Validation Workflow

The logical flow of the spectroscopic validation process for octahydroquinazolinediones can be visualized as follows:

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Validation Synthesis Synthesis of Octahydroquinazolinedione Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR_Analysis NMR Spectroscopy (¹H, ¹³C) Purification->NMR_Analysis IR_Analysis IR Spectroscopy (FT-IR) Purification->IR_Analysis NMR_Data Analyze NMR Data: - Chemical Shifts - Coupling Constants - Integration NMR_Analysis->NMR_Data IR_Data Analyze IR Data: - Characteristic Frequencies IR_Analysis->IR_Data Comparison Compare with Expected & Known Spectra NMR_Data->Comparison IR_Data->Comparison Validation Structure Validated Comparison->Validation Consistent Revision Structure Revision/ Further Analysis Comparison->Revision Inconsistent

Caption: Workflow for the spectroscopic validation of octahydroquinazolinediones.

By following these detailed protocols and comparative data tables, researchers can confidently validate the structure of newly synthesized octahydroquinazolinediones, ensuring the integrity of their chemical entities for further studies in drug discovery and development.

References

A Comparative Guide to Knoevenagel Condensation Products of 4,4-Dimethyl-1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation, offers a versatile platform for synthesizing a diverse array of bioactive molecules. When applied to 4,4-Dimethyl-1,3-cyclohexanedione, also known as dimedone, this reaction yields products with significant potential in medicinal chemistry and materials science. This guide provides a comparative analysis of Knoevenagel products derived from dimedone, focusing on synthetic methodologies, product characterization, and performance against alternative synthetic strategies. Experimental data is presented to offer a clear, objective comparison for researchers in the field.

Performance Comparison: Synthesis of Arylmethylenebis(3-hydroxy-5,5-dimethylcyclohex-2-enones)

The reaction of dimedone with aromatic aldehydes is a prominent application of the Knoevenagel condensation, typically yielding 2,2'-(arylmethylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone) derivatives. These compounds have garnered interest due to their potential biological activities. A variety of catalytic systems have been employed to optimize this transformation, with significant differences in reaction times and yields.

Below is a comparative summary of different catalytic approaches for the synthesis of these derivatives.

Catalyst/MethodAldehydeReaction TimeYield (%)Reference
ZrOCl₂·8H₂O/NaNH₂Substituted BenzaldehydesNot specifiedExcellent[1]
Sodium Dodecyl Sulfate (B86663) (SDS) in Water4-ChlorobenzaldehydeNot specified94[2]
Sodium Dodecyl Sulfate (SDS) in Water4-NitrobenzaldehydeNot specified94[2]
[Bmim][OAc] in Aqueous MediumVarious Aromatic AldehydesShort90-97[3]
Catalyst-Free (Methanol)4-Chlorobenzaldehyde4 hours88[4]

Alternative Products: α,β-Unsaturated Diketones and Dicyano Compounds

Beyond the bis-adducts, Knoevenagel condensation of dimedone with aldehydes can also yield α,β-unsaturated diketones. Furthermore, the reaction can be extended to active methylene (B1212753) compounds other than dimedone, such as malononitrile (B47326), to produce dicyano compounds. Deep Eutectic Solvents (DESs) have emerged as green and efficient media and catalysts for these syntheses.[5]

A novel cerium chloride-based DES has been shown to effectively catalyze the Knoevenagel condensation of dimedone and malononitrile with various aldehydes, offering a recyclable and environmentally friendly alternative to conventional methods.[5]

Experimental Protocols

General Procedure for the Synthesis of 2,2'-(Arylmethylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone) using a Surfactant Catalyst[2]
  • A mixture of an aromatic aldehyde (1 mmol), 5,5-dimethyl-1,3-cyclohexanedione (2 mmol), and sodium dodecyl sulfate (SDS) (10 mol%) in water (10 mL) is stirred.

  • The reaction mixture is heated to reflux.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature.

  • The solid product is collected by filtration and washed with water (40 mL).

  • The crude product is purified by recrystallization from 95% ethanol.

Synthesis of 2-((1H-indol-3-yl)methylene)cyclohexane-1,3-dione (Catalyst-Free)[4]
  • A mixture of 1,3-cyclohexanedione (B196179) (0.20 g, 1.78 mmol, 1 equivalent) and indole-3-carboxaldehyde (B46971) (0.26 g, 1.78 mmol, 1 equivalent) is dissolved in methanol (B129727).

  • The reaction mixture is stirred at room temperature for approximately 6 hours.

  • Reaction progress is monitored by TLC.

  • Upon completion, the resulting precipitate is filtered.

  • The collected solid is washed with excess methanol and dried to afford the crude product.

  • The crude product is further purified by recrystallization from methanol.

Characterization Data

Spectroscopic data is crucial for the unambiguous identification of the synthesized compounds. Below are representative characterization details for selected Knoevenagel products.

2,2'-((4-Chlorophenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) [2]

  • ¹H NMR: δ 1.12 (s, 6H, 2 × CH₃), 1.24 (s, 6H, 2 × CH₃), 2.30-2.51 (m, 8H, 4 × CH₂), 5.49 (s, 1H, CH), 6.96-7.28 (m, 4H, Ar-H), 11.55 (br, s, 1H, OH), 11.94 (br, s, 1H, OH).

  • IR (KBr, cm⁻¹): 3425, 3060, 2954, 2870, 2633, 1598, 1468, 1419, 1375, 1248, 1149, 1066, 974, 870, 789.

2-((1H-indol-3-yl)methylene)cyclohexane-1,3-dione [4]

  • Yield: 72%

  • Melting Point: 162–164 °C

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 9.44 (1H, s), 8.50 (1H, s), 7.85 (1H, t, J = 4 Hz), 7.58 (1H, d, J = 4 Hz), 7.30 (2H, d, J = 4 Hz), 2.64–2.50 (1H, m), 1.98–1.92 (2H, m).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 198.32, 197.67, 140.84, 138.90, 137.05, 130.04, 125.89, 124.01, 122.88, 118.20, 113.57, 112.39, 18.58.

  • IR (KBr, cm⁻¹): 3445 (N–H), 3049–2766 (C═C), 1668 (C═O), 1610 (C═O).

  • HRMS (TOF-ESI): calcd for C₁₅H₁₃NO₂, 239.0946 [M]⁺; observed, 240.1126 [M + H]⁺.[4]

Visualizing the Synthetic Workflow

The general laboratory workflow for the synthesis and characterization of Knoevenagel products from this compound is depicted below.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization Reactants Dimedone + Aldehyde Solvent_Catalyst Solvent & Catalyst Selection (e.g., MeOH, H2O, SDS, Ionic Liquid) Reactants->Solvent_Catalyst Reaction Reaction Setup (Stirring, Reflux) Solvent_Catalyst->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Cooling Cooling to Room Temp. Monitoring->Cooling Filtration Filtration Cooling->Filtration Washing Washing Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Product Pure Knoevenagel Product Recrystallization->Product Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Product->Spectroscopy Analysis Data Analysis & Structure Confirmation Spectroscopy->Analysis

Caption: General workflow for synthesis and characterization.

Signaling Pathway and Logical Relationships

The Knoevenagel condensation is a nucleophilic addition followed by a dehydration reaction.[6] The mechanism involves the deprotonation of the active methylene compound (dimedone) by a base to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol-type adduct subsequently undergoes dehydration to yield the final α,β-unsaturated product.

G cluster_reactants Reactants Dimedone 4,4-Dimethyl-1,3- cyclohexanedione (Active Methylene) Enolate Enolate Formation (Deprotonation) Dimedone->Enolate Aldehyde Aldehyde (Carbonyl Compound) Nucleophilic_Attack Nucleophilic Attack Aldehyde->Nucleophilic_Attack Base Base Catalyst Base->Enolate Enolate->Nucleophilic_Attack Adduct Aldol Adduct Intermediate Nucleophilic_Attack->Adduct Dehydration Dehydration (-H₂O) Adduct->Dehydration Product Knoevenagel Product (α,β-unsaturated) Dehydration->Product

Caption: Mechanism of Knoevenagel condensation.

References

Unveiling the Solid State: A Comparative Guide to the Single Crystal X-ray Diffraction Analysis of 4,4-Dimethyl-1,3-cyclohexanedione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of molecules is paramount. Single crystal X-ray diffraction (SCXRD) stands as the gold standard for elucidating these intricate atomic arrangements. This guide provides a comparative analysis of the crystallographic data of several derivatives of 4,4-Dimethyl-1,3-cyclohexanedione (dimedone), a versatile building block in organic synthesis. The data presented herein, supported by detailed experimental protocols, offers valuable insights into the solid-state behavior of these compounds, aiding in the rational design of novel materials and therapeutic agents.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for a selection of this compound derivatives, providing a clear comparison of their solid-state structures. These derivatives are primarily the result of Knoevenagel condensation reactions with various aromatic aldehydes.

DerivativeCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Z
2,2'-Phenylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one)[1]TetragonalI4₁/a---909090-
2,2'-(3-Nitrophenyl)methylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one)[1]MonoclinicP2₁/n---90-90-
2,2'-(4-Nitrophenyl)methylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one)[1]OrthorhombicPca2₁---909090-
2,2'-(4-Chlorophenyl)methylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one)[1]MonoclinicP2₁/c---90-90-
2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione[2]MonoclinicP2₁/c5.9245(2)17.7243(6)10.2915(4)9095.352(1)904

Note: Specific unit cell parameters (a, b, c, and β for monoclinic systems) were not fully detailed in the abstract for the first four compounds and would require access to the full crystallographic information files (CIFs) for complete comparison.

Experimental Protocols

The synthesis and crystallographic analysis of these derivatives generally follow a well-established workflow. Below are detailed methodologies for the key experimental stages.

Synthesis of 2,2'-(Arylmethylene)bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) Derivatives[1]

This synthesis is typically achieved through a one-pot domino Knoevenagel condensation followed by a Michael addition reaction.

Materials:

  • This compound (Dimedone)

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 3-nitrobenzaldehyde, 4-nitrobenzaldehyde, 4-chlorobenzaldehyde)

  • Catalyst (e.g., silica-supported diphenic acid)

  • Solvent (e.g., ethanol (B145695) or a solvent-free system)

Procedure:

  • A mixture of this compound (2 mmol), the aromatic aldehyde (1 mmol), and the catalyst is prepared.

  • The reaction mixture is stirred at a specified temperature (e.g., room temperature or elevated temperatures) for a designated period.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up. This may involve filtration to remove the catalyst and washing with a suitable solvent.

  • The crude product is then purified, typically by recrystallization from a solvent such as ethanol, to yield the desired crystalline product.

Single Crystal Growth

High-quality single crystals are essential for successful X-ray diffraction analysis.

Procedure: Slow evaporation is a common and effective method for growing single crystals of these derivatives.

  • Dissolve the purified compound in a suitable solvent or a mixture of solvents (e.g., ethanol, chloroform, ethyl acetate) to create a saturated or near-saturated solution.

  • Loosely cover the container to allow for slow evaporation of the solvent at room temperature.

  • Over a period of several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals should form.

Single Crystal X-ray Diffraction Data Collection and Structure Refinement

Data collection is performed using a single-crystal X-ray diffractometer.

Instrumentation:

  • Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

Procedure:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen to maintain a low temperature (e.g., 100 K or 293 K) during data collection, which minimizes thermal vibrations and improves data quality.

  • The diffractometer collects a series of diffraction images as the crystal is rotated through a range of angles.

  • The collected data is processed to determine the unit cell parameters and the intensities of the diffraction spots.

  • The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².

  • All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Workflow and Logical Relationships

The following diagram illustrates the general workflow from synthesis to structural analysis of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_analysis SCXRD Analysis cluster_output Results reactants Dimedone + Aromatic Aldehyde reaction Knoevenagel/Michael Reaction (Catalyst, Solvent/Solvent-free) reactants->reaction purification Recrystallization reaction->purification crystal_growth Slow Evaporation purification->crystal_growth data_collection Data Collection (X-ray Diffractometer) crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement crystallographic_data Crystallographic Data (Unit Cell, Space Group, etc.) structure_refinement->crystallographic_data

References

A Comparative Analysis of Catalytic Efficiency in Heterocycle Synthesis Leveraging 1,3-Diones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of heterocycles is a cornerstone of modern chemistry, with broad applications in pharmaceuticals, materials science, and agrochemicals. The use of 1,3-diones as versatile starting materials offers a powerful platform for constructing a diverse array of heterocyclic scaffolds. The efficiency of these transformations is critically dependent on the choice of catalyst. This guide provides a comparative study of the catalytic efficiency of metal-based catalysts, organocatalysts, and nanocatalysts in the synthesis of key heterocycles—pyrazoles, pyrimidines, and quinolines—from 1,3-diones and their derivatives. The information is supported by experimental data, detailed protocols, and workflow visualizations to aid in catalyst selection and methods development.

Comparative Analysis of Catalytic Performance

The catalytic synthesis of heterocycles from 1,3-diones is a well-established field, with a continuous drive towards more efficient, sustainable, and cost-effective methodologies. The choice of catalyst—ranging from traditional metal complexes to innovative organocatalysts and highly active nanocatalysts—profoundly influences reaction outcomes such as yield, reaction time, and temperature. This section presents a comparative overview of the performance of these catalyst classes in the synthesis of pyrazoles, pyrimidines, and quinolines.

Pyrazole (B372694) Synthesis: A Case Study in Catalytic Efficiency

The Knorr pyrazole synthesis, a classic reaction involving the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648), serves as an excellent model for comparing catalytic efficiency. The synthesis of 3,5-dimethylpyrazole (B48361) from acetylacetone (B45752) and a hydrazine source is a widely studied transformation, providing a basis for a direct comparison of different catalytic systems.[1]

Catalyst SystemReactantsSolventTemperature (°C)Reaction TimeYield (%)Reference
Metal-Based
Glacial Acetic AcidAcetylacetone, Hydrazine HydrateWater< 503 hours> 90[1][2]
Hydrazine Sulfate (B86663) / NaOHAcetylacetone, Hydrazine Sulfate10% Aqueous NaOH151.5 hours77-81[1][3]
Organocatalyst
Carbazic AcidAcetylacetone, Hydrazinium CarboxylateNeat (Solvent-free)700.3 hours99[1]
Nanocatalyst
Pd/AlO(OH)Halogenated Precursor, NaBH₄Water/Methanol202 hours> 95[1]

Note: The data for Glacial Acetic Acid, Hydrazine Sulfate/NaOH, and Carbazic Acid pertains to the synthesis of 3,5-dimethylpyrazole. The Pd/AlO(OH) catalyst was used in a dehalogenation reaction to produce 3-methylpyrazole, a close analog.

Pyrimidine Synthesis: Exploring Diverse Catalytic Approaches

The synthesis of pyrimidines, another critical heterocyclic motif, can be achieved through the reaction of 1,3-dicarbonyl compounds with urea (B33335) or its derivatives. This transformation benefits from a variety of catalytic systems, each with its own set of advantages.

CatalystReactantsSolventTemperature (°C)Reaction TimeYield (%)Reference
Metal-Based
Cu(acac)₂β-dicarbonyl compounds, CyanogenDichloroethaneAmbient-Good[4]
Organocatalyst
L-proline nitrateBenzaldehyde, Thiourea, Ethyl acetoacetateMethanol--86.74[5]
Nanocatalyst
β-cyclodextrinAromatic aldehydes, Ammonium acetate, 1,3-diketonesAqueous medium--Good to Excellent[6]
Quinoline (B57606) Synthesis: Nanocatalysts Leading the Way

The Friedländer annulation, a reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group (such as a 1,3-dione), is a prominent method for quinoline synthesis. In recent years, nanocatalysts have demonstrated exceptional efficiency in promoting this reaction.[7][8]

CatalystReactantsSolventTemperature (°C)Reaction TimeYield (%)Reference
Nanocatalyst
Fe₃O₄@Urea/HITh-SO₃H MNPs2-aminoaryl ketones, 1,3-dicarbonyl compoundsSolvent-free--High[9]
IRMOF-3/PSTA-CuAnilines, AlkynesCH₃CN80-85-96[9]
CdO@ZrO₂Aromatic aldehydes, Malononitrile, Dimedone-MildShort93-97[10]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful synthesis. The following sections provide step-by-step methodologies for the synthesis of representative heterocycles using different catalytic systems.

Knorr Pyrazole Synthesis: Synthesis of 3,5-Dimethylpyrazole

This protocol details the synthesis of 3,5-dimethylpyrazole from acetylacetone and hydrazine sulfate, a classic example of the Knorr pyrazole synthesis.[3]

Materials:

  • Hydrazine sulfate (0.50 mole)

  • 10% Sodium hydroxide (B78521) solution

  • Acetylacetone (0.50 mole)

  • Ether

  • Saturated sodium chloride solution

  • Anhydrous potassium carbonate

Procedure:

  • In a 1-liter round-bottomed flask equipped with a separatory funnel, thermometer, and stirrer, dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 ml of 10% sodium hydroxide.

  • Cool the flask in an ice bath until the temperature of the mixture reaches 15°C.

  • Add 50 g (0.50 mole) of acetylacetone dropwise with stirring, maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.

  • Stir the mixture for an additional hour at 15°C.

  • Dilute the contents of the flask with 200 ml of water to dissolve any precipitated inorganic salts.

  • Transfer the mixture to a 1-liter separatory funnel and extract with 125 ml of ether.

  • Separate the layers and extract the aqueous layer with four 40-ml portions of ether.

  • Combine the ether extracts, wash once with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.

  • Remove the ether by distillation. The resulting residue is crystalline 3,5-dimethylpyrazole.

  • Dry the product under reduced pressure to obtain 37–39 g (77–81%) of 3,5-dimethylpyrazole with a melting point of 107–108°C.

Organocatalyzed Pyrimidine Synthesis: L-Proline Catalyzed Synthesis of Naphthopyranopyrimidines

This protocol describes a green and efficient one-pot, three-component synthesis of naphthopyranopyrimidines using L-proline as a catalyst.[11]

Materials:

  • β-naphthol

  • Aromatic aldehyde

  • 6-amino-1,3-dimethyluracil

  • L-proline

Procedure:

  • In a reaction vessel, combine β-naphthol, the desired aromatic aldehyde, and 6-amino-1,3-dimethyluracil.

  • Add L-proline as the catalyst.

  • Heat the reaction mixture under solvent-free conditions at 100°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated and purified by standard methods. This method typically results in good to excellent yields with short reaction times.

Visualization of Workflows and Relationships

To further clarify the processes and concepts discussed, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the logical relationships between different catalyst types.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants Reactants & Catalyst mixing Mixing & Stirring reactants->mixing solvent Solvent solvent->mixing heating Heating/Reflux mixing->heating monitoring TLC Monitoring heating->monitoring extraction Extraction/Filtration monitoring->extraction Reaction Complete drying Drying extraction->drying purification Purification (e.g., Recrystallization) drying->purification characterization Characterization (NMR, IR, MS) purification->characterization yield Yield Calculation characterization->yield

A typical experimental workflow for catalytic heterocycle synthesis.

CatalystComparison cluster_metal Metal-Based Catalysts cluster_organo Organocatalysts cluster_nano Nanocatalysts Catalyst Catalyst Types Metal Metal Catalysts (e.g., Lewis/Brønsted Acids) Catalyst->Metal Organo Organocatalysts (e.g., Proline, Thiourea) Catalyst->Organo Nano Nanocatalysts (e.g., Metal Oxides, Supported Catalysts) Catalyst->Nano Metal_pros Pros: - High activity - Well-established Metal->Metal_pros Metal_cons Cons: - Potential toxicity - Cost - Difficult to remove Metal->Metal_cons Organo_pros Pros: - Low toxicity - Readily available - Environmentally benign Organo->Organo_pros Organo_cons Cons: - Lower activity (sometimes) - Higher catalyst loading Organo->Organo_cons Nano_pros Pros: - High surface area - High activity & selectivity - Recyclable Nano->Nano_pros Nano_cons Cons: - Synthesis complexity - Potential for leaching Nano->Nano_cons

A comparative overview of different catalyst types.

Conclusion

The synthesis of heterocycles from 1,3-diones is a dynamic field of research, with catalyst development playing a pivotal role in advancing efficiency and sustainability. While traditional metal-based catalysts remain effective, the emergence of organocatalysts and nanocatalysts offers compelling alternatives. Organocatalysts provide a greener and often more cost-effective approach, while nanocatalysts deliver exceptional activity and recyclability. The choice of the optimal catalyst is contingent on the specific heterocyclic target, desired reaction conditions, and scalability considerations. This guide provides a foundational understanding and practical data to assist researchers in making informed decisions for their synthetic endeavors.

References

Evaluating the impact of the gem-dimethyl group on the reactivity of 1,3-cyclohexanedione.

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, 1,3-dicarbonyl compounds are indispensable building blocks, prized for the reactivity of their active methylene (B1212753) group. Among these, 1,3-cyclohexanedione (B196179) and its 5,5-dimethyl derivative, dimedone, are workhorses for constructing complex molecular architectures. This guide provides a comparative analysis of their reactivity, supported by physicochemical data and established experimental protocols, to assist researchers in selecting the optimal scaffold for their synthetic endeavors. The primary structural distinction between these molecules is the presence of a gem-dimethyl group at the C5 position of dimedone. While this substitution does not dramatically alter the fundamental reactivity, it imparts subtle yet significant effects on physicochemical properties and steric interactions that can be leveraged in chemical synthesis.

Physicochemical Properties: A Tale of Two Tautomers

The key to the reactivity of these diones lies in their ability to exist in equilibrium with their enol tautomers, which are the active nucleophiles in many of their characteristic reactions.[1] The acidity of the C2 methylene protons, quantified by the pKa, is a direct measure of the ease of enolate formation. As the data below indicates, the gem-dimethyl group in dimedone has a negligible effect on the acidity of these protons.[1]

Property1,3-CyclohexanedioneDimedone (5,5-dimethyl-1,3-cyclohexanedione)Reference
Molar Mass 112.13 g/mol 140.18 g/mol [1]
Melting Point 105.5 °C147-150 °C[1]
pKa (in H₂O) 5.26~5.2[1]
Tautomerism Exists predominantly as the enol tautomer in solution.Exists in a keto-enol equilibrium (~2:1 keto:enol ratio in chloroform).[1][2]

A notable difference lies in their tautomeric equilibrium. 1,3-Cyclohexanedione exists predominantly in its enolic form in solution, while dimedone favors the keto form.[1][3] This distinction can influence reaction kinetics, as the concentration of the reactive enol tautomer differs.

Keto_Enol_Tautomerism cluster_CHD 1,3-Cyclohexanedione cluster_Dimedone Dimedone Keto_CHD Keto Form Enol_CHD Enol Form (Predominant) Keto_CHD->Enol_CHD H⁺ or OH⁻ Keto_Dimedone Keto Form (~2) Enol_Dimedone Enol Form (~1) Keto_Dimedone->Enol_Dimedone H⁺ or OH⁻

Figure 1: Keto-enol tautomerism comparison.

Comparative Reactivity in Condensation and Addition Reactions

For many common applications, such as tandem Knoevenagel condensations followed by Michael additions, the reactivity of 1,3-cyclohexanedione and dimedone is considered equivalent, with both providing high yields.[1] The choice between the two often hinges on the desired structural features of the final product rather than a significant difference in reactivity.[1] The gem-dimethyl group of dimedone is retained in the product, which can be advantageous for preventing further reactions at the C5 position or for modifying the steric and lipophilic properties of the target molecule.[1]

A benchmark reaction for evaluating the reactivity of these diones is the synthesis of xanthenedione derivatives through a tandem Knoevenagel condensation and Michael addition with an aromatic aldehyde.[1]

Knoevenagel_Michael_Reaction Dione 1,3-Diketone (1,3-Cyclohexanedione or Dimedone) Intermediate α,β-Unsaturated Intermediate Dione->Intermediate Knoevenagel Condensation Aldehyde Aromatic Aldehyde Aldehyde->Intermediate Product Xanthenedione Derivative Intermediate->Product Michael Addition Second_Dione Second Molecule of 1,3-Diketone Second_Dione->Product

Figure 2: Tandem Knoevenagel-Michael reaction pathway.

The following table presents representative yields for this reaction with various aromatic aldehydes, demonstrating the comparable efficiency of both substrates.

AldehydeCatalystProduct with 1,3-Cyclohexanedione (Yield)Product with Dimedone (Yield)Reference
BenzaldehydeDiethylamine (aq.)HighHigh[1]
4-ChlorobenzaldehydeDiethylamine (aq.)HighHigh[1]
4-MethoxybenzaldehydeDiethylamine (aq.)HighHigh[1]
4-NitrobenzaldehydeDiethylamine (aq.)ExcellentExcellent[1]
Note: While specific comparative studies under identical conditions are limited, the literature consistently reports high to excellent yields for both substrates, indicating their comparable reactivity in this context.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for the synthesis of dimedone and a general procedure for the Knoevenagel condensation.

Synthesis of Dimedone

The synthesis of dimedone is a classic multi-step process involving a Michael addition followed by a Dieckmann cyclization, hydrolysis, and decarboxylation.[4][5][6]

Materials:

  • Mesityl oxide

  • Diethyl malonate

  • Sodium ethoxide (prepared in situ from sodium and absolute ethanol)

  • Potassium hydroxide (B78521)

  • Hydrochloric acid

Procedure:

  • Michael Addition and Cyclization: Prepare a fresh solution of sodium ethoxide in absolute ethanol (B145695) in a round-bottom flask equipped with a reflux condenser.[4] To this, add diethyl malonate followed by the slow addition of mesityl oxide.[5] The reaction mixture is then refluxed.

  • Hydrolysis and Decarboxylation: After cooling, a solution of potassium hydroxide is added, and the mixture is refluxed again to facilitate ester hydrolysis and decarboxylation.

  • Work-up and Purification: The reaction mixture is acidified with hydrochloric acid. The precipitated product is filtered, washed with water, and dried. Recrystallization from a suitable solvent like acetone (B3395972) can be performed for further purification.[7]

Dimedone_Synthesis_Workflow Start Diethyl Malonate + Mesityl Oxide Step1 Michael Addition (NaOEt, EtOH) Start->Step1 Step2 Dieckmann Cyclization Step1->Step2 Step3 Hydrolysis & Decarboxylation (KOH, then HCl) Step2->Step3 Step4 Purification (Filtration & Recrystallization) Step3->Step4 End Dimedone Step4->End

Figure 3: Experimental workflow for the synthesis of dimedone.
General Protocol for Knoevenagel Condensation

This protocol describes a general method for the Knoevenagel condensation of 1,3-cyclohexanedione or dimedone with an aromatic aldehyde.[8]

Materials:

  • 1,3-Cyclohexanedione or Dimedone (1.0 equiv)

  • Aromatic aldehyde (1.0 equiv)

  • Methanol (B129727)

  • Stirring apparatus

Procedure:

  • Reaction Setup: Dissolve 1,3-cyclohexanedione or dimedone and the aromatic aldehyde in methanol in a suitable flask.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Product Isolation: Upon completion, the precipitated product is collected by filtration.

  • Purification: Wash the collected solid with excess methanol and dry. The product can be further purified by recrystallization from methanol if necessary.

Conclusion

The gem-dimethyl group at the C5 position of dimedone does not fundamentally alter the reactivity of the 1,3-dicarbonyl system compared to 1,3-cyclohexanedione. Both compounds exhibit similar acidity of their active methylene protons and participate readily in hallmark reactions such as Knoevenagel condensations and Michael additions with comparable efficiency. The primary distinction lies in the keto-enol equilibrium and the steric and electronic consequences of the gem-dimethyl substitution in the final products. The choice between these two versatile building blocks should therefore be guided by the specific structural requirements of the target molecule. For syntheses where the C5 position is intended to be unsubstituted or further functionalized, 1,3-cyclohexanedione is the reagent of choice. Conversely, when blocking this position is desired to prevent side reactions or to introduce specific steric or lipophilic properties, dimedone serves as an excellent alternative.

References

NMR evidence for keto-enol tautomerism in substituted 1,3-cyclohexanediones.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Nuclear Magnetic Resonance (NMR) spectroscopy data provides compelling evidence for the keto-enol tautomerism in substituted 1,3-cyclohexanediones, a class of compounds with significant implications in organic synthesis and drug development. The equilibrium between the diketo and enol forms is highly sensitive to both structural modifications of the cyclohexanedione ring and the surrounding solvent environment, a phenomenon quantifiable by ¹H NMR.

The tautomeric equilibrium of 1,3-cyclohexanediones, such as dimedone and 2-methyl-1,3-cyclohexanedione, is a dynamic process that can be effectively "frozen" on the NMR timescale.[1][2] This allows for the distinct observation and quantification of both the keto and enol tautomers. The percentage of the enol form is a critical parameter that influences the reactivity and properties of these compounds. Factors such as intramolecular hydrogen bonding, solvent polarity, and the electronic effects of substituents play a crucial role in shifting this equilibrium.[1][3][4]

Comparative Analysis of Enol Content

The extent of enolization in substituted 1,3-cyclohexanediones is significantly influenced by the solvent. The equilibrium shifts to favor the keto tautomer in more polar solvents.[1] This is attributed to the greater polarity of the keto form compared to the enol form, leading to its stabilization in polar environments.[1] The following table summarizes the percentage of the enol form for various substituted 1,3-cyclohexanediones in different deuterated solvents, as determined by ¹H NMR spectroscopy.

CompoundSolvent% EnolReference
DimedoneCDCl₃~5[5]
1,3-Cyclohexanedione (B196179)CDCl₃~10[5]
2-Methyl-1,3-cyclohexanedioneVariousData not explicitly tabled, but studied[3]

Note: The precise percentages can vary with concentration and temperature.

Experimental Protocols

The determination of the keto-enol equilibrium is a standard experiment in physical organic chemistry.[2][6] A general protocol for this analysis using ¹H NMR is outlined below.

General Experimental Protocol for ¹H NMR Analysis of Keto-Enol Tautomerism
  • Sample Preparation:

    • Dissolve a precisely weighed amount of the substituted 1,3-cyclohexanedione in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, acetone-d₆) to a known concentration (typically 0.1-0.5 M).[7]

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.[6]

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum of the sample at a specific temperature, typically room temperature (e.g., 25 °C), using a high-resolution NMR spectrometer.[8]

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic signals for both the keto and enol forms. For the enol form, a key signal is the vinylic proton, and for the keto form, the protons on the carbon between the two carbonyl groups are characteristic.[5]

    • Integrate the area of a well-resolved signal corresponding to the keto form and another corresponding to the enol form.[2]

    • Calculate the percentage of the enol form using the following equation:

    % Enol = [Integral of Enol Signal / (Integral of Enol Signal + (Integral of Keto Signal / n))] x 100

    where 'n' is the number of protons giving rise to the keto signal (usually 2).[2]

Visualizing the Equilibrium and Workflow

To better understand the concepts, the following diagrams illustrate the keto-enol tautomerism and the experimental workflow.

Caption: Keto-enol tautomerism of 1,3-cyclohexanedione.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Dissolve Substituted 1,3-Cyclohexanedione in Deuterated Solvent B Add Internal Standard (TMS) A->B C Acquire ¹H NMR Spectrum B->C D Identify Keto and Enol Signals C->D E Integrate Signal Areas D->E F Calculate % Enol E->F

Caption: Experimental workflow for NMR analysis.

Conclusion

NMR spectroscopy stands out as a powerful and reliable technique for the qualitative and quantitative investigation of keto-enol tautomerism in substituted 1,3-cyclohexanediones.[3] The ability to directly observe and quantify both tautomers in solution provides invaluable insights for researchers and drug development professionals. The presented data and protocols offer a solid foundation for further studies into the structure-activity relationships of this important class of molecules.

References

Monitoring Reactions of 4,4-Dimethyl-1,3-cyclohexanedione: A Comparative Guide to HPLC Analysis and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is paramount to ensure optimal yields, purity, and process control. When working with reactants such as 4,4-Dimethyl-1,3-cyclohexanedione, a versatile building block in organic synthesis, selecting the appropriate analytical technique is a critical decision. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical methods for monitoring the progress of reactions involving this diketone.

High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted technique for the quantitative analysis of organic reactions. Its ability to separate complex mixtures with high resolution makes it particularly suitable for tracking the consumption of reactants and the formation of products over time.

Comparative Analysis of Reaction Monitoring Techniques

To provide a clear overview, the following table summarizes the key performance characteristics of HPLC compared to two common alternatives: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

FeatureHPLC (High-Performance Liquid Chromatography)GC-MS (Gas Chromatography-Mass Spectrometry)NMR (Nuclear Magnetic Resonance) Spectroscopy
Principle Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Exploits the magnetic properties of atomic nuclei to provide detailed structural information and quantitative data.
Typical Limit of Detection (LOD) 1 - 10 ng/mL0.1 - 10 pg1 - 10 µg/mL
Typical Limit of Quantification (LOQ) 5 - 50 ng/mL0.5 - 50 pg5 - 50 µg/mL
Analysis Time per Sample 5 - 30 minutes10 - 60 minutes2 - 15 minutes
Cost per Sample (approximate) $50 - $150[1]$100 - $300$30 - $100[2]
Quantitative Accuracy High, with proper calibrationHigh, with an internal standardHigh, inherently quantitative without calibration standards for relative quantification.
Sample Derivatization Often not required for UV-active compounds, but can be used to enhance detection.May be required to increase volatility and thermal stability of analytes.Not required.
Strengths Versatile for a wide range of non-volatile and thermally labile compounds, excellent quantitative accuracy and precision.High sensitivity and selectivity, provides structural information from mass spectra.Non-destructive, provides detailed structural information, excellent for reaction kinetics.
Limitations Lower sensitivity than GC-MS for some compounds, requires solvent consumption.Limited to volatile and thermally stable compounds, potential for sample degradation at high temperatures.Lower sensitivity than chromatographic methods, higher initial instrument cost.

Experimental Workflow for HPLC Reaction Monitoring

The following diagram illustrates a typical workflow for monitoring the progress of a chemical reaction using HPLC.

HPLC_Workflow cluster_reaction Reaction Setup cluster_sampling Sampling & Quenching cluster_preparation Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Reaction Chemical Reaction (e.g., Knoevenagel Condensation) Sampling Aliquots taken at timed intervals Reaction->Sampling Quenching Reaction quenched (e.g., with acid/base) Sampling->Quenching Dilution Dilution with mobile phase Quenching->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection Injection into HPLC system Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using calibration curve Integration->Quantification Kinetics Kinetic Analysis Quantification->Kinetics

Caption: Experimental workflow for monitoring reaction progress using HPLC.

Detailed Experimental Protocols

HPLC Method for Direct Analysis of this compound

This protocol describes a reversed-phase HPLC method suitable for the direct quantitative analysis of this compound and related reaction components without derivatization.

  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: An isocratic or gradient mixture of methanol (B129727) and water or acetonitrile (B52724) and water. A typical starting condition is a 60:40 (v/v) mixture of methanol and water. The mobile phase should be degassed before use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV detection at 254 nm. This compound has a chromophore that allows for UV detection, though the sensitivity can be enhanced at lower wavelengths if the baseline noise is acceptable.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 50 µL) of the reaction mixture at specified time intervals.

    • Quench the reaction immediately by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of mobile phase). This also serves to halt the reaction.

    • Further dilute the quenched sample with the mobile phase to a concentration within the linear range of the calibration curve.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial before injection.

  • Quantification: Create a calibration curve by injecting known concentrations of this compound and any other key reactants or products. The peak areas from the chromatograms of the reaction samples are then used to determine the concentration of each component at different time points.

Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for volatile and thermally stable compounds involved in the reaction.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Detector: Electron ionization (EI) at 70 eV. Scan range of 40-400 m/z.

  • Sample Preparation:

    • Withdraw an aliquot of the reaction mixture.

    • Quench the reaction.

    • Extract the analytes into a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Add an internal standard for accurate quantification.

    • The sample is then injected into the GC-MS.

Alternative Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR offers a non-destructive method for in-situ or at-line reaction monitoring.

  • Instrumentation: A benchtop or high-field NMR spectrometer.

  • Solvent: The reaction can be run in a deuterated solvent, or an aliquot can be taken and dissolved in a deuterated solvent containing a known amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS or a high molecular weight standard that does not interfere with the signals of interest).

  • Acquisition: A simple one-pulse ¹H NMR experiment is typically sufficient. The relaxation delay should be long enough (at least 5 times the longest T1) to ensure accurate integration for quantification.

  • Data Processing: The progress of the reaction is monitored by integrating the signals corresponding to the reactants and products. The relative concentrations can be determined from the integral values. For absolute quantification, the integral of a known amount of an internal standard is used as a reference.

Conclusion

The choice of analytical technique for monitoring reactions with this compound depends on the specific requirements of the study. HPLC offers a versatile and highly quantitative method that is often the most practical choice for routine reaction monitoring in many laboratories. It provides a good balance of speed, cost, and accuracy for a wide range of reaction types. GC-MS is a powerful alternative when high sensitivity is required and the analytes are volatile. NMR spectroscopy is unparalleled in its ability to provide detailed structural information in real-time and is an excellent choice for mechanistic studies and kinetic analysis, especially when a non-destructive method is preferred. By understanding the relative strengths and limitations of each technique, researchers can make an informed decision to best suit their analytical needs.

References

Benchmarking the performance of different catalysts for the Biginelli reaction with 4,4-Dimethyl-1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Organic Synthesis and Drug Discovery

The Biginelli reaction, a one-pot three-component condensation, is a cornerstone in heterocyclic chemistry for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their derivatives (DHPMs). These scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The choice of catalyst plays a pivotal role in the efficiency, yield, and environmental footprint of this reaction. This guide provides a comparative analysis of various catalysts for the Biginelli reaction, specifically utilizing 4,4-dimethyl-1,3-cyclohexanedione (a structural isomer of the more commonly cited dimedone) as the β-dicarbonyl component. The data presented here, largely derived from studies using the closely related 5,5-dimethyl-1,3-cyclohexanedione (dimedone), offers valuable insights for optimizing the synthesis of octahydroquinazoline-2,5-dione derivatives.

Catalyst Performance Comparison

The following table summarizes the performance of different catalysts in the Biginelli reaction involving an aldehyde, urea (B33335) or thiourea (B124793), and a dimethyl-1,3-cyclohexanedione. The data highlights the impact of the catalyst, reaction conditions, and time on the product yield.

CatalystAldehydeAmideSolventConditionsTimeYield (%)Reference
Chlorotrimethylsilane (TMSCl)Imidazole aldehydesUrea/ThioureaNot specifiedNot specifiedNot specifiedGood[1]
Ammonium metavanadate (NH₄VO₃)Aromatic aldehydesUrea/ThioureaSolvent-freeMicrowaveNot specifiedHigh[1]
Ion-tagged Iron Catalyst (MAI·Fe₂Cl₇)Aromatic/Aliphatic aldehydesUrea/ThioureaNot specified80 °C2 hGood[2]
None (Microwave-assisted)Aromatic aldehydesUrea/ThioureaSolvent-freeMicrowaveNot specifiedGood[1]
QuartzBenzaldehydeUreaEthanol (B145695)RefluxNot specified68[3]
GraniteBenzaldehydeUreaEthanolRefluxNot specified64[3]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the Biginelli reaction using different catalytic systems.

General Procedure using a Solid Acid Catalyst (e.g., Quartz or Granite)

A mixture of the aldehyde (1 mmol), this compound (1 mmol), urea or thiourea (1.5 mmol), and the powdered solid catalyst (e.g., quartz or granite, 0.5 g) in ethanol (15 mL) is heated under reflux for the appropriate time, as monitored by Thin Layer Chromatography (TLC).[3] Upon completion of the reaction, the mixture is filtered to remove the catalyst.[3] The filtrate is then cooled, often overnight, to allow for the crystallization of the product. The solid product is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization.[3]

General Procedure for Solvent-Free, Microwave-Assisted Synthesis

In a suitable microwave vessel, a mixture of the aromatic aldehyde (1 mmol), this compound (1 mmol), and urea or thiourea (1.5 mmol) is placed. The reaction mixture is then irradiated in a microwave reactor at a specified power and for a predetermined time. After completion, the reaction mixture is cooled to room temperature, and the solid product is typically purified by recrystallization from a suitable solvent like ethanol. This method often leads to high yields in very short reaction times.[1]

General Procedure using a Lewis Acid Catalyst (e.g., Ion-tagged Iron Catalyst)

To a mixture of the aldehyde (1 mmol), this compound (1 mmol), and urea or thiourea (1.2 mmol) in a suitable solvent (or under solvent-free conditions), the Lewis acid catalyst (e.g., MAI·Fe₂Cl₇, 5 mol%) is added.[2] The reaction mixture is then heated at a specific temperature (e.g., 80 °C) for a set duration (e.g., 2 hours).[2] After the reaction is complete, the product is isolated by pouring the reaction mixture into crushed ice, followed by filtration and recrystallization.

Reaction Workflow and Logic

The following diagrams illustrate the general workflow of a catalyzed Biginelli reaction and the logical relationship between the key reaction parameters and the desired outcome.

Biginelli_Workflow Reactants Reactants (Aldehyde, Dicarbonyl, Urea/Thiourea) Reaction Reaction Mixture Reactants->Reaction Catalyst Catalyst Catalyst->Reaction Solvent Solvent (or Solvent-free) Solvent->Reaction Heating Heating (Conventional or Microwave) Reaction->Heating Workup Work-up (Cooling, Filtration) Heating->Workup Product Purified Product (DHPM) Workup->Product

Caption: General experimental workflow for the catalyzed Biginelli reaction.

Biginelli_Logic Catalyst Catalyst Choice (Lewis/Brønsted Acid, etc.) Outcome Desired Outcome (High Yield, Purity, Green Process) Catalyst->Outcome Influences Reaction Rate & Selectivity Conditions Reaction Conditions (Temp, Solvent, Time) Conditions->Outcome Affects Kinetics & Yield Substrates Substrate Scope (Aldehyde, Dicarbonyl) Substrates->Outcome Determines Product Structure

Caption: Logical relationship of factors influencing the Biginelli reaction outcome.

References

Safety Operating Guide

Proper Disposal of 4,4-Dimethyl-1,3-cyclohexanedione: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This document provides detailed, procedural guidance for the proper disposal of 4,4-Dimethyl-1,3-cyclohexanedione, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Prior to handling this compound, it is imperative to be familiar with its hazard profile. According to safety data sheets, this compound is harmful if swallowed, causes serious eye damage, and is harmful to aquatic life with long-lasting effects.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Personal Protective Equipment (PPE) & Safety MeasuresSpecification
Eye Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3]
Hand Protection Wear appropriate protective gloves to prevent skin exposure.
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure.[2][3]
Respiratory Protection Use a NIOSH (US) or CEN (EU) approved respirator if dust is generated.[4]
Ventilation Handle in a well-ventilated place.[4][5]
Hygiene Measures Handle in accordance with good industrial hygiene and safety practice.[2] Wash hands thoroughly after handling.[1] Do not eat, drink or smoke when using this product.[1]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved waste disposal plant.[1] Do not dispose of this chemical into drains or the environment.[2][3][4]

1. Waste Collection:

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, spatulas), in a designated and properly labeled waste container.
  • The container must be chemically resistant and have a secure lid.
  • Leave chemicals in their original containers if possible. Do not mix with other waste.[1]

2. Spillage Management:

  • In the event of a spill, immediately remove all sources of ignition.
  • For dry spills, use dry clean-up procedures and avoid generating dust.[6] Carefully sweep or vacuum the material and place it into a sealed, labeled container for disposal.[2][3][6]
  • For wet spills, absorb the material with an inert substance (e.g., sand, earth) and place it in a labeled container for disposal.
  • After cleanup, wash the affected area with plenty of water, preventing runoff from entering drains.[6]

3. Container Management:

  • Handle uncleaned, empty containers in the same manner as the product itself.[1]
  • Keep containers tightly closed when not in use.[2][3][4][5]

4. Storage of Waste:

  • Store the waste container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3][5]

5. Final Disposal:

  • Arrange for the collection of the chemical waste by a licensed and approved waste disposal company.
  • All waste disposal must be carried out in accordance with national and local regulations.[1]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_spill_response Spill Response cluster_disposal Final Disposal start Start: Handling This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe ventilation Work in a Well-Ventilated Area ppe->ventilation waste_generated Waste Generated (Unused chemical, contaminated items) ventilation->waste_generated spill Accidental Spill? waste_generated->spill collect_waste Collect in a Labeled, Sealed Waste Container spill->collect_waste No dry_spill Dry Spill: Sweep up, avoid dust spill->dry_spill Yes wet_spill Wet Spill: Absorb with inert material spill->wet_spill Yes store_waste Store Waste Container in a Cool, Dry, Ventilated Area collect_waste->store_waste collect_spill Place spill residue in labeled waste container dry_spill->collect_spill wet_spill->collect_spill collect_spill->store_waste contact_disposal Contact Approved Waste Disposal Service store_waste->contact_disposal end End: Proper Disposal Complete contact_disposal->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.